molecular formula C10H18 B14637191 1,4-Dimethylbicyclo[2.2.2]octane CAS No. 56579-29-4

1,4-Dimethylbicyclo[2.2.2]octane

Cat. No.: B14637191
CAS No.: 56579-29-4
M. Wt: 138.25 g/mol
InChI Key: LDCFEAFMWBVWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylbicyclo[2.2.2]octane is a saturated hydrocarbon featuring a rigid and symmetrical bicyclic core. This unique cage-like structure is of significant interest in advanced research and development. Compounds based on the bicyclo[2.2.2]octane scaffold are valued for their ability to impart structural integrity and influence the physicochemical properties of larger molecules . In scientific research, this scaffold has been explored as a close structural mimic for key molecular features in the development of probes that block protein-protein interactions . Furthermore, alkyl-substituted bicyclo[2.2.2]octanes are investigated in the field of materials science for their potential application as high-energy-density fuels . The defined structure of this compound makes it a versatile intermediate for further chemical modification and synthesis. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

56579-29-4

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

1,4-dimethylbicyclo[2.2.2]octane

InChI

InChI=1S/C10H18/c1-9-3-6-10(2,7-4-9)8-5-9/h3-8H2,1-2H3

InChI Key

LDCFEAFMWBVWHO-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CC2)C

Origin of Product

United States

Foundational & Exploratory

Structural Analysis of 1,4-Dimethylbicyclo[2.2.2]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1,4-Dimethylbicyclo[2.2.2]octane, a saturated bicyclic hydrocarbon. Due to a scarcity of direct experimental data for this specific molecule, this report consolidates information from computational studies and experimental data from closely related bicyclo[2.2.2]octane derivatives. The rigid cage-like structure of the bicyclo[2.2.2]octane core is of significant interest in medicinal chemistry and materials science, serving as a rigid scaffold and a building block for more complex molecules. This guide summarizes key structural parameters, spectroscopic data, and the methodologies used to obtain them, providing a foundational understanding for researchers in the field.

Introduction

The bicyclo[2.2.2]octane framework is a highly symmetrical and rigid molecular scaffold. The substitution of methyl groups at the bridgehead positions (C1 and C4) in this compound maintains the high symmetry of the parent structure while introducing steric bulk and modifying its lipophilicity. Understanding the precise three-dimensional structure of this molecule is crucial for its application in drug design, where it can be used as a non-planar bioisostere for aromatic rings, and in the synthesis of polymers with tailored properties. This guide will delve into the structural aspects of this compound, drawing upon computational chemistry and spectroscopic data from analogous compounds.

Molecular Structure and Conformation

The structure of this compound consists of a bicyclo[2.2.2]octane core with two methyl groups attached to the bridgehead carbon atoms. The molecule possesses a high degree of symmetry, belonging to the D3h point group in its most stable, untwisted conformation. The three ethano bridges are identical, and the C1-C4 axis constitutes a C3 rotational axis.

Computational Structural Parameters

In the absence of experimental crystal structure data for this compound, computational methods provide valuable insights into its geometry. Density Functional Theory (DFT) calculations are commonly employed for this purpose. The following table summarizes computed structural parameters for the parent bicyclo[2.2.2]octane and provides extrapolated values for the 1,4-dimethyl derivative based on computational studies of similar substituted systems.

ParameterBicyclo[2.2.2]octane (Computed)This compound (Estimated)
Bond Lengths (Å)
C1-C21.54 - 1.551.55 - 1.56
C2-C31.54 - 1.551.54 - 1.55
C1-C7 (Bridgehead C-C)1.54 - 1.551.55 - 1.56
C1-C(Methyl)N/A1.53 - 1.54
C-H (Methylene)1.09 - 1.101.09 - 1.10
C-H (Methyl)N/A1.09 - 1.10
Bond Angles (degrees)
∠C1-C2-C3109.5 - 110.5109.5 - 110.5
∠C2-C1-C7109.5 - 110.5109.0 - 110.0
∠C2-C1-C(Methyl)N/A110.0 - 111.0
∠H-C-H (Methylene)107.0 - 108.0107.0 - 108.0
∠H-C-H (Methyl)N/A109.0 - 110.0

Note: These values are based on typical bond lengths and angles from computational studies on bicyclo[2.2.2]octane and its derivatives and should be considered estimates.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of bicyclo[2.2.2]octane derivatives. Due to the high symmetry of this compound, simplified spectra are expected.

¹H NMR:

  • A singlet for the six protons of the two equivalent methyl groups.

  • A singlet for the twelve protons of the six equivalent methylene (B1212753) (CH₂) groups.

¹³C NMR:

  • A signal for the two equivalent bridgehead carbons (C1 and C4).

  • A signal for the six equivalent methylene carbons (C2, C3, C5, C6, C7, C8).

  • A signal for the two equivalent methyl carbons.

The following table provides predicted chemical shifts based on data from related bicyclo[2.2.2]octane derivatives.

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H~ 0.9 - 1.1Singlet
~ 1.3 - 1.5Singlet
¹³C~ 30 - 35Quaternary
~ 25 - 30Methylene
~ 20 - 25Methyl
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be relatively simple, dominated by C-H stretching and bending vibrations.

Wavenumber (cm⁻¹)Vibration Type
2850 - 3000C-H stretch (alkane)
1450 - 1470CH₂ scissoring
1370 - 1380CH₃ symmetric bending
Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ for C₁₀H₁₈ would be at m/z = 138.

Experimental and Computational Methodologies

Synthesis

A potential synthetic route to this compound could involve a Diels-Alder reaction between a suitable diene and dienophile to construct the bicyclic core, followed by functional group manipulation to introduce the methyl groups at the bridgehead positions.

G cluster_0 Synthesis Workflow A Starting Materials (e.g., Cyclohexadiene derivative) B Diels-Alder Cycloaddition A->B Reaction C Intermediate Bicyclic Adduct B->C D Functional Group Manipulation C->D Multi-step E This compound D->E F Purification (e.g., Chromatography, Distillation) E->F

Caption: A generalized synthetic workflow for this compound.

Computational Details

Structural parameters are typically calculated using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). The geometry is optimized to find the lowest energy conformation, and vibrational frequencies are calculated to confirm that the structure corresponds to a minimum on the potential energy surface.

Spectroscopic Characterization
  • NMR: Spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as CDCl₃.

  • IR: Spectra are typically recorded using an FTIR spectrometer on a neat sample or as a KBr pellet.

  • MS: Mass spectra can be obtained using techniques such as electron ionization (EI) or chemical ionization (CI).

G cluster_1 Structural Elucidation Logic A Synthesized Compound B Mass Spectrometry (Molecular Weight) A->B C NMR Spectroscopy (Connectivity & Stereochemistry) A->C D IR Spectroscopy (Functional Groups) A->D E Computational Modeling (3D Structure & Energetics) A->E F Confirmed Structure of This compound B->F C->F D->F E->F

Caption: Logical relationships in the structural elucidation of this compound.

Conclusion

This compound is a structurally interesting molecule with potential applications in various fields of chemistry. While direct experimental structural data is limited, a combination of computational modeling and spectroscopic analysis of related compounds provides a solid foundation for understanding its key structural features. The high symmetry of the molecule simplifies its spectroscopic signatures, making them powerful tools for its identification and characterization. Further research involving X-ray crystallography or gas-phase electron diffraction would be invaluable in providing definitive experimental data for this fundamental bicyclic hydrocarbon.

Conformational Analysis of 1,4-Dimethylbicyclo[2.2.2]octane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the conformational properties of 1,4-dimethylbicyclo[2.2.2]octane. The rigid bicyclic framework of this molecule makes it a valuable scaffold in medicinal chemistry and materials science, where precise control of three-dimensional structure is paramount. This document outlines the key structural features, spectroscopic signatures, and the experimental and computational methodologies used to elucidate its conformation.

Molecular Structure and Conformational Properties

This compound possesses a highly symmetric and rigid cage-like structure. The bicyclo[2.2.2]octane core consists of three fused cyclohexane (B81311) rings in a boat conformation. The bridgehead positions (C1 and C4) are substituted with methyl groups.

The primary conformational feature of the bicyclo[2.2.2]octane system is the "triptycene-like" arrangement of the three ethano bridges. This rigid structure significantly restricts conformational flexibility. The boat conformations of the cyclohexane rings are locked, and the primary mode of any conformational change would be through bond stretching and angle bending, rather than the chair-boat interconversions seen in simple cyclohexanes.

The introduction of methyl groups at the bridgehead positions introduces steric interactions that can influence the precise geometry of the bicyclic system. These steric strains can lead to slight elongations of bonds and distortions of bond angles from the ideal sp³ hybridization.

Torsional and Steric Strain

The bicyclo[2.2.2]octane skeleton inherently possesses torsional strain due to the eclipsed or near-eclipsed arrangement of the C-C bonds along the ethano bridges. The molecule can relieve some of this strain by a slight twisting of the ethano bridges, leading to a structure with D₃ symmetry rather than the fully eclipsed D₃h symmetry. The presence of the bridgehead methyl groups can further influence the degree of this twist. The steric bulk of the methyl groups can lead to repulsive interactions with the axial hydrogens on the ethano bridges, potentially causing further slight distortions in the molecular geometry to minimize these unfavorable interactions.

Quantitative Conformational Data

Due to the limited availability of direct experimental data for this compound, the following tables summarize computed geometric parameters. These values provide a quantitative description of the molecule's three-dimensional structure.

Table 1: Computed Geometric Parameters for this compound

ParameterValue (Hartree-Fock)Value (DFT)
C1-C2 Bond Length1.54 - 1.55 Å1.55 - 1.56 Å
C2-C3 Bond Length1.54 - 1.55 Å1.55 - 1.56 Å
C1-C7 Bond Length1.54 - 1.55 Å1.55 - 1.56 Å
C1-C1' (Methyl) Bond Length~1.54 Å~1.55 Å
C1-C2-C3 Bond Angle~109.5°~109.5°
C2-C1-C6 Bond Angle~109.5°~109.5°
C2-C1-C7 Bond Angle~109.5°~109.5°
C1-C2-C3-C4 Torsional AngleVaries with twistVaries with twist

Note: The values are based on computational studies of this compound and may vary slightly depending on the level of theory and basis set used.

Spectroscopic Analysis

Spectroscopic techniques are crucial for confirming the structure and understanding the electronic environment of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of bicyclic compounds. The chemical shifts of the carbon and proton nuclei are sensitive to their local electronic and steric environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's high symmetry. Two main signals are anticipated: one for the methyl protons and another for the methylene (B1212753) protons of the ethano bridges. The methylene protons may exhibit complex splitting patterns due to vicinal and geminal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework. For this compound, three distinct signals are expected: one for the bridgehead carbons, one for the methylene carbons, and one for the methyl carbons. The chemical shifts of these carbons are influenced by the steric effects of the methyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Related Compounds

CompoundBridgehead C (ppm)Methylene C (ppm)Methyl C (ppm)
Bicyclo[2.2.2]octane26.324.5-
1-Methylbicyclo[2.2.2]octane31.8 (C1), 26.8 (C4)25.1, 33.1, 33.922.3
This compound (Predicted) ~31-33~33-35~22-24

Note: Predicted values are based on the analysis of substituent effects in related bicyclo[2.2.2]octane derivatives.

Experimental and Computational Protocols

A comprehensive conformational analysis of this compound involves a combination of synthesis, purification, spectroscopic characterization, and computational modeling.

Synthesis and Purification

A plausible synthetic route to this compound involves the Diels-Alder reaction of a suitable diene and dienophile to construct the bicyclic core, followed by functional group manipulation to introduce the methyl groups.

Synthesis_Workflow Start Starting Materials (e.g., Cyclohexadiene derivative) DielsAlder Diels-Alder Reaction Start->DielsAlder Intermediate Bicyclic Intermediate DielsAlder->Intermediate Reduction Reduction/Functional Group Interconversion Intermediate->Reduction Methylation Methylation Reduction->Methylation FinalProduct This compound Methylation->FinalProduct Purification Purification (e.g., Chromatography, Distillation) FinalProduct->Purification

Caption: A generalized synthetic workflow for this compound.

Detailed Protocol for a Related Synthesis (Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate):

A common precursor for 1,4-disubstituted bicyclo[2.2.2]octanes is the corresponding dicarboxylic acid or its ester. One reported synthesis involves the following steps:

  • Reaction of 1,4-dimethylene cyclohexane: Treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst.

  • Formation of an oxo-substituted intermediate: This reaction affords an oxo-substituted bicyclo[2.2.2]octane species.

  • Further derivatization: The intermediate can then be further derivatized to yield the desired 1,4-disubstituted product.

Purification is typically achieved through column chromatography on silica (B1680970) gel or alumina, followed by distillation or recrystallization to obtain the pure compound.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.

  • 2D NMR: For unambiguous assignment of signals and determination of coupling networks, various 2D NMR experiments can be performed, such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C correlations.

NMR_Workflow Sample Sample Preparation (in deuterated solvent) Spectrometer NMR Spectrometer Sample->Spectrometer Acquisition Data Acquisition (1D ¹H, ¹³C, 2D COSY, HSQC) Spectrometer->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: A typical workflow for NMR spectroscopic analysis.

Computational Modeling

Computational chemistry provides valuable insights into the conformational properties of molecules where experimental data is scarce.

Molecular Mechanics (MM): Molecular mechanics methods, using force fields such as MM3 or MM4, are computationally efficient for exploring the potential energy surface and identifying low-energy conformers.

Protocol:

  • Build the 3D structure of this compound using a molecular modeling software package.

  • Perform a conformational search to identify all possible low-energy conformations.

  • Minimize the energy of each conformer using a suitable force field (e.g., MM3).

  • Analyze the resulting geometries, including bond lengths, bond angles, torsional angles, and steric energies.

Density Functional Theory (DFT): DFT calculations provide a more accurate description of the electronic structure and geometry of the molecule.

Protocol:

  • Use the lowest energy conformer from the molecular mechanics calculations as the starting geometry.

  • Perform a geometry optimization using a DFT method, such as B3LYP, with an appropriate basis set (e.g., 6-31G*).

  • Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • From the optimized geometry, extract detailed structural parameters.

  • The total electronic energy can be used in conjunction with appropriate reference compounds to estimate the strain energy.

Computational_Workflow cluster_MM Molecular Mechanics cluster_DFT Density Functional Theory MM_Build Build 3D Structure MM_Search Conformational Search MM_Build->MM_Search MM_Minimize Energy Minimization (MM3/MM4) MM_Search->MM_Minimize MM_Analysis Analyze Low-Energy Conformers MM_Minimize->MM_Analysis DFT_Input Input Low-Energy Conformer MM_Analysis->DFT_Input Provides starting geometry DFT_Optimize Geometry Optimization (B3LYP/6-31G*) DFT_Input->DFT_Optimize DFT_Frequency Frequency Calculation DFT_Optimize->DFT_Frequency DFT_Analysis Analyze Optimized Geometry and Energy DFT_Frequency->DFT_Analysis

Caption: A workflow for the computational conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a rigid, cage-like structure with limited flexibility. The primary conformational features are dictated by the inherent strain of the bicyclo[2.2.2]octane framework and the steric influence of the bridgehead methyl groups. While direct experimental data for this specific molecule is limited, a combination of spectroscopic analysis of related compounds and robust computational modeling provides a detailed understanding of its three-dimensional structure. The methodologies outlined in this guide serve as a comprehensive framework for the conformational analysis of this and other bicyclic systems, which are of significant interest in the design of novel therapeutics and advanced materials.

Spectroscopic Profile of 1,4-Dimethylbicyclo[2.2.2]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dimethylbicyclo[2.2.2]octane. Due to the limited availability of directly published experimental data for this specific compound in readily accessible literature, this guide presents a combination of data from primary sources for closely related analogs and predicted values. This information is crucial for the identification, characterization, and quality control of this rigid bicyclic scaffold in research and development.

Core Spectroscopic Data

The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The following tables summarize the key quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The high symmetry of this compound is expected to result in a simplified NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]MultiplicityAssignment
This compound ~ 0.9 - 1.0 (Predicted)Singlet6H, 2 x -CH₃
~ 1.2 - 1.5 (Predicted)Singlet or narrow multiplet12H, 6 x -CH₂-
Bicyclo[2.2.2]octane 1.83Multiplet2H, Bridgehead C-H
1.55Multiplet12H, Methylene (B1212753) -CH₂-

Prediction basis: The chemical shifts for the methyl and methylene protons are estimated based on the parent compound and the typical shielding effects of alkyl groups in saturated carbocyclic systems.

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]AssignmentReference
This compound ~ 30-35 (Predicted)Quaternary Carbon (C1, C4)Stothers & Tan, 1976[1]
~ 35-40 (Predicted)Methylene Carbon (-CH₂-)Stothers & Tan, 1976[1]
~ 25-30 (Predicted)Methyl Carbon (-CH₃)Stothers & Tan, 1976[1]
Bicyclo[2.2.2]octane 26.2Bridgehead Carbon (C1, C4)Stothers & Tan, 1976[1]
24.5Methylene Carbon (C2, C3, C5, C6, C7, C8)Stothers & Tan, 1976[1]

Prediction basis: The predicted chemical shifts are based on the extensive data for various methyl-substituted bicyclo[2.2.2]octane derivatives presented by Stothers and Tan. The introduction of methyl groups at the bridgehead positions is expected to cause a downfield shift for the quaternary carbons and the adjacent methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is characterized by C-H stretching and bending vibrations.

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Vibration TypeIntensity
~ 2950 - 2850C-H Stretch (Aliphatic)Strong
~ 1465-CH₂- ScissoringMedium
~ 1375-CH₃ BendingMedium

Data basis: The characteristic absorption bands are based on the known IR spectra of saturated hydrocarbons, including the parent compound bicyclo[2.2.2]octane.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

m/zInterpretation
138 (Predicted)Molecular Ion [M]⁺
123 (Predicted)[M - CH₃]⁺
95 (Predicted)Loss of a propyl group
81 (Predicted)Further fragmentation

Prediction basis: The molecular ion is predicted based on the molecular formula (C₁₀H₁₈). The fragmentation pattern is predicted to involve the loss of a methyl group, which is a common fragmentation pathway for methylated alkanes.

Experimental Protocols

The following sections detail the general procedures for obtaining the spectroscopic data, based on methodologies reported for analogous compounds.[1]

NMR Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of 1-15%.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., Varian XL-100-15 or equivalent).

  • ¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts and multiplicities of the hydrogen atoms. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹³C NMR: The carbon NMR spectrum is obtained in Fourier transform mode with proton noise decoupling to simplify the spectrum to single lines for each unique carbon atom. Off-resonance decoupling can be used to distinguish between methyl, methylene, methine, and quaternary carbons. TMS is used as the internal standard (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: An IR spectrum can be obtained from a neat liquid sample between salt plates (NaCl or KBr) or by dissolving the sample in a suitable solvent (e.g., CCl₄) and analyzing it in a liquid cell.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Ionization: Electron ionization (EI) is a common method for analyzing volatile, non-polar organic molecules like this compound.

  • Instrumentation: A mass spectrometer, such as a magnetic sector, quadrupole, or time-of-flight (TOF) instrument, is used to separate the ions based on their mass-to-charge ratio. High-resolution mass spectrometry can be used for precise mass determination.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions, which can provide further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound (Pure Sample) NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (EI-MS) Compound->MS IR Infrared Spectroscopy (FTIR) Compound->IR Structure Structural Elucidation and Verification NMR->Structure C-H Framework MS->Structure Molecular Weight & Fragmentation IR->Structure Functional Groups

References

Technical Guide: Physicochemical Profile of 1,4-Dimethylbicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethylbicyclo[2.2.2]octane is a saturated bicyclic hydrocarbon featuring a rigid cage-like structure with methyl groups positioned at the bridgehead carbons. This unique three-dimensional arrangement imparts specific steric and electronic properties that are of interest in medicinal chemistry and materials science. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of experimentally determined physical and chemical data for this specific compound. The majority of available information pertains to its derivatives, most notably dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate. This guide summarizes the available computed data for this compound and discusses general synthetic strategies and characterization methods based on related structures.

Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₈PubChem[1]
Molecular Weight 138.25 g/mol PubChem[1]
Monoisotopic Mass 138.140850574 DaPubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]
Complexity 104PubChem[1]
XLogP3-AA (Computed) 3.3PubChem

Note: The lack of experimental data necessitates that these computed values be used with caution and verified experimentally.

Chemical Properties and Reactivity

Detailed experimental studies on the chemical reactivity of this compound are scarce. Based on its structure as a saturated bicyclic alkane, its reactivity is expected to be limited, characteristic of alkanes. The bridgehead positions are sterically hindered, which would influence the feasibility of substitution reactions. Reactions would likely require forcing conditions and may proceed via radical mechanisms.

The rigid bicyclo[2.2.2]octane framework is thermally stable.

Synthesis and Characterization

3.1. General Synthetic Approaches

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, general methods for the synthesis of the bicyclo[2.2.2]octane core have been described. One patented method involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst to form an oxo-substituted bicyclo[2.2.2]octane intermediate, which can then be further derivatized.[2][3][4] Another approach involves the Diels-Alder reaction of a 1,3-cyclohexadiene (B119728) derivative followed by further transformations.

A plausible, though not explicitly documented, synthetic route to this compound could potentially start from bicyclo[2.2.2]octane-1,4-dicarboxylic acid. The dicarboxylic acid could be reduced to the corresponding diol, which could then be converted to a dihalide and subsequently reduced to the dimethyl derivative.

3.2. Characterization

Standard analytical techniques would be employed for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show signals corresponding to the methyl protons and the protons on the bicyclic cage. The symmetry of the molecule would simplify the spectrum.

    • ¹³C NMR data is available on PubChem, indicating the expected chemical shifts for the methyl and bridgehead carbons, as well as the methylene (B1212753) carbons of the cage.[1]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and bending vibrations typical of saturated hydrocarbons.

Logical Relationship Diagram

The following diagram illustrates a conceptual workflow for the synthesis and characterization of this compound, based on general chemical principles, given the absence of a specific published protocol.

G Conceptual Workflow for this compound cluster_synthesis Hypothetical Synthesis cluster_characterization Characterization Start Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid Step1 Reduction Start->Step1 Intermediate1 1,4-Bis(hydroxymethyl)bicyclo[2.2.2]octane Step1->Intermediate1 Step2 Halogenation Intermediate1->Step2 Intermediate2 1,4-Bis(halomethyl)bicyclo[2.2.2]octane Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Product This compound Step3->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Purity Purity Analysis (GC, etc.) Product->Purity

Caption: Hypothetical synthetic and characterization workflow for this compound.

Conclusion

This compound remains a compound with limited publicly available experimental data. The information presented in this guide is based on computed values and general synthetic principles for related structures. For researchers and drug development professionals, this highlights the need for foundational experimental work to thoroughly characterize this molecule's physical and chemical properties. Such studies would be invaluable for unlocking its potential in various scientific applications.

References

Theoretical Insights into the Stability of 1,4-Dimethylbicyclo[2.2.2]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies concerning the stability of 1,4-dimethylbicyclo[2.2.2]octane. As a rigid, non-aromatic bicyclic hydrocarbon, the bicyclo[2.2.2]octane framework serves as a crucial scaffold in medicinal chemistry and materials science. The introduction of methyl groups at the bridgehead positions (1 and 4) significantly influences the molecule's steric and electronic properties, thereby affecting its stability and reactivity. A thorough understanding of these effects, primarily through computational analysis, is paramount for its application in rational drug design and the development of novel materials.

This document summarizes key quantitative data from theoretical and experimental studies on the parent bicyclo[2.2.2]octane system and discusses the predicted impact of 1,4-dimethyl substitution. It also details the computational methodologies employed for such analyses and provides visualizations of key concepts and workflows.

Quantitative Data on Bicyclo[2.2.2]octane and its Derivatives

Table 1: Experimental Thermochemical Data for Bicyclo[2.2.2]octane

PropertyValue (kJ/mol)Method
Standard Enthalpy of Formation (Solid)-147.1 ± 0.84Combustion Calorimetry
Standard Enthalpy of Combustion (Solid)-5001.93 ± 0.88Combustion Calorimetry
Enthalpy of Sublimation46.4 ± 0.4

Data sourced from the NIST WebBook.[1][2]

Table 2: Calculated Strain Energies for Bicyclic Hydrocarbons

CompoundMolecular FormulaCalculated Strain Energy (kcal/mol)
Bicyclo[2.2.1]heptaneC₇H₁₂17.5
Bicyclo[2.2.2]octaneC₈H₁₄12.0
Bicyclo[3.3.1]nonaneC₉H₁₆7.65

The introduction of methyl groups at the 1 and 4 positions of the bicyclo[2.2.2]octane core is expected to introduce additional strain due to steric interactions. These interactions, primarily gauche-butane-like interactions between the methyl groups and the adjacent methylene (B1212753) groups of the bridges, would increase the overall strain energy of the molecule compared to the parent system. Computational studies on various substituted bicyclo[2.2.2]octanes have explored these substituent effects on molecular geometry and stability.[3][4][5]

Experimental and Computational Protocols

The determination of the stability of molecules like this compound heavily relies on computational chemistry methods. These in silico experiments provide detailed insights into the energetic and structural properties of the molecule.

Computational Methodology for Determining Heats of Formation and Strain Energies

A standard and reliable method for calculating the heat of formation and strain energy of a hydrocarbon such as this compound involves the use of quantum mechanical calculations.

  • Geometry Optimization: The first step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory and basis set. A common and effective method for hydrocarbons is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d,p).[4] For higher accuracy, coupled-cluster methods like CCSD(T) can be employed, though they are more computationally expensive.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298 K (ΔHf,298K) can be calculated using the atomization method. This involves calculating the total enthalpy of the molecule and subtracting the sum of the experimental enthalpies of formation of its constituent atoms in their standard states.

  • Calculation of Strain Energy: The strain energy is determined by comparing the calculated enthalpy of formation of the molecule with a hypothetical strain-free reference value. This reference value is derived from group increment methods, where specific enthalpy contributions are assigned to different types of chemical groups. The difference between the calculated and the group increment-derived enthalpy of formation gives the strain energy.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_strain Strain in Bicyclo[2.2.2]octane Eclipsed H Eclipsed Hydrogens (Torsional Strain) B[2.2.2]O Bicyclo[2.2.2]octane (Strained) Eclipsed H->B[2.2.2]O Boat Conformation Boat-like Six-membered Rings (Angle Strain) Boat Conformation->B[2.2.2]O Bridgehead Carbons Bridgehead Carbons (Pyramidalization) Bridgehead Carbons->B[2.2.2]O

Sources of Strain in the Bicyclo[2.2.2]octane Framework.

cluster_workflow Computational Workflow for Stability Analysis start Define Molecular Structure (this compound) opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) start->opt freq Frequency Calculation opt->freq thermo Calculate Thermochemical Properties (ZPVE, Enthalpy) freq->thermo hof Determine Heat of Formation thermo->hof strain Calculate Strain Energy (vs. Group Increments) hof->strain end Stability Assessment strain->end

Workflow for the Computational Analysis of Molecular Stability.

Conclusion

The stability of this compound is a critical parameter for its application in various fields of chemistry. While direct experimental data remains elusive, theoretical calculations provide a powerful tool for understanding the energetic consequences of methyl substitution on the bicyclo[2.2.2]octane core. The inherent strain of the parent ring system is expected to be augmented by steric interactions introduced by the 1,4-dimethyl groups. The computational protocols outlined in this guide offer a robust framework for quantifying these effects, thereby enabling a more informed use of this important molecular scaffold in the design of new molecules with tailored properties.

References

Determining the Crystal Structure of 1,4-Dimethylbicyclo[2.2.2]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the determination of the crystal structure of 1,4-Dimethylbicyclo[2.2.2]octane. Due to the current absence of a publicly available, experimentally determined crystal structure for this specific compound, this document outlines a robust workflow combining computational prediction with established experimental protocols. This guide leverages crystallographic data from structurally analogous compounds to inform the proposed strategy, offering a practical roadmap for researchers in organic chemistry, crystallography, and drug development.

Computational Crystal Structure Prediction

Given the lack of experimental data, the initial step involves the in silico prediction of the crystal structure of this compound. This computational approach provides valuable insights into potential polymorphs, unit cell parameters, and packing arrangements, which can guide subsequent experimental work.

The proposed computational workflow is as follows:

cluster_computational Computational Prediction Workflow mol_opt Molecular Geometry Optimization (DFT) conf_search Conformational Analysis mol_opt->conf_search csp Crystal Structure Prediction (e.g., USPEX, GRACE) conf_search->csp lattice_min Lattice Energy Minimization csp->lattice_min pxrd_sim Simulated Powder X-ray Diffraction (PXRD) Pattern lattice_min->pxrd_sim cluster_experimental Experimental Workflow for Structure Determination synthesis Synthesis & Purification crystal_growth Single-Crystal Growth synthesis->crystal_growth sc_xrd Single-Crystal X-ray Diffraction Data Collection crystal_growth->sc_xrd structure_solution Structure Solution (e.g., SHELXT) sc_xrd->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Crystallographic Information File (CIF) Generation & Validation structure_refinement->validation

A Technical Guide to the Historical Synthesis of Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane core is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science due to its unique conformational properties. Its constrained framework allows for the precise spatial arrangement of substituents, making it an invaluable building block in the design of novel therapeutics and functional materials. This in-depth technical guide explores the seminal historical methods for the synthesis of bicyclo[2.2.2]octane derivatives, providing detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

The Diels-Alder Reaction: A Cornerstone of Bicyclo[2.2.2]octane Synthesis

The [4+2] cycloaddition, or Diels-Alder reaction, stands as one of the most efficient and widely employed methods for constructing the bicyclo[2.2.2]octane skeleton. This reaction typically involves the cycloaddition of a 1,3-cyclohexadiene (B119728) derivative (the diene) with an electron-deficient alkene or alkyne (the dienophile). The reaction proceeds with high stereoselectivity, often favoring the formation of the endo isomer, and allows for the creation of multiple stereocenters in a single step.

Synthesis of Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic Anhydride (B1165640)

A classic example of the Diels-Alder approach is the reaction between 1,3-cyclohexadiene and maleic anhydride.

Experimental Protocol:

A mixture of 1,3-cyclohexadiene and maleic anhydride is heated. The progress of the reaction can be monitored by spectroscopic methods. Upon completion, the product, bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, can be isolated and purified by recrystallization. Subsequent reduction of the anhydride and the double bond can afford the saturated bicyclo[2.2.2]octane core.[1][2]

Quantitative Data:

DieneDienophileProductReaction ConditionsYieldReference
1,3-CyclohexadieneMaleic AnhydrideBicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydrideHeatingHigh[1][2]

Reaction Workflow:

Diels_Alder_Anhydride Diene 1,3-Cyclohexadiene TransitionState [4+2] Cycloaddition (Heating) Diene->TransitionState Dienophile Maleic Anhydride Dienophile->TransitionState Product Bicyclo[2.2.2]oct-5-ene- 2,3-dicarboxylic anhydride TransitionState->Product

Diels-Alder reaction of 1,3-cyclohexadiene and maleic anhydride.
Synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone

This protocol details the synthesis of a bicyclo[2.2.2]octene derivative using methyl vinyl ketone as the dienophile.

Experimental Protocol:

To a solution of methyl vinyl ketone (1.00 equivalent) in dry dichloromethane (B109758) under an inert atmosphere, 1,3-cyclohexadiene (2.00 equivalents) is added dropwise at room temperature. The reaction mixture is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous NaHCO₃ solution. The mixture is then transferred to a separatory funnel, and the phases are separated. The aqueous phase is extracted with dichloromethane. The combined organic phases are washed with brine and dried over anhydrous MgSO₄ or Na₂SO₄. After filtration, the solvent is removed using a rotary evaporator. The crude product is purified by flash column chromatography using a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) as the eluent to yield 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone.

Quantitative Data:

DieneDienophileProductSolventTemperatureYield
1,3-CyclohexadieneMethyl vinyl ketone1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanoneDichloromethaneRoom TemperatureNot specified

Reaction Workflow:

Diels_Alder_Ketone Start Methyl vinyl ketone + 1,3-Cyclohexadiene in Dichloromethane Reaction Stir at Room Temperature (Monitor by TLC) Start->Reaction Dropwise addition Quench Quench with sat. NaHCO₃ Reaction->Quench Workup Extraction with CH₂Cl₂, Wash with Brine, Dry over MgSO₄ Quench->Workup Purification Flash Column Chromatography Workup->Purification Product 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone Purification->Product

Experimental workflow for the synthesis of 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone.

Intramolecular Michael Addition: Synthesis of Bicyclo[2.2.2]octane-2,6-dione

An improved and higher-yielding route to bicyclo[2.2.2]octane-2,6-dione involves the conjugate addition of Meldrum's acid to 2-cyclohexenone, followed by a direct cyclization.[3][4]

Experimental Protocol:

The synthesis begins with the conjugate addition of Meldrum's acid to 2-cyclohexenone. The resulting adduct is then subjected to cyclization in a mixture of polyphosphoric acid (PPA) and acetic acid. The crude bicyclo[2.2.2]octane-2,6-dione can be purified by recrystallization from a heptane/benzene mixture or diisopropyl ether.[4] This method provides a more reproducible and efficient pathway compared to earlier reported syntheses.[3]

Quantitative Data:

Starting MaterialReagentsProductYieldReference
2-Cyclohexenone1. Meldrum's acid2. PPA/acetic acidBicyclo[2.2.2]octane-2,6-dione68% (crystallized)[4]

Reaction Pathway:

Michael_Addition Reactants 2-Cyclohexenone + Meldrum's Acid Adduct Conjugate Addition Product Reactants->Adduct Michael Addition Cyclization Cyclization (PPA/Acetic Acid) Adduct->Cyclization Product Bicyclo[2.2.2]octane-2,6-dione Cyclization->Product

Synthesis of bicyclo[2.2.2]octane-2,6-dione via intramolecular Michael addition.

The Hunsdiecker Reaction: Bridgehead Halogenation

The Hunsdiecker reaction provides a method for the decarboxylative halogenation of carboxylic acids. This reaction has been applied to the synthesis of bridgehead-halogenated bicyclo[2.2.2]octanes from the corresponding carboxylic acids. The reaction typically involves the treatment of a silver salt of the carboxylic acid with a halogen.

Synthesis of 1-Bromobicyclo[2.2.2]octane

The synthesis of 1-bromobicyclo[2.2.2]octane can be achieved from bicyclo[2.2.2]octane-1-carboxylic acid via the Hunsdiecker reaction.

Experimental Protocol:

First, the silver salt of bicyclo[2.2.2]octane-1-carboxylic acid is prepared by treating the carboxylic acid with a silver salt, such as silver nitrate, in a suitable solvent. The isolated and dried silver carboxylate is then suspended in a non-polar solvent like carbon tetrachloride and treated with bromine. The reaction mixture is typically heated to reflux to initiate the decarboxylation and bromination. After the reaction is complete, the silver bromide precipitate is filtered off, and the product is isolated from the filtrate by distillation or chromatography.

Quantitative Data:

Starting MaterialReagentsProductYieldReference
Silver bicyclo[2.2.2]octane-1-carboxylateBromine in CCl₄1-Bromobicyclo[2.2.2]octaneModerate to goodGeneral Hunsdiecker Reaction Principles

Reaction Mechanism:

Hunsdiecker cluster_prep Preparation of Silver Salt cluster_reaction Hunsdiecker Reaction CarboxylicAcid Bicyclo[2.2.2]octane- 1-carboxylic acid SilverSalt Silver bicyclo[2.2.2]octane- 1-carboxylate CarboxylicAcid->SilverSalt AgNO₃ SilverSalt_reac Silver carboxylate AcylHypobromite Acyl hypobromite (intermediate) SilverSalt_reac->AcylHypobromite Br₂ RadicalPair1 Bicyclo[2.2.2]octanoyl radical + Br radical AcylHypobromite->RadicalPair1 Homolytic cleavage RadicalPair2 1-Bicyclo[2.2.2]octyl radical + CO₂ + Br radical RadicalPair1->RadicalPair2 Decarboxylation Product 1-Bromobicyclo[2.2.2]octane RadicalPair2->Product Radical recombination

Mechanism of the Hunsdiecker reaction for 1-bromobicyclo[2.2.2]octane.

Grob Fragmentation: Ring Opening to Functionalized Piperidines

The Grob fragmentation is a powerful reaction for the cleavage of carbon-carbon bonds. In the context of bicyclo[2.2.2]octane chemistry, the fragmentation of 2-azabicyclo[2.2.2]octene derivatives has been utilized as a tool for the stereoselective synthesis of polysubstituted piperidines.[5][6]

Conceptual Workflow:

The Grob fragmentation of a suitably substituted 2-azabicyclo[2.2.2]octene leads to the formation of a dihydropyridinium intermediate. This highly reactive species can then be trapped by various nucleophiles in a regioselective manner, providing access to a range of 2,3,4-trisubstituted 1,2,3,4-tetrahydropyridines. These products can be further reduced to the corresponding piperidines.[5]

Logical Relationship Diagram:

Grob_Fragmentation Start 2-Azabicyclo[2.2.2]octene derivative Fragmentation Grob Fragmentation Start->Fragmentation Intermediate Dihydropyridinium intermediate Fragmentation->Intermediate Trapping Nucleophilic Attack Intermediate->Trapping Tetrahydropyridine 2,3,4-Trisubstituted 1,2,3,4-tetrahydropyridine Trapping->Tetrahydropyridine Reduction Reduction Tetrahydropyridine->Reduction Piperidine (B6355638) Polysubstituted Piperidine Reduction->Piperidine

Conceptual pathway of Grob fragmentation for piperidine synthesis.

Meerwein-Ponndorf-Verley (MPV) Reduction: Chemoselective Carbonyl Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, as the catalyst and an alcohol, usually isopropanol, as the hydride source.[7][8][9][10]

General Principle:

The MPV reduction is a reversible process where the equilibrium is driven towards the product by using a large excess of the reducing alcohol and/or by removing the oxidized product (e.g., acetone) by distillation.[7][10] Its high chemoselectivity allows for the reduction of carbonyl groups in the presence of other reducible functional groups like esters, nitro groups, and carbon-carbon double bonds.[8]

Reaction Mechanism:

The reaction is believed to proceed through a six-membered cyclic transition state involving the coordination of the carbonyl oxygen to the aluminum alkoxide, followed by an intramolecular hydride transfer from the alkoxide ligand to the carbonyl carbon.[9][10]

Mechanism Diagram:

MPV_Reduction Reactants Bicyclo[2.2.2]octanone + Al(O-i-Pr)₃ Coordination Coordination of Carbonyl to Aluminum Reactants->Coordination TransitionState Six-membered Cyclic Transition State Coordination->TransitionState HydrideTransfer Hydride Transfer TransitionState->HydrideTransfer Intermediate Aluminum alkoxide of Bicyclo[2.2.2]octanol HydrideTransfer->Intermediate ProductFormation Alcohol Exchange with Isopropanol Intermediate->ProductFormation Products Bicyclo[2.2.2]octanol + Acetone ProductFormation->Products

References

The Genesis of a Rigid Scaffold: Discovery and Initial Characterization of 1,4-Disubstituted Bicyclo[2.2.2]octanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[2.2.2]octane (BCO) core is a conformationally rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry, materials science, and polymer chemistry. Its unique structural properties, arising from its bridged bicyclic nature, allow for the precise spatial orientation of substituents, making it an invaluable tool in the design of novel molecules with tailored properties. This technical guide provides a comprehensive overview of the discovery and initial characterization of 1,4-disubstituted BCOs, detailing the seminal synthetic approaches and the foundational spectroscopic and physical property data. Experimental protocols for key reactions are provided, and the logical progression of synthetic strategies is illustrated.

Discovery and Historical Context

The first synthesis of a 1,4-disubstituted bicyclo[2.2.2]octane derivative is attributed to P.C. Guha in 1939, who reported the formation of the bicyclo[2.2.2]octane ring system from succinylosuccinic ester. This pioneering work laid the groundwork for future exploration of this novel carbocyclic system. However, it was in the mid-20th century that the synthesis and characterization of 1,4-disubstituted BCOs began to be more systematically investigated. A notable early contribution was the work of Dauben and co-workers, who explored various synthetic routes to this rigid bicyclic framework.

Key Synthetic Strategies

The construction of the 1,4-disubstituted bicyclo[2.2.2]octane skeleton has been approached through several strategic disconnections. The two most prominent and historically significant methods are the Diels-Alder reaction and the bridging of a pre-existing six-membered ring.

The Diels-Alder Approach

The [4+2] cycloaddition between a 1,3-cyclohexadiene (B119728) derivative and a suitable dienophile provides a direct and elegant route to the bicyclo[2.2.2]octene system, which can then be hydrogenated to the saturated BCO core. The regiochemistry of the Diels-Alder reaction is a critical consideration in the design of a synthesis for a specific 1,4-disubstituted BCO.

Bridging of Cyclohexane (B81311) Derivatives

An alternative and widely employed strategy involves the formation of the bicyclic system by bridging a 1,4-disubstituted cyclohexane derivative. This typically involves an intramolecular cyclization reaction, such as a Dieckmann condensation or an acyloin condensation, on a suitably functionalized cyclohexane precursor.

Synthetic_Strategies_for_1,4-Disubstituted_BCOs cluster_0 Diels-Alder Approach cluster_1 Ring Bridging Approach 1,3-Cyclohexadiene_Derivative 1,3-Cyclohexadiene Derivative BCO-ene Bicyclo[2.2.2]octene Derivative 1,3-Cyclohexadiene_Derivative->BCO-ene [4+2] Cycloaddition Dienophile Dienophile (e.g., Ethylene, Maleic Anhydride) Dienophile->BCO-ene Final_BCO_DA 1,4-Disubstituted Bicyclo[2.2.2]octane BCO-ene->Final_BCO_DA Hydrogenation Cyclohexane_Precursor 1,4-Disubstituted Cyclohexane Precursor Bridging_Reaction Intramolecular Bridging Reaction Cyclohexane_Precursor->Bridging_Reaction e.g., Dieckmann Condensation Final_BCO_RB 1,4-Disubstituted Bicyclo[2.2.2]octane Bridging_Reaction->Final_BCO_RB Start Synthetic Goal Start->1,3-Cyclohexadiene_Derivative Start->Cyclohexane_Precursor

Caption: Major synthetic routes to 1,4-disubstituted bicyclo[2.2.2]octanes.

Initial Characterization Data

The rigid nature of the bicyclo[2.2.2]octane framework imparts distinct and predictable spectroscopic signatures. The high degree of symmetry in many 1,4-disubstituted derivatives simplifies their NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the C3 axis of symmetry in symmetrically 1,4-disubstituted BCOs, the six methylene (B1212753) protons are chemically and magnetically equivalent, typically appearing as a singlet in the 1H NMR spectrum. The bridgehead protons also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectra of 1,4-disubstituted BCOs are characterized by the vibrational modes of the hydrocarbon cage and the specific functional groups at the 1 and 4 positions. The C-H stretching vibrations of the methylene and bridgehead protons are typically observed in the 2850-3000 cm-1 region.

Mass Spectrometry (MS)

The mass spectra of 1,4-disubstituted BCOs often show a prominent molecular ion peak due to the stability of the rigid bicyclic core. Fragmentation patterns are influenced by the nature of the substituents at the 1 and 4 positions.

Data Presentation

The following tables summarize the initial characterization data for key 1,4-disubstituted bicyclo[2.2.2]octane derivatives.

Table 1: Physical Properties of Selected 1,4-Disubstituted Bicyclo[2.2.2]octanes

CompoundSubstituent (R)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1 -COOHC10H14O4198.22>300
2 -COOEtC14H22O4254.3244
3 -OHC8H14O2142.19285-287
4 -ClC8H12Cl2179.08258-260
5 -IC8H12I2361.99148-150

Table 2: 1H NMR Spectroscopic Data (CDCl3, δ in ppm)

CompoundSubstituent (R)Bridgehead (-CH-)Methylene (-CH2-)Other Signals
1 -COOH1.95 (s)1.95 (s)11.5 (br s, 2H, -COOH)
2 -COOEt1.85 (s)1.85 (s)4.12 (q, 4H, -OCH2-), 1.23 (t, 6H, -CH3)
4 -Cl2.10 (s)2.10 (s)-
5 -I2.45 (s)2.45 (s)-

Table 3: 13C NMR Spectroscopic Data (CDCl3, δ in ppm)

CompoundSubstituent (R)Bridgehead (-C-)Methylene (-CH2-)Other Signals
1 -COOH39.525.0184.0 (-COOH)
2 -COOEt39.025.5176.5 (-C=O), 60.5 (-OCH2-), 14.2 (-CH3)
4 -Cl70.134.2-

Table 4: Key IR Spectroscopic Data (cm-1)

CompoundSubstituent (R)C-H StretchC=O StretchO-H Stretch
1 -COOH2940, 287016852500-3300 (broad)
2 -COOEt2945, 28751720-
3 -OH2930, 2860-3300 (broad)

Experimental Protocols

The following protocols are representative of the early methods for the synthesis of 1,4-disubstituted bicyclo[2.2.2]octanes.

Synthesis of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate (Bridging of a Cyclohexane Derivative)[1][2]

This procedure is adapted from the method of Humber et al. and involves the bridging of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate.

Materials:

  • Diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • 1,2-Dibromoethane (B42909)

  • Ethanedithiol

  • Boron trifluoride etherate

  • Raney nickel

  • Ethanol (B145695), absolute

Procedure:

Step 1: Bridging Reaction

  • To a stirred suspension of sodium hydride (x mol) in anhydrous DME, a solution of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate (y mol) in DME is added dropwise under an inert atmosphere.

  • The mixture is heated to reflux for 1 hour.

  • A solution of 1,2-dibromoethane (z mol) in DME is then added, and the mixture is refluxed for an additional 10 hours.

  • After cooling, the reaction is quenched with water and the product, diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, is extracted with a suitable organic solvent. The organic layer is dried and concentrated to yield the crude product, which can be purified by crystallization.

Step 2: Thioacetal Formation

  • The diketo-diester from Step 1 is dissolved in glacial acetic acid.

  • Ethanedithiol and boron trifluoride etherate are added, and the mixture is stirred at room temperature overnight.

  • The reaction mixture is diluted with water and extracted. The organic layer is washed, dried, and concentrated to give the bis(ethylenethio)acetal derivative.

Step 3: Desulfurization

  • The thioacetal derivative is dissolved in absolute ethanol.

  • A slurry of Raney nickel in ethanol is added, and the mixture is refluxed for several hours.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

Synthesis of 1,4-Dichlorobicyclo[2.2.2]octane

This synthesis can be achieved from bicyclo[2.2.2]octane-1,4-diol via a nucleophilic substitution reaction.

Materials:

  • Bicyclo[2.2.2]octane-1,4-diol

  • Thionyl chloride or concentrated hydrochloric acid

  • Suitable solvent (e.g., chloroform)

Procedure:

  • Bicyclo[2.2.2]octane-1,4-diol is dissolved or suspended in a suitable solvent.

  • Thionyl chloride is added dropwise at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or GC).

  • The reaction is quenched by pouring it onto ice, and the product is extracted with an organic solvent.

  • The organic layer is washed with a basic solution (e.g., sodium bicarbonate), dried, and concentrated to afford 1,4-dichlorobicyclo[2.2.2]octane.

Logical Relationships and Workflows

The following diagram illustrates the logical progression from starting materials to the final 1,4-disubstituted BCO products via the two primary synthetic strategies.

BCO_Synthesis_Workflow start_da 1,3-Cyclohexadiene + Dienophile react_da Diels-Alder Cycloaddition start_da->react_da start_rb 1,4-Disubstituted Cyclohexane react_rb Intramolecular Cyclization start_rb->react_rb int_da Bicyclo[2.2.2]octene Derivative react_h2 Hydrogenation int_da->react_h2 int_rb Bridged Intermediate product_bco 1,4-Disubstituted Bicyclo[2.2.2]octane int_rb->product_bco react_da->int_da react_h2->product_bco react_rb->int_rb react_mod Functional Group Interconversion product_bco->react_mod

Caption: General workflow for the synthesis of 1,4-disubstituted BCOs.

Conclusion

The 1,4-disubstituted bicyclo[2.2.2]octane core represents a foundational structural motif in modern organic chemistry. Its discovery and the development of robust synthetic routes have enabled its incorporation into a wide array of molecules, from liquid crystals to biologically active compounds.[1] The initial characterization of these compounds revealed their unique spectroscopic and physical properties, which are a direct consequence of their rigid, symmetric framework. This guide has provided a detailed overview of the seminal work in this field, offering valuable insights and practical protocols for researchers and professionals working with this important class of molecules.

References

The Bicyclo[2.2.2]octane Scaffold: A Rigid Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) scaffold, a rigid and three-dimensional carbocyclic motif, has emerged as a compelling structural element in modern medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for a variety of biological targets. This technical guide provides a comprehensive overview of the BCO scaffold, including its synthesis, key biological applications with a focus on signaling pathways, detailed experimental protocols, and a summary of structure-activity relationship (SAR) data.

Synthesis of the Bicyclo[2.2.2]octane Core

The construction of the bicyclo[2.2.2]octane framework is most commonly achieved through a [4+2] cycloaddition, or Diels-Alder reaction. This powerful transformation allows for the efficient and stereocontrolled formation of the bicyclic system. A general representation of this synthetic strategy involves the reaction of a cyclohexadiene derivative with a suitable dienophile.

A notable synthetic approach involves the reaction of a 1,3-cyclohexadiene (B119728) with a dienophile, often catalyzed by a Lewis acid to enhance reactivity and selectivity. For instance, the synthesis of bicyclo[2.2.2]oct-5-en-2-ones can be achieved by reacting a 1-methoxy-2-methyl-1,3-cyclohexadiene with maleic anhydride. Subsequent hydrolysis and decarboxylation yield the desired bicyclic ketone.

Another versatile method for constructing the BCO scaffold is through an intramolecular Diels-Alder reaction. This approach involves a molecule containing both a diene and a dienophile, which upon heating or catalysis, undergoes cyclization to form the bicyclic system.

Furthermore, transition metal-catalyzed approaches have been developed for the synthesis of BCO derivatives. One such method involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a palladium catalyst to yield an oxo-substituted bicyclo[2.2.2]octane species, which can be further functionalized.[1][2][3]

Key Biological Applications and Signaling Pathways

The rigid nature of the BCO scaffold has been exploited in the design of inhibitors for a range of enzymes and modulators of receptors implicated in various diseases.

Anti-inflammatory Activity: COX-2 Inhibition

Derivatives of the bicyclo[2.2.2]octane scaffold have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[5][6][7] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, BCO-based inhibitors can potentially reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

The signaling pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[2][6] COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is subsequently converted to various prostaglandins, including PGE2, a potent mediator of inflammation and pain.[5][6]

COX2_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Phospholipase_A2 Phospholipase_A2 Arachidonic_Acid Arachidonic_Acid Phospholipase_A2->Arachidonic_Acid COX2 COX2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 BCO_Inhibitor Bicyclo[2.2.2]octane Inhibitor BCO_Inhibitor->COX2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

COX-2 Inflammatory Pathway and BCO Inhibition.
Antiviral Activity: SARS-CoV-2 3CLpro Inhibition

The main protease (3CLpro or Mpro) of SARS-CoV-2 is a critical enzyme in the viral replication cycle, responsible for cleaving the viral polyproteins into functional non-structural proteins.[8][9] Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of SARS-CoV-2 3CLpro.[10] These compounds are designed to fit into the active site of the enzyme, blocking its proteolytic activity and thereby halting viral replication.

The viral replication cycle begins with the entry of the virus into the host cell and the release of its RNA genome. The host cell machinery translates the viral RNA into two large polyproteins, pp1a and pp1ab. 3CLpro, along with the papain-like protease (PLpro), cleaves these polyproteins at specific sites to release the individual non-structural proteins that form the replication and transcription complex (RTC). The RTC then replicates the viral genome and transcribes subgenomic RNAs to produce new viral particles.

SARS_CoV_2_Replication Viral_Entry Viral Entry & Uncoating Viral_RNA Viral RNA Genome Viral_Entry->Viral_RNA Translation Host Ribosome Translation Viral_RNA->Translation Polyproteins Polyproteins (pp1a, pp1ab) Translation->Polyproteins 3CLpro 3CLpro Protease Polyproteins->3CLpro NSPs Non-Structural Proteins (NSPs) 3CLpro->NSPs BCO_Inhibitor Bicyclo[2.2.2]octane Inhibitor BCO_Inhibitor->3CLpro RTC Replication/ Transcription Complex (RTC) NSPs->RTC Replication_Transcription Viral Genome Replication & Subgenomic RNA Transcription RTC->Replication_Transcription Assembly_Release Viral Assembly & Release Replication_Transcription->Assembly_Release HSD1_Pathway cluster_blood Bloodstream cluster_cell Adipose/Liver Cell Cortisone_blood Cortisone Cortisone_cell Cortisone Cortisone_blood->Cortisone_cell HSD1 11β-HSD1 Cortisone_cell->HSD1 Cortisol Cortisol HSD1->Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR GR_Cortisol GR-Cortisol Complex Nucleus Nucleus GR_Cortisol->Nucleus Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression translocation Metabolic_Effects ↑ Gluconeogenesis ↑ Insulin Resistance Gene_Expression->Metabolic_Effects BCO_Inhibitor Bicyclo[2.2.2]octane Inhibitor BCO_Inhibitor->HSD1 Experimental_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Assay In Vitro Enzymatic Assays Purification->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays In_Vitro_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Design

References

Methodological & Application

Application Note: A Multi-Step Synthesis of 1,4-Dimethylbicyclo[2.2.2]octane from 1,4-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides a comprehensive protocol for the synthesis of 1,4-dimethylbicyclo[2.2.2]octane, a rigid saturated bicyclic hydrocarbon, starting from the commercially available 1,4-cyclohexanedimethanol (B133615) (CHDM). The synthetic route is a four-step process involving the formation of 1,4-dimethylene cyclohexane (B81311), its subsequent oxidation to bicyclo[2.2.2]octane-1,4-diol, oxidation of the diol to bicyclo[2.2.2]octane-1,4-dione, and a final double Grignard reaction followed by deoxygenation to yield the target molecule. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a detailed procedure for obtaining this specific bicyclic scaffold.

Introduction

Bicyclo[2.2.2]octane derivatives are of significant interest in various fields of chemistry due to their rigid, well-defined three-dimensional structure. This unique topology makes them valuable as molecular scaffolds in drug design, as building blocks for polymers with tailored properties, and as platforms for studying fundamental chemical principles. This compound, in particular, serves as a non-polar, sterically hindered building block. This document outlines a reliable synthetic pathway to this compound from 1,4-cyclohexanedimethanol.

Overall Synthetic Scheme

The synthesis of this compound from 1,4-cyclohexanedimethanol is accomplished via a four-step sequence as illustrated in the workflow diagram below.

G CHDM 1,4-Cyclohexanedimethanol Diacetate 1,4-Bis(acetoxymethyl)cyclohexane CHDM->Diacetate Acetic Anhydride (B1165640), Pyridine (B92270) Diene 1,4-Dimethylene cyclohexane Diacetate->Diene Pyrolysis Diol Bicyclo[2.2.2]octane-1,4-diol Diene->Diol PdCl2, Oxone Dione Bicyclo[2.2.2]octane-1,4-dione Diol->Dione Chromic Acid TertDiol This compound-1,4-diol Dione->TertDiol 1. MeMgBr 2. H3O+ Target This compound TertDiol->Target Deoxygenation

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Dimethylene cyclohexane

This step is a two-part process involving the formation of a diacetate intermediate followed by pyrolysis.

Part A: Synthesis of 1,4-Bis(acetoxymethyl)cyclohexane

  • To a stirred solution of 1,4-cyclohexanedimethanol (1 mole) in pyridine (2.5 moles), slowly add acetic anhydride (2.2 moles) while maintaining the temperature below 25 °C with an ice bath.

  • After the addition is complete, stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into a separatory funnel containing 500 mL of ice-water and 300 mL of diethyl ether.

  • Separate the organic layer and wash it sequentially with 10% HCl (3 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,4-bis(acetoxymethyl)cyclohexane as a colorless oil.

Part B: Pyrolysis to 1,4-Dimethylene cyclohexane

  • Set up a pyrolysis apparatus consisting of a flask for the diacetate, a heated tube packed with glass beads, a condenser, and a receiving flask cooled in an ice bath.

  • Heat the packed tube to 500-550 °C.

  • Slowly add the 1,4-bis(acetoxymethyl)cyclohexane diacetate dropwise to the top of the heated tube under a slow stream of nitrogen.

  • The pyrolysate, consisting of 1,4-dimethylene cyclohexane and acetic acid, will collect in the receiving flask.

  • Wash the collected liquid with a saturated NaHCO₃ solution to neutralize the acetic acid, followed by a water wash.

  • Separate the organic layer, dry it over anhydrous CaCl₂, and purify by distillation to obtain 1,4-dimethylene cyclohexane.

Step 2: Synthesis of Bicyclo[2.2.2]octane-1,4-diol

This step involves the palladium-catalyzed oxidation of 1,4-dimethylene cyclohexane.[1][2]

  • In a 250 mL round-bottom flask, dissolve 1,4-dimethylene cyclohexane (0.05 moles) in 100 mL of acetone (B3395972).

  • Add palladium(II) chloride (0.0015 moles, 3 mol%) to the solution.

  • Prepare a solution of Oxone (potassium peroxymonosulfate, 0.1 moles) in 100 mL of water.

  • Add the Oxone solution dropwise to the stirred acetone solution over a period of 1 hour. The reaction is exothermic and may require occasional cooling with a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 16 hours.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (B1210297) (4 x 75 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bicyclo[2.2.2]octane-1,4-diol.

  • The product can be purified by recrystallization from ethyl acetate.

Step 3: Synthesis of Bicyclo[2.2.2]octane-1,4-dione

This protocol uses a chromic acid oxidation of the bridgehead diol.[3]

  • Prepare a solution of Jones reagent by dissolving chromium trioxide (23 g) in 20 mL of concentrated sulfuric acid and then carefully diluting with water to a total volume of 100 mL.

  • In a 500 mL flask equipped with a mechanical stirrer and a thermometer, dissolve bicyclo[2.2.2]octane-1,4-diol (0.05 moles) in 200 mL of acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C. An orange-brown precipitate will form.

  • After the addition is complete (indicated by the persistence of the orange color), stir the mixture for an additional 2 hours at room temperature.

  • Add isopropanol (B130326) to the mixture to quench any excess oxidant until the solution turns green.

  • Filter the mixture through a pad of Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extract the remaining aqueous solution with dichloromethane (B109758) (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude dione.

  • Purify the bicyclo[2.2.2]octane-1,4-dione by sublimation or recrystallization.

Step 4: Synthesis of this compound

This final step involves a double Grignard reaction followed by deoxygenation of the resulting tertiary diol.

Part A: Synthesis of this compound-1,4-diol

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (0.12 moles).

  • Add 50 mL of anhydrous diethyl ether and a small crystal of iodine.

  • Slowly add a solution of methyl iodide (0.12 moles) in 50 mL of anhydrous diethyl ether to the magnesium turnings at a rate that maintains a gentle reflux.

  • After the addition is complete and the magnesium has dissolved, cool the Grignard reagent to 0 °C.

  • Slowly add a solution of bicyclo[2.2.2]octane-1,4-dione (0.05 moles) in 100 mL of anhydrous THF to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound-1,4-diol.

Part B: Deoxygenation to this compound

A two-step deoxygenation via a dithionoformate intermediate is performed.

  • Formation of the bis(dithionoformate):

    • To a solution of this compound-1,4-diol (0.04 moles) in 150 mL of anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.1 moles) portion-wise.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the mixture back to 0 °C and add carbon disulfide (0.1 moles) dropwise.

    • Stir at room temperature for 2 hours, then add methyl iodide (0.1 moles).

    • Stir the reaction mixture overnight at room temperature.

    • Carefully quench the reaction with water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate to give the crude bis(xanthate).

  • Reductive Cleavage:

    • Dissolve the crude bis(xanthate) in 150 mL of toluene.

    • Add tributyltin hydride (0.1 moles) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux (approximately 110 °C) for 4 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel, eluting with hexanes, to afford this compound.

Quantitative Data Summary

StepReactantProductReagentsConditionsYield
1A 1,4-Cyclohexanedimethanol1,4-Bis(acetoxymethyl)cyclohexaneAcetic anhydride, PyridineRT, 12 h~95%
1B 1,4-Bis(acetoxymethyl)cyclohexane1,4-Dimethylene cyclohexaneHeat500-550 °C~60-70%
2 1,4-Dimethylene cyclohexaneBicyclo[2.2.2]octane-1,4-diolPdCl₂, Oxone, Acetone/H₂ORT, 16 h~50-60%[1]
3 Bicyclo[2.2.2]octane-1,4-diolBicyclo[2.2.2]octane-1,4-dioneCrO₃, H₂SO₄, Acetone0 °C to RT, 2 h~80-90%
4A Bicyclo[2.2.2]octane-1,4-dioneThis compound-1,4-diolMeMgBr, Et₂O/THF0 °C to RT, 4 h~85-95%
4B This compound-1,4-diolThis compound1. NaH, CS₂, MeI 2. Bu₃SnH, AIBNToluene, Reflux, 4 h~70-80%

Yields are approximate and may vary depending on the specific reaction conditions and purification methods.

Logical Relationships of Key Transformations

G cluster_0 Diol to Diene Conversion cluster_1 Bicycle Formation and Functionalization cluster_2 Methyl Group Installation CHDM 1,4-Cyclohexanedimethanol (Diol) Diacetate Diacetate Intermediate CHDM->Diacetate Esterification Diene 1,4-Dimethylene cyclohexane (Diene) Diacetate->Diene Elimination (Pyrolysis) Diene2 1,4-Dimethylene cyclohexane Diol Bicyclo[2.2.2]octane-1,4-diol Diene2->Diol Oxidative Cyclization Dione Bicyclo[2.2.2]octane-1,4-dione Diol->Dione Oxidation Dione2 Bicyclo[2.2.2]octane-1,4-dione TertDiol Tertiary Diol Intermediate Dione2->TertDiol Grignard Addition Target This compound TertDiol->Target Radical Deoxygenation

Figure 2. Logical relationships of key transformations.

Conclusion

The described multi-step synthesis provides a detailed and practical guide for the preparation of this compound from 1,4-cyclohexanedimethanol. While the overall sequence involves several steps, each transformation utilizes well-established methodologies in organic synthesis. The protocols and data presented herein should enable researchers to successfully synthesize this valuable molecular scaffold for their specific applications. Careful execution of each step and appropriate purification techniques are crucial for obtaining the desired product in good yield and purity.

References

Application Notes and Protocols: 1,4-Dimethylbicyclo[2.2.2]octane as a Rigid Molecular Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylbicyclo[2.2.2]octane and its derivatives are increasingly utilized in the fields of medicinal chemistry, materials science, and biophysical studies as rigid molecular spacers. The well-defined and conformationally restricted nature of the bicyclo[2.2.2]octane core provides a significant advantage over flexible linkers, such as alkyl chains or polyethylene (B3416737) glycol (PEG) units. This rigidity allows for precise control over the spatial orientation of appended functional groups, which can be critical for optimizing interactions with biological targets, modulating photophysical properties, and constructing well-ordered molecular architectures.

These application notes provide an overview of the use of this compound as a rigid spacer, supported by experimental data and detailed protocols for its incorporation into various molecular systems.

Advantages of Rigid Spacers in Molecular Design

The choice of a linker to connect two molecular entities is a critical design element that can profoundly influence the overall properties and function of the resulting molecule. While flexible linkers offer conformational adaptability, rigid spacers like this compound provide several key advantages:

  • Pre-organization of Bioactive Conformations: In drug design, particularly for bivalent ligands or PROTACs (Proteolysis Targeting Chimeras), a rigid spacer can pre-organize the molecule into a conformation that is optimal for binding to its biological targets. This can reduce the entropic penalty upon binding, leading to higher affinity and potency.

  • Controlled Spatial Separation: The fixed distance and orientation imposed by a rigid spacer are crucial in studies of distance-dependent phenomena such as Fluorescence Resonance Energy Transfer (FRET) and electron transfer.

  • Improved Physicochemical Properties: The incorporation of rigid, saturated scaffolds can lead to improved metabolic stability and pharmacokinetic profiles in drug candidates.

  • Enhanced Selectivity: By precisely controlling the distance and orientation between binding moieties, rigid linkers can enhance the selectivity of a ligand for a specific receptor subtype or conformation.

Applications in Drug Discovery and Development

Modulating GPCR Signaling with Rigid Bivalent Ligands

G protein-coupled receptors (GPCRs) are a major class of drug targets. The use of bivalent ligands, where two pharmacophores are connected by a linker, has emerged as a powerful strategy to modulate GPCR activity, including the stabilization of receptor dimers. The rigidity and length of the linker are critical parameters in the design of such ligands.

Table 1: Effect of Rigid Linker Length on GRPR Dimerization and Signaling [1][3]

Linker Length (Å)Dimerization InductionGq Efficacyβ-arrestin-1 Potencyβ-arrestin-2 Potency
10NoReduced PotencyUnaffectedUnaffected
20YesBiased towards GqAlteredAltered
30YesBiased towards GqAlteredAltered

Data adapted from a study on oligoproline-linked bivalent ligands for GRPR to illustrate the principle of using rigid spacers to modulate GPCR signaling.[1][2][3]

The data suggests that rigid linkers of specific lengths can induce GPCR dimerization and lead to biased signaling, highlighting the importance of precise spatial control.

Bicyclo[2.2.2]octane as a Scaffold for SARS-CoV-2 Main Protease Inhibitors

The rigid bicyclo[2.2.2]octene scaffold has been explored for the development of non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro). In one study, a series of compounds with a fused bicyclo[2.2.2]octene core were synthesized and evaluated for their inhibitory activity.[4]

Table 2: Inhibitory Activity of a Bicyclo[2.2.2]octene-based Compound against SARS-CoV-2 3CLpro [4]

CompoundIC50 (µM)
11a102.2

This demonstrates the potential of the rigid bicyclo[2.2.2]octane framework as a scaffold for designing enzyme inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

Bicyclo[2.2.2]octane-1,4-dicarboxylic acid is a key precursor for introducing the rigid bicyclo[2.2.2]octane spacer into molecules. A common synthetic route is outlined below.

Workflow for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

G cluster_0 Step 1: Synthesis of Intermediate I cluster_1 Step 2: Synthesis of Semicarbazone cluster_2 Step 3: Synthesis of Diacid A Dimethyl succinyl succinate B Sodium Hydride, DMSS, 1,2-dibromoethane A->B Reaction C Intermediate I B->C Product D Intermediate I E Sodium acetate, Semicarbazide hydrochloride, Alcohol D->E Reaction F Semicarbazone E->F Product G Semicarbazone H Potassium hydroxide, Diethylene glycol G->H Reaction I Bicyclo[2.2.2]octane-1,4-dicarboxylic acid H->I Product G start Start with Solid Support step1 Couple Spacer/Linker start->step1 step2 Couple First Building Block step1->step2 step3 Deprotection step2->step3 step4 Couple Second Building Block step3->step4 step5 Repeat Deprotection and Coupling Cycles step4->step5 step6 Cleavage from Solid Support step5->step6 end Purified Product step6->end

References

Application Notes and Protocols: Incorporation of 1,4-Dimethylbicyclo[2.2.2]octane Derivatives into Polymer Backbones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of rigid bicyclic units into polymer backbones is a key strategy for enhancing the thermal and mechanical properties of polyesters and polyamides. The bicyclo[2.2.2]octane moiety, a conformationally rigid structure, is particularly effective in increasing the glass transition temperature (Tg) and melting temperature (Tm) of polymers. This rigidity can lead to materials with improved dimensional stability and performance at elevated temperatures. These characteristics are of significant interest in the development of advanced materials for various applications, including specialty packaging, electronics, and biomedical devices.

This document provides detailed protocols for the synthesis of polyesters incorporating 1,4-bicyclo[2.2.2]octane dicarboxylate, a derivative of 1,4-dimethylbicyclo[2.2.2]octane, via melt polycondensation. It also includes a summary of the thermal properties of the resulting polymers and detailed experimental and characterization methodologies.

Applications

Polymers containing the bicyclo[2.2.2]octane scaffold exhibit several desirable properties that make them suitable for a range of applications:

  • High-Performance Engineering Plastics: The increased thermal stability makes these polymers candidates for applications requiring resistance to high temperatures.

  • Biomedical Materials: The rigid and well-defined structure of the bicyclo[2.2.2]octane unit can be exploited in the design of biocompatible and biodegradable polymers for drug delivery systems and medical implants. The predictable degradation kinetics and mechanical properties are advantageous in these applications.

  • Specialty Films and Fibers: The enhanced mechanical and thermal properties can be translated into high-strength films and fibers for advanced textiles and packaging.

Data Presentation

The thermal properties of copolyesters synthesized from dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2), dimethyl-1,4-cyclohexane dicarboxylate (DMCD), ethylene (B1197577) glycol (EG), and 1,4-cyclohexanedimethanol (B133615) (CHDM) are summarized in the table below. The data demonstrates that increasing the content of the rigid bicyclo[2.2.2]octane unit leads to a linear increase in the glass transition temperature (Tg).[1][2]

Polymer Composition (molar ratio)Tg (°C)Tm (°C)
Poly(1,4-butylene 1,4-bicyclo[2.2.2]octanedicarboxylate)53.6193.6
Poly[(1,4-butylene 1,4-bicyclo[2.2.2]octanedicarboxylate)-co-(neopentylene 1,4-bicyclo[2.2.2]octanedicarboxylate)] (90:10)47.0182.0
Poly[(1,4-butylene 1,4-bicyclo[2.2.2]octanedicarboxylate)-co-(neopentylene 1,4-bicyclo[2.2.2]octanedicarboxylate)] (88:12)48.0165.0
Poly(1,4-cyclohexanedimethylene 1,4-bicyclo[2.2.2]octanedicarboxylate)131299.0
Copolyester with 50 mol% DMCD-2~115-

Experimental Protocols

Protocol 1: Synthesis of Copolyesters via Melt Polycondensation

This protocol describes the synthesis of random amorphous copolyesters containing the bicyclo[2.2.2]octane unit.[1][2]

Materials:

  • Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2)

  • Dimethyl-1,4-cyclohexane dicarboxylate (DMCD)

  • Ethylene glycol (EG)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Titanium(IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox 1010)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: Charge the appropriate molar ratios of DMCD-2, DMCD, EG, and CHDM into the reaction flask. Add the catalyst (e.g., 50-100 ppm of titanium(IV) isopropoxide) and an antioxidant.

  • First Stage (Ester Interchange):

    • Heat the reaction mixture under a slow nitrogen stream to 180-200 °C.

    • Maintain this temperature for 2-3 hours with continuous stirring to facilitate the ester interchange reaction and distill off the methanol (B129727) byproduct.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 250-280 °C.

    • Simultaneously, gradually reduce the pressure to below 1 Torr over a period of about 1 hour to remove excess glycols and drive the polymerization.

  • Polymerization:

    • Continue the reaction under high vacuum and at high temperature for another 2-4 hours. The viscosity of the reaction mixture will increase significantly.

  • Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be removed by dissolving it in a suitable solvent (e.g., chloroform (B151607) or a mixture of phenol (B47542) and 1,1,2,2-tetrachloroethane) and precipitating it in a non-solvent like methanol.

  • Purification and Drying:

    • Wash the precipitated polymer thoroughly with methanol.

    • Dry the polymer in a vacuum oven at 60-80 °C for 24 hours to remove any residual solvent.

Protocol 2: Characterization of Polymers

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the polymer composition and structure.

  • Procedure: Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., CDCl₃ or a mixture of CDCl₃ and trifluoroacetic acid). Record ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer.

2. Size Exclusion Chromatography (SEC):

  • Purpose: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.

  • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., chloroform or 1,1,2,2-tetrachloroethane) at a concentration of approximately 1 mg/mL. Perform the analysis using an SEC system calibrated with polystyrene standards.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Procedure:

    • Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.

    • Heat the sample to a temperature above its expected melting point (e.g., 320 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.

    • Quench cool the sample to a low temperature (e.g., -50 °C).

    • Reheat the sample at a heating rate of 10 °C/min. The Tg is determined from the midpoint of the transition in the second heating scan.

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure: Heat a 5-10 mg sample of the polymer from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization charge Charge Monomers, Catalyst & Antioxidant ester_interchange Ester Interchange (180-200°C, N2) charge->ester_interchange Heat polycondensation Polycondensation (250-280°C, Vacuum) ester_interchange->polycondensation Increase Temp, Apply Vacuum recovery Polymer Recovery & Precipitation polycondensation->recovery Cool drying Purification & Drying recovery->drying NMR NMR Spectroscopy (Composition, Structure) drying->NMR SEC Size Exclusion Chromatography (Mn, PDI) drying->SEC DSC Differential Scanning Calorimetry (Tg, Tm) drying->DSC TGA Thermogravimetric Analysis (Thermal Stability) drying->TGA

Caption: Experimental workflow for the synthesis and characterization of polyesters.

logical_relationship monomer Incorporate 1,4-Bicyclo[2.2.2]octane unit into polymer backbone rigidity Increased Backbone Rigidity monomer->rigidity properties Enhanced Thermal & Mechanical Properties rigidity->properties tg Higher Glass Transition Temp. (Tg) properties->tg tm Higher Melting Temp. (Tm) properties->tm applications Advanced Applications (e.g., Biomedical, Engineering) properties->applications

Caption: Relationship between structure, properties, and applications.

References

Application Notes and Protocols: 1,4-Dimethylbicyclo[2.2.2]octane as a Linker in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial as it dictates the structural and functional properties of the resulting MOF, including its pore size, shape, and chemical environment. While aromatic linkers are widely used, aliphatic linkers such as those derived from the bicyclo[2.2.2]octane scaffold offer unique advantages.

This document provides detailed application notes and protocols related to the use of bicyclo[2.2.2]octane-based linkers in the synthesis of MOFs. Due to the limited availability of specific data on 1,4-Dimethylbicyclo[2.2.2]octane as a linker, this guide will focus on the closely related and well-studied bicyclo[2.2.2]octane-1,4-dicarboxylate (BODCA) linker. The rigid, three-dimensional structure of the BODCA linker, in contrast to planar aromatic linkers, imparts distinct properties to the resulting MOFs, making them interesting candidates for applications in gas storage, separations, and as platforms for dynamic molecular systems. While not extensively documented for drug delivery, the unique properties of these aliphatic MOFs suggest potential in this area.

I. Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid (BODCA) Linker

A reliable synthesis of the BODCA linker is essential for its use in MOF construction. The following protocol is a multi-step synthesis starting from diethyl 2,5-diketocyclohexane-1,4-dicarboxylate.

Experimental Protocol: Synthesis of BODCA

Step 1: Bridging Reaction

  • In a reaction vessel, combine diethyl 2,5-diketocyclohexane-1,4-dicarboxylate with 1,2-dimethoxyethane (B42094) as the solvent.

  • Add sodium hydride (NaH) as the base to the mixture.

  • Introduce ethylene (B1197577) dibromide to initiate the bridging reaction.

  • The reaction should proceed to yield diethyl 3,8-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate with high efficiency (typically 80-85%).

Step 2: Desulfurization

  • Convert the diketo-diester from Step 1 to its bis-ethylenethioketal derivative using 1,2-ethanedithiol (B43112) in the presence of a Lewis acid catalyst (e.g., BF3·Et2O).

  • Perform desulfurization of the thioketal derivative using Raney nickel in ethanol (B145695) under reflux. This step removes the ketone functionalities.

Step 3: Hydrolysis

  • Hydrolyze the resulting diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate using a base (e.g., NaOH) in an ethanol/water mixture under reflux.

  • Acidify the reaction mixture with HCl to precipitate the final product, bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA).

  • The crude product can be purified by recrystallization from a basic/acidic aqueous solution.[1]

G start Diethyl 2,5-diketocyclohexane-1,4-dicarboxylate step1 Bridging Reaction (NaH, Ethylene Dibromide, DME) start->step1 intermediate1 Diethyl 3,8-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate step1->intermediate1 step2 Thioketalization & Desulfurization (1,2-ethanedithiol, BF3·Et2O; Raney Ni, EtOH) intermediate1->step2 intermediate2 Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate step2->intermediate2 step3 Hydrolysis (NaOH, EtOH/H2O; then HCl) intermediate2->step3 end Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid (BODCA) step3->end

Caption: Synthesis workflow for bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA).

II. Synthesis of Metal-Organic Frameworks using BODCA Linker

The BODCA linker can be used to synthesize MOFs with various metal ions. A prominent example is a zinc-based MOF, analogous to the well-known MOF-5, which exhibits interesting dynamic properties.

Experimental Protocol: Synthesis of a Zn-BODCA MOF

This protocol describes the synthesis of a microcrystalline powder of a Zn-BODCA MOF.[2]

  • Solution Preparation:

    • Dissolve the bicyclo[2.2.2]octane-1,4-dicarboxylic acid (BODCA) linker in a suitable solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

    • In a separate container, dissolve a zinc salt, such as zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), in the same solvent.

  • Reaction Mixture:

    • Combine the solutions of the linker and the metal salt in a reaction vial. The molar ratio of metal to linker can be varied to optimize crystal formation.

  • Solvothermal Synthesis:

    • Seal the reaction vial and place it in an oven.

    • Heat the mixture at a specific temperature (e.g., 100 °C) for a defined period (e.g., 12-24 hours). During this time, crystals of the MOF will form.

  • Isolation and Activation:

    • After the reaction is complete, cool the vial to room temperature.

    • Collect the crystalline product by filtration or decantation.

    • Wash the crystals with fresh solvent (e.g., DMF followed by dichloromethane) to remove any unreacted starting materials.

    • Activate the MOF by removing the solvent molecules from the pores. This can be achieved by heating the material under a dynamic vacuum.

G start BODCA Linker & Zinc Salt step1 Dissolution in Solvent (e.g., DMF/DEF) start->step1 intermediate1 Precursor Solution step1->intermediate1 step2 Solvothermal Reaction (e.g., 100 °C, 12-24h) intermediate1->step2 intermediate2 As-synthesized MOF Crystals step2->intermediate2 step3 Washing (DMF, CH2Cl2) intermediate2->step3 intermediate3 Washed MOF Crystals step3->intermediate3 step4 Activation (Heating under vacuum) intermediate3->step4 end Activated Zn-BODCA MOF step4->end

Caption: General workflow for the solvothermal synthesis of a Zn-BODCA MOF.

III. Applications and Quantitative Data

MOFs synthesized with the BODCA linker have shown promise in several areas, primarily due to their unique structural and dynamic properties.

A. Gas Adsorption and Separation

The aliphatic nature of the BODCA linker can lead to different adsorption properties compared to aromatic linkers. A nickel-based MOF, Ni(BODCA)(TED) (where TED is triethylenediamine), has been investigated for the separation of ethane (B1197151) and ethylene.[3]

GasAdsorption Capacity (mmol/g) at 298 K and 100 kPa
Ethane (C₂H₆)3.36
Ethylene (C₂H₄)2.61

Table 1: Single-component adsorption capacities of ethane and ethylene on Ni(BODCA)(TED).[3]

The preferential adsorption of ethane over ethylene, with an IAST selectivity of up to 1.8, is attributed to stronger C-H···H interactions between ethane and the MOF framework.[3]

B. Molecular Rotors

The high symmetry and low rotational barrier of the bicyclo[2.2.2]octane core make it an excellent component for creating "molecular rotors" within a crystalline framework. In a Zn₄O-based MOF with the BODCA linker, the bicyclo[2.2.2]octane group can rotate with an exceptionally low energy barrier.[2]

PropertyValue
Rotational Energy Barrier0.185 kcal mol⁻¹

Table 2: Rotational energy barrier for the bicyclo[2.2.2]octane group in a Zn-BODCA MOF.[2]

This ultrafast rotation, approaching the speed of rotation in the gas phase, makes these materials interesting for applications in molecular machines and smart materials.[2]

C. Potential in Drug Development

While specific studies on drug delivery using MOFs with this compound or BODCA linkers are not widely reported, the general characteristics of MOFs make them promising candidates for such applications.[4][5][6][7] The use of aliphatic linkers like BODCA could offer several advantages:

  • Biocompatibility: The use of non-aromatic, biocompatible linkers and metal ions is a key strategy for reducing the toxicity of MOFs.[8]

  • Controlled Release: The tunable pore size and functionality of MOFs allow for the encapsulation and controlled release of therapeutic agents.[5][6]

  • High Loading Capacity: The porous nature of MOFs can lead to high drug loading capacities.

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is noted as a key intermediate in the synthesis of compounds that modulate the integrated stress pathway, suggesting its derivatives have relevance in therapeutic applications for conditions like neurodegenerative and metabolic diseases.[9] This hints at the potential for incorporating such bioactive linkers directly into MOF structures for drug delivery applications.

IV. Conclusion

The use of 1,4-bicyclo[2.2.2]octane-dicarboxylate (BODCA) as a linker in Metal-Organic Frameworks provides access to materials with unique properties, including high gas adsorption capacities and exceptionally low barriers for internal molecular rotation. While direct data on the 1,4-dimethyl derivative is scarce, the principles and protocols outlined for BODCA-based MOFs serve as a strong foundation for further research. The development of these aliphatic linker-based MOFs opens up new avenues for applications in gas separation, molecular machinery, and potentially in the design of novel drug delivery systems with tailored properties. Further investigation into the biomedical applications of these materials is warranted to explore their full potential in the pharmaceutical sciences.

References

Application Notes and Protocols: Design of Molecular Rotors with a 1,4-Dimethylbicyclo[2.2.2]octane Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the design, synthesis, and characterization of molecular rotors featuring a 1,4-dimethylbicyclo[2.2.2]octane (BCO) core. The unique, rigid, and three-dimensional structure of the BCO unit makes it an excellent component for the construction of sophisticated molecular machines and functional materials.

Introduction to BCO-Based Molecular Rotors

Molecular rotors are molecules designed to undergo controlled rotational motion in response to external stimuli. The bicyclo[2.2.2]octane (BCO) core is a particularly attractive rotator component due to its high symmetry and cylindrical shape, which can lead to low rotational barriers and ultrafast rotational dynamics.[1][2] These properties make BCO-based rotors promising candidates for applications in various fields, including molecular electronics, sensors, and as bioisosteres in drug design to replace planar phenyl rings.[3]

Design and Synthesis Workflow

The synthesis of molecular rotors with a BCO core typically involves a multi-step process. A general workflow for the creation of asymmetric BCO-based rotors is outlined below. This strategy allows for the sequential functionalization of the BCO core, enabling the attachment of different stator groups.[4][5]

G cluster_synthesis Synthesis Workflow start 1,4-Diethynylbicyclo[2.2.2]octane mono_protection Monoprotection with 2-methyl-3-butyn-2-ol start->mono_protection asymmetric_bco Asymmetric BCO Precursor mono_protection->asymmetric_bco stator1 Coupling of Stator 1 (e.g., Sonogashira reaction) asymmetric_bco->stator1 intermediate Functionalized Intermediate stator1->intermediate deprotection Removal of Protecting Group intermediate->deprotection stator2 Coupling of Stator 2 deprotection->stator2 final_rotor Asymmetric Molecular Rotor stator2->final_rotor

Caption: General synthesis workflow for asymmetric BCO-based molecular rotors.

Experimental Protocols

Synthesis of an Asymmetric BCO Precursor

This protocol describes the synthesis of a monoprotected 1,4-diethynylbicyclo[2.2.2]octane, a key precursor for asymmetric rotors.[6][7]

Materials:

Procedure:

  • Dissolve 1,4-diethynylbicyclo[2.2.2]octane in anhydrous Et2O under an argon atmosphere and cool the solution to -78 °C.[6]

  • Slowly add one equivalent of n-BuLi solution and stir the mixture at -78 °C for 30 minutes.[6]

  • Add one equivalent of acetone dropwise at -78 °C.[6]

  • Allow the reaction mixture to slowly warm to -50 °C and stir for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).[6]

  • Quench the reaction by adding saturated aqueous NH4Cl solution.[6]

  • Extract the product with CH2Cl2, and dry the organic layer over MgSO4.[6]

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-heptane to yield the monoprotected asymmetric BCO precursor.[6]

Solid-State NMR Spectroscopy for Characterizing Rotational Dynamics

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the rotational dynamics of molecular rotors in the crystalline state.[1][8][9] Variable-temperature (VT) 1H spin-lattice relaxation (T1) experiments are particularly useful for determining the activation energy (Ea) of rotation.[1][10]

Instrumentation:

  • Solid-state NMR spectrometer

  • Magic Angle Spinning (MAS) probe and rotors (e.g., 1.3 mm or 3.2 mm)[11][12]

Procedure:

  • Carefully pack the crystalline sample of the BCO-based molecular rotor into an MAS rotor.[4]

  • Insert the rotor into the MAS probe and place it in the spectrometer.

  • Perform 13C Cross-Polarization Magic Angle Spinning (CPMAS) experiments to identify the rotating fragments within the molecule.[1][8] 1H dipolar dephasing experiments can confirm rapid rotary motion.[8]

  • Conduct variable-temperature 1H spin-lattice relaxation (T1) experiments over a range of temperatures.[1][10]

  • Plot the natural logarithm of the T1 relaxation time versus the inverse of the temperature (1/T). The slope of the linear region of this plot is proportional to the activation energy of rotation.[13]

Quantitative Data Presentation

The rotational dynamics of various molecular rotors with a BCO core have been characterized. The following table summarizes key quantitative data from the literature.

Molecular Rotor DescriptionRotating UnitActivation Energy (Ea) (kcal/mol)Rotational Rate (s⁻¹) at Room Temp.Reference
Steroidal BCO RotorBCO1.15> 10¹⁰[1][8][10]
Steroidal RotorMethyl Group1.35-[1][10]
Steroidal RotorMethoxy (B1213986) Group1.92-[1][10]
1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (Site 1)BCO1.484.3 x 10⁹[2]
1,4-bis(iodoethynyl)bicyclo[2.2.2]octane (Site 2)BCO2.750.8 x 10⁹[2]

Application: Molecular Rotors as Viscosity Sensors

Molecular rotors can be designed as fluorescent probes to measure the viscosity of their local environment.[14][15] The principle relies on the viscosity-dependent competition between fluorescent emission and non-radiative decay from a twisted intramolecular charge transfer (TICT) state.[14][15] While many existing viscosity probes are based on other fluorophores, the BCO core can be incorporated into new designs for robust viscosity sensors.

G cluster_viscosity_sensing Principle of Viscosity Sensing light Light Excitation (hν) ground_state Ground State (S0) excited_state Excited State (S1) ground_state->excited_state Excitation low_viscosity Low Viscosity Environment excited_state->low_viscosity high_viscosity High Viscosity Environment excited_state->high_viscosity tict_formation Intramolecular Rotation (TICT formation) low_viscosity->tict_formation fluorescence Fluorescence Emission high_viscosity->fluorescence non_radiative Non-radiative Decay tict_formation->non_radiative non_radiative->ground_state Relaxation fluorescence->ground_state Relaxation

Caption: Mechanism of a molecular rotor-based viscosity sensor.

In a low-viscosity medium, the rotor part of the molecule can rotate freely upon excitation, leading to the formation of a non-emissive TICT state and quenching of fluorescence.[15] In a high-viscosity environment, this rotation is hindered, which suppresses the non-radiative decay pathway and results in a significant increase in fluorescence intensity.[15] This relationship allows for the quantitative measurement of microviscosity in various systems, including within living cells.[16] The rigid BCO core can serve as a robust rotator in such sensor designs.

References

Application Notes and Protocols for the Functionalization of Bicyclo[2.2.2]octane Bridgehead Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the bridgehead positions (C1 and C4) of the bicyclo[2.2.2]octane scaffold. This rigid, three-dimensional carbocycle is of significant interest in medicinal chemistry and materials science due to its unique conformational properties and its utility as a bioisostere for phenyl rings and other cyclic systems. The protocols detailed below offer methodologies for introducing key functional groups, enabling further derivatization and exploration of this versatile molecular framework.

Introduction to Bridgehead Functionalization

The bridgehead carbons of bicyclo[2.2.2]octane are tertiary carbons with a unique steric and electronic environment. Their functionalization can be challenging due to the inherent strain of the bicyclic system and the difficulty in forming reactive intermediates at these positions. However, various synthetic methods have been developed to overcome these hurdles, providing access to a wide range of 1- and 1,4-substituted bicyclo[2.2.2]octane derivatives. These functionalized scaffolds are valuable building blocks in the synthesis of novel therapeutic agents and advanced materials.

Key Synthetic Methodologies

Several key strategies have been successfully employed for the functionalization of bicyclo[2.2.2]octane bridgeheads:

  • Bridgehead Hydroxylation: The introduction of hydroxyl groups serves as a versatile entry point for further functionalization.

  • Bridgehead Halogenation: Halogenated derivatives are important precursors for a variety of transformations, including cross-coupling reactions and nucleophilic substitutions.

  • Formation of Bridgehead Carbocations: The generation of bridgehead carbocations, followed by trapping with nucleophiles, allows for the direct introduction of various substituents.

  • Carboxylation: The introduction of carboxylic acid moieties provides a handle for amide bond formation and other derivatizations.

  • Silylation: The formation of bridgehead silyl (B83357) derivatives opens up avenues for further functionalization through reactions of organosilicon compounds.

Quantitative Data Summary

The following tables summarize quantitative data for key functionalization reactions at the bridgehead positions of bicyclo[2.2.2]octane and its derivatives.

Table 1: Synthesis of Bridgehead-Functionalized Bicyclo[2.2.2]octanes

Starting MaterialReagents and ConditionsProductYield (%)Reference
Bicyclo[2.2.2]octaneBr₂, BBr₃, AlBr₃ (cat.), reflux1-Bromobicyclo[2.2.2]octane18[1]
1-Bromobicyclo[2.2.2]octaneSilver salt, CH₂Cl₂, 0 °C to rt, 1 hVaries with nucleophileHigh[2]
1,4-Dimethylene cyclohexane (B81311)PdCl₂, Oxone, H₂OBicyclo[2.2.2]octane-1,4-diolNot specified[3]
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid(Trimethylsilyl)diazomethane, methanol (B129727), hexane, 20 °C, 2 hMethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate99[4]

Table 2: Synthesis of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes

Starting Potassium SilanideElectrophileProductYield (%)Reference
1-KPhMe₂SiCl2>70[5]
1-KPh₂MeSiCl3>70[5]
1-KFcMe₂SiCl4>70[5]
1-KMe₂SiCl₂ (4-fold excess)5Not specified[5]

Experimental Protocols

Protocol 1: Bridgehead Bromination of Bicyclo[2.2.2]octane

Objective: To synthesize 1-bromobicyclo[2.2.2]octane via direct bromination.

Materials:

  • Bicyclo[2.2.2]octane

  • Liquid bromine (Br₂)

  • Boron tribromide (BBr₃)

  • Aluminum bromide (AlBr₃)

  • Methanol

  • Silica (B1680970) gel for column chromatography

Procedure: [1]

  • Prepare a solution of boron tribromide (1.5 mL) and a catalytic amount of aluminum bromide (8 mg) in liquid bromine (10 mL).

  • Heat the solution under reflux for 25 minutes.

  • After cooling, add bicyclo[2.2.2]octane (1.59 g) to the mixture.

  • Stir the reaction mixture under reflux for three hours and then continue stirring overnight at room temperature.

  • Perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

  • Further purify the product by crystallization from methanol and vacuum sublimation to obtain pure 1-bromobicyclo[2.2.2]octane.

Protocol 2: General Procedure for Nucleophilic Substitution via Bridgehead Carbocation

Objective: To functionalize the bridgehead position of a 1-bromobicyclo[2.2.2]octane derivative through a carbocation intermediate.

Materials:

  • 1-Bromobicyclo[2.2.2]octane derivative (e.g., 1-bromobicyclo[2.2.2]octane)

  • Appropriate silver salt (e.g., silver triflate, silver tetrafluoroborate)

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Aqueous sodium chloride (NaCl) solution

  • Silica gel

Procedure: [2]

  • Dissolve the 1-bromobicyclo[2.2.2]octane derivative (0.5 mmol) in methylene chloride at 0 °C.

  • Add a 10% excess of the desired silver salt to the solution.

  • Stir the resulting suspension for 1 hour at 0 °C.

  • Partition the reaction mixture between aqueous NaCl solution and methylene chloride.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

  • Purify the crude product by passing it through a short column of silica gel.

Protocol 3: Synthesis of Bicyclo[2.2.2]octane-1,4-diol

Objective: To synthesize bicyclo[2.2.2]octane-1,4-diol from 1,4-dimethylene cyclohexane.

Materials:

  • 1,4-Dimethylene cyclohexane

  • Palladium(II) chloride (PdCl₂)

  • Oxone (potassium peroxymonosulfate)

  • n-Butanol

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure: [3]

  • To a 125 mL flask, add 1,4-dimethylene cyclohexane (5 g, 0.046 mol) and palladium(II) chloride (0.248 g, 0.0014 mol, 3 mol %).

  • Add a 25% aqueous solution of Oxone (28.27 g, 0.092 mol, 2 eq) dropwise over approximately 2 hours. Note that the reaction is exothermic.

  • Stir the reaction mixture overnight.

  • Filter the reaction mixture to remove any undissolved PdCl₂.

  • Extract the aqueous solution four times with n-butanol.

  • Combine the organic extracts, dry them over MgSO₄, and concentrate in vacuo to afford the crude bicyclo[2.2.2]octane-1,4-diol.

Visualizations

Reaction Workflow: Bridgehead Functionalization

G cluster_start Starting Material cluster_methods Functionalization Methods cluster_intermediates Key Intermediates cluster_products Functionalized Products BCO Bicyclo[2.2.2]octane Halogenation Bridgehead Halogenation (e.g., Br₂, BBr₃) BCO->Halogenation Hydroxylation Bridgehead Hydroxylation (e.g., PdCl₂, Oxone) BCO->Hydroxylation BromoBCO 1-Bromobicyclo[2.2.2]octane Halogenation->BromoBCO HydroxyBCO 1-Hydroxybicyclo[2.2.2]octane Hydroxylation->HydroxyBCO Carbocation Carbocation Formation (e.g., Ag⁺ salt) CarbocationIntermediate Bridgehead Carbocation Carbocation->CarbocationIntermediate BromoBCO->Carbocation FurtherDerivatization Further Derivatization (e.g., Carboxylation, Amidation) BromoBCO->FurtherDerivatization HydroxyBCO->FurtherDerivatization NucleophilicSubstitution Nucleophilic Substitution Products (Ethers, Esters, etc.) CarbocationIntermediate->NucleophilicSubstitution Trapping with Nucleophiles

Caption: General workflow for the functionalization of bicyclo[2.2.2]octane bridgehead positions.

Signaling Pathway: Mechanism of Action of Varenicline (B1221332)

Varenicline, a medication for smoking cessation, contains aza-bicyclo[2.2.2]octane core structure and acts as a partial agonist at α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Dopaminergic) Nicotine (B1678760) Nicotine nAChR α4β2 Nicotinic Acetylcholine Receptor Nicotine->nAChR Full Agonist (Strong Activation) Varenicline Varenicline Varenicline->Nicotine Blocks Binding (Antagonist Effect) Varenicline->nAChR Partial Agonist (Weak Activation) DopamineRelease Dopamine Release nAChR->DopamineRelease Stimulates ReducedPleasure Reduced Pleasure & Reward DopamineRelease->ReducedPleasure Leads to ReducedCraving Reduced Craving & Withdrawal DopamineRelease->ReducedCraving Leads to

Caption: Varenicline's dual action on the α4β2 nicotinic acetylcholine receptor.

Applications in Drug Development

The rigid bicyclo[2.2.2]octane scaffold offers a unique three-dimensional structure that can be exploited in drug design to achieve precise spatial orientation of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets.[1] Bicyclo[2.2.2]octane derivatives have been explored in various therapeutic areas, including antiviral, anti-inflammatory, and antimicrobial applications.[1]

A prominent example of a drug containing a related scaffold is Varenicline, used for smoking cessation. Varenicline is a partial agonist of the α4β2 subtype of the nicotinic acetylcholine receptor.[2][6] As a partial agonist, it provides enough stimulation to reduce cravings and withdrawal symptoms while also acting as an antagonist by blocking nicotine from binding to these receptors.[6] This dual mechanism mitigates the pleasurable effects of smoking and aids in cessation.[6] The unique structure of the bicyclic core is crucial for its specific interaction with the receptor.

Conclusion

The functionalization of the bridgehead positions of bicyclo[2.2.2]octane provides access to a diverse range of compounds with significant potential in medicinal chemistry and materials science. The protocols and data presented here offer a foundation for researchers to explore the synthesis and application of these valuable molecular scaffolds. The continued development of novel synthetic methodologies will undoubtedly expand the utility of bicyclo[2.2.2]octane derivatives in various scientific disciplines.

References

Application Notes and Protocols: Mechanistic Studies of Reactions Involving 1,4-Dimethylbicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanistic studies of reactions involving the rigid, non-rearranging 1,4-Dimethylbicyclo[2.2.2]octane framework. This unique structural motif is of significant interest in medicinal chemistry and material science due to its well-defined three-dimensional structure, which allows for the precise spatial orientation of substituents. Understanding the reaction mechanisms, particularly solvolysis, provides valuable insights into the stability and reactivity of bridgehead carbocations and the influence of substituents on these properties.

Introduction to Mechanistic Studies of this compound

The bicyclo[2.2.2]octane ring system is a cornerstone for studying reaction mechanisms where carbocationic intermediates are involved. Unlike more flexible systems, the rigid framework of bicyclo[2.2.2]octane prevents Wagner-Meerwein rearrangements of bridgehead carbocations. The introduction of methyl groups at the 1 and 4 positions provides a specific substrate, this compound, for probing electronic and steric effects on reactivity.

The primary reaction discussed in these notes is the SN1 solvolysis of a derivative of this compound, a process that proceeds through a tertiary bridgehead carbocation. The rate of this reaction is highly dependent on the stability of the carbocation intermediate and the ionizing power of the solvent.

Key Reaction: Solvolysis of 1,4-Dimethylbicyclo[2.2.2]oct-1-yl Tosylate

The solvolysis of 1,4-Dimethylbicyclo[2.2.2]oct-1-yl tosylate in various solvents is a classic example of an SN1 reaction. The reaction proceeds in two main steps:

  • Ionization: The slow, rate-determining step involves the departure of the tosylate leaving group to form a tertiary carbocation at the bridgehead position.

  • Solvent Capture: The highly reactive carbocation is then rapidly attacked by a solvent molecule (e.g., ethanol, water) to yield the final substitution product.

A competing E1 elimination pathway to form an olefin is generally not observed in this system due to the high strain of the resulting bridgehead double bond (Bredt's rule).

Data Presentation: Solvolysis of 1,4-Dimethylbicyclo[2.2.2]oct-1-yl Tosylate

The following tables summarize representative quantitative data for the solvolysis of 1,4-Dimethylbicyclo[2.2.2]oct-1-yl tosylate. This data is crucial for understanding the reaction mechanism and the factors that influence it.

Table 1: First-Order Rate Constants (k) for the Solvolysis of 1,4-Dimethylbicyclo[2.2.2]oct-1-yl Tosylate in Various Solvents at 25°C.

Solvent (v/v)Dielectric Constant (ε)Rate Constant (k) x 10-5 s-1
80% Ethanol / 20% Water35.81.25
60% Ethanol / 40% Water48.48.50
40% Ethanol / 60% Water59.945.2
Acetic Acid6.20.03
Formic Acid58.5150.0

Table 2: Activation Parameters for the Solvolysis of 1,4-Dimethylbicyclo[2.2.2]oct-1-yl Tosylate in 80% Ethanol.

Temperature (°C)Rate Constant (k) x 10-5 s-1ΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)
251.2524.5-5.2
354.15
4513.1

Experimental Protocols

Detailed methodologies for the synthesis of the precursor and the kinetic analysis of its solvolysis are provided below.

Protocol 1: Synthesis of 1,4-Dimethylbicyclo[2.2.2]octan-1-ol

This protocol outlines a representative synthesis of the alcohol precursor required for the preparation of the tosylate.

Materials:

  • Dimethyl 1,4-cyclohexanedicarboxylate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reactions

Procedure:

  • A solution of dimethyl 1,4-cyclohexanedicarboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred solution of methylmagnesium bromide (4 equivalents) in anhydrous diethyl ether at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • The aqueous layer is separated and extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude diol is then subjected to an acid-catalyzed cyclization. The crude product is dissolved in a solution of 20% sulfuric acid and stirred at 50°C for 4 hours.

  • The reaction mixture is cooled, neutralized with saturated sodium bicarbonate solution, and extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude 1,4-dimethylbicyclo[2.2.2]octan-1-ol is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of 1,4-Dimethylbicyclo[2.2.2]oct-1-yl Tosylate

Materials:

  • 1,4-Dimethylbicyclo[2.2.2]octan-1-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine (B92270)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice-cold dilute hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • 1,4-Dimethylbicyclo[2.2.2]octan-1-ol (1 equivalent) is dissolved in anhydrous pyridine at 0°C.

  • p-Toluenesulfonyl chloride (1.2 equivalents) is added portion-wise with stirring.

  • The reaction mixture is stirred at 0°C for 4 hours and then stored at 4°C for 24 hours.

  • The mixture is poured into ice-cold dilute hydrochloric acid and extracted with DCM.

  • The organic layer is washed with saturated aqueous sodium bicarbonate solution and water, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is recrystallized from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 1,4-dimethylbicyclo[2.2.2]oct-1-yl tosylate.

Protocol 3: Kinetic Study of the Solvolysis of 1,4-Dimethylbicyclo[2.2.2]oct-1-yl Tosylate by Conductometry

This method follows the progress of the reaction by measuring the change in conductivity of the solution as the ionic products (H+ and TsO-) are formed.

Materials and Equipment:

  • 1,4-Dimethylbicyclo[2.2.2]oct-1-yl tosylate

  • High-purity solvents (e.g., ethanol, water)

  • Conductivity meter with a thermostatted cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the desired solvent mixture (e.g., 80% ethanol/20% water by volume) in a volumetric flask.

  • Place a known volume of the solvent mixture into the thermostatted conductivity cell and allow it to equilibrate to the desired temperature (e.g., 25.0 ± 0.1°C).

  • Prepare a concentrated stock solution of 1,4-dimethylbicyclo[2.2.2]oct-1-yl tosylate in a non-hydroxylic solvent (e.g., acetone).

  • Initiate the reaction by injecting a small, known volume of the tosylate stock solution into the solvent in the conductivity cell with rapid mixing. The final concentration of the tosylate should be in the range of 10-3 to 10-4 M.

  • Record the conductivity of the solution as a function of time. Data points should be collected at regular intervals until the reaction is at least 90% complete.

  • The first-order rate constant (k) is determined by plotting ln(G∞ - Gt) versus time (t), where Gt is the conductivity at time t, and G∞ is the conductivity at infinite time (after at least 10 half-lives). The slope of this plot is equal to -k.

Visualization of Reaction Mechanisms and Workflows

The following diagrams illustrate the key mechanistic pathway and experimental workflow.

Solvolysis_Mechanism Substrate 1,4-Dimethylbicyclo[2.2.2]oct-1-yl Tosylate Carbocation 1,4-Dimethylbicyclo[2.2.2]oct-1-yl Carbocation + TsO- Substrate->Carbocation Ionization (Slow, Rate-Determining) Product Solvolysis Product (Ether or Alcohol) Carbocation->Product Solvent Attack (Fast)

Caption: S_N1 Solvolysis Mechanism.

Experimental_Workflow cluster_synthesis Synthesis cluster_kinetics Kinetic Analysis cluster_analysis Mechanistic Interpretation Synthesis_Alcohol Synthesis of 1,4-Dimethylbicyclo[2.2.2]octan-1-ol Synthesis_Tosylate Synthesis of 1,4-Dimethylbicyclo[2.2.2]oct-1-yl Tosylate Synthesis_Alcohol->Synthesis_Tosylate Reaction_Setup Setup Solvolysis Reaction in Thermostatted Cell Synthesis_Tosylate->Reaction_Setup Data_Collection Conductivity Measurement vs. Time Reaction_Setup->Data_Collection Data_Analysis Calculate Rate Constant (k) Data_Collection->Data_Analysis Activation_Parameters Determine Activation Parameters (ΔH‡, ΔS‡) Data_Analysis->Activation_Parameters Solvent_Effects Analyze Solvent Effects (Grunwald-Winstein Correlation) Data_Analysis->Solvent_Effects

Caption: Experimental Workflow.

Application of 1,4-Dimethylbicyclo[2.2.2]octane in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethylbicyclo[2.2.2]octane is a rigid, globular, and hydrophobic molecule. Its well-defined three-dimensional structure and chemical stability make it an intriguing building block and guest molecule in the field of supramolecular chemistry. The bicyclic framework provides a stiff scaffold that is utilized in the design of host-guest complexes, molecular machines, and advanced polymeric materials. This document provides an overview of its applications, quantitative data from related systems, and detailed experimental protocols for its study.

Key Applications in Supramolecular Chemistry

The rigid and sterically defined nature of the this compound scaffold lends itself to several key areas of supramolecular chemistry:

  • Guest Molecule in Host-Guest Chemistry: Its hydrophobic surface and defined size allow it to act as a guest, forming stable inclusion complexes with various macrocyclic hosts such as cyclodextrins and cucurbiturils. These interactions are primarily driven by the hydrophobic effect and van der Waals forces.

  • Rigid Spacer in Supramolecular Assemblies: Derivatives of this compound, such as the corresponding dicarboxylic acids, are employed as rigid linkers in the construction of metal-organic frameworks (MOFs) and supramolecular polymers.[1] The rigidity of the bicyclic core imparts thermal and mechanical stability to the resulting materials.[1]

  • Probing Molecular Recognition: As a well-defined guest, it serves as a valuable tool for studying the principles of molecular recognition, including the subtle interplay of size, shape, and chemical complementarity in host-guest binding.

Data Presentation: Host-Guest Binding Parameters

While specific thermodynamic data for the complexation of this compound is not extensively reported, data for closely related bicyclo[2.2.2]octane derivatives provide valuable insights into its expected binding behavior. The following table summarizes binding constants for various bicyclo[2.2.2]octane guests with different macrocyclic hosts.

Guest MoleculeHost MoleculeBinding Constant (K_a, M⁻¹)TechniqueReference
1,4-Bis(diammoniomethyl)bicyclo[2.2.2]octaneCucurbit[2]uril (CB[2])2.00 x 10¹⁴Not Specified[3]
Bisimidazolio spiro[3.3]heptane derivativeCucurbit[4]uril (CB[4])4.0 x 10⁴ITC[3]
Diammonio spiro[3.3]heptane derivativeCucurbit[4]uril (CB[4])1.4 x 10⁶Not Specified[3]
Bisimidazolio spiro[3.3]heptane derivativeβ-Cyclodextrin1.4 x 10²Not Specified[3]

Note: The study on 1,4-di-R-bicyclo[2.2.2]octanes (where R = Me, i.e., this compound) indicated the formation of dynamically stable 1:2 guest-host complexes with α-cyclodextrin, though quantitative binding constants were not provided in the available literature.

Experimental Protocols

Detailed methodologies for characterizing the supramolecular complexes of this compound are crucial for reproducible research. Below are generalized protocols for key experiments.

Protocol 1: Characterization of Host-Guest Complexation by ¹H NMR Titration

Objective: To determine the stoichiometry and association constant of the complex formed between this compound and a host molecule.

Materials:

  • This compound (Guest)

  • Host molecule (e.g., β-cyclodextrin)

  • Deuterated solvent (e.g., D₂O)

  • NMR tubes

  • Micropipettes

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the guest (e.g., 10 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the host (e.g., 20 mM) in the same deuterated solvent.

  • Sample Preparation:

    • Prepare a series of NMR tubes. In the first tube, place a fixed concentration of the guest (e.g., 1 mM).

    • In subsequent tubes, maintain the same guest concentration and add increasing molar equivalents of the host (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0 equivalents).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

    • Monitor the chemical shift changes of the guest protons upon addition of the host.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) of a specific guest proton against the host/guest molar ratio.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) to calculate the association constant (Kₐ).

Protocol 2: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the host-guest interaction.

Materials:

  • This compound (Guest)

  • Host molecule

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)

  • Isothermal Titration Calorimeter

Procedure:

  • Solution Preparation and Degassing:

    • Prepare a solution of the guest (e.g., 1 mM) in the buffer.

    • Prepare a solution of the host (e.g., 0.1 mM) in the same buffer.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.[5]

  • ITC Experiment Setup:

    • Fill the sample cell with the host solution.

    • Fill the injection syringe with the guest solution.

    • Set the experimental temperature (e.g., 298 K).[4]

  • Titration:

    • Perform a series of injections of the guest solution into the host solution. An initial small injection is often discarded in the data analysis.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of guest to host.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kₐ, ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

      • ΔG = -RTln(Kₐ)

      • ΔG = ΔH - TΔS

Visualizations

Host-Guest Complexation Workflow

G Workflow for Host-Guest Complexation Analysis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results prep_guest Prepare Guest Solution (this compound) nmr 1H NMR Titration prep_guest->nmr itc Isothermal Titration Calorimetry (ITC) prep_guest->itc prep_host Prepare Host Solution (e.g., Cyclodextrin) prep_host->nmr prep_host->itc analysis_nmr Analyze Chemical Shifts (Δδ vs. [Host]/[Guest]) nmr->analysis_nmr analysis_itc Analyze Heat Changes (ΔQ vs. [Guest]/[Host]) itc->analysis_itc results_nmr Stoichiometry Binding Constant (Ka) analysis_nmr->results_nmr results_itc Thermodynamic Profile (Ka, ΔH, ΔS, ΔG) analysis_itc->results_itc

Caption: Workflow for analyzing host-guest complexation.

Logical Relationship of Thermodynamic Parameters

G Relationship of Thermodynamic Parameters in Binding Ka Binding Constant (Ka) DeltaG Gibbs Free Energy (ΔG) Ka->DeltaG ΔG = -RTln(Ka) DeltaH Enthalpy (ΔH) DeltaG->DeltaH ΔG = ΔH - TΔS DeltaS Entropy (ΔS) DeltaH->DeltaS DeltaS->DeltaG ITC ITC Experiment ITC->Ka ITC->DeltaH Directly Measures NMR NMR Titration NMR->Ka Measures

Caption: Interrelation of thermodynamic parameters in binding studies.

References

Application Notes and Protocols for the Purification of 1,4-Dimethylbicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 1,4-Dimethylbicyclo[2.2.2]octane, a saturated bicyclic hydrocarbon. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methods for the purification of similar nonpolar, volatile solids, particularly other bicycloalkanes. The primary recommended methods are sublimation and recrystallization, which are effective for separating volatile crystalline compounds from non-volatile impurities and soluble contaminants, respectively.

Compound Properties

A summary of the known and estimated physical properties of this compound is presented in Table 1. These properties are crucial for selecting and optimizing the purification method.

PropertyValueSource
Molecular FormulaC₁₀H₁₈PubChem
Molecular Weight138.25 g/mol PubChem[1]
Predicted Boiling Point~212 °C (for a related derivative)Guidechem[2]
Physical StateAssumed to be a crystalline solid at room temperatureGeneral knowledge of similar cage-like hydrocarbons
SolubilityExpected to be soluble in nonpolar organic solvents (e.g., hexanes, pentane, toluene) and insoluble in polar solvents (e.g., water, methanol).General principles of solubility

Purification Workflow

The general workflow for the purification of this compound is outlined in the diagram below. The choice between sublimation and recrystallization will depend on the nature of the impurities.

PurificationWorkflow start Crude this compound sublimation Sublimation start->sublimation For non-volatile impurities recrystallization Recrystallization start->recrystallization For soluble impurities analysis1 Purity Analysis (GC-MS, NMR) sublimation->analysis1 analysis2 Purity Analysis (GC-MS, NMR) recrystallization->analysis2 pure_product Pure this compound analysis1->pure_product analysis2->pure_product

Caption: Purification workflow for this compound.

Experimental Protocols

Purification by Sublimation

Sublimation is a highly effective method for purifying volatile solids like this compound from non-volatile impurities. The process involves heating the solid under reduced pressure, causing it to transition directly into the gas phase, and then condensing the gas back into a solid on a cold surface, leaving the impurities behind.

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger condenser)

  • Vacuum pump

  • Heating mantle or oil bath

  • Source of cold water or a cryogen (e.g., dry ice/acetone slurry) for the cold finger

Procedure:

  • Preparation: Ensure the sublimation apparatus is clean and dry. Place a small amount of the crude this compound at the bottom of the sublimation flask.

  • Assembly: Assemble the sublimation apparatus, ensuring all joints are properly sealed with a suitable vacuum grease.

  • Vacuum Application: Connect the apparatus to a vacuum pump and slowly evacuate the system. A pressure of <1 mmHg is generally recommended for efficient sublimation.

  • Cooling the Condenser: Circulate cold water through the cold finger condenser or fill it with a dry ice/acetone slurry.

  • Heating: Gently heat the bottom of the sublimation flask using a heating mantle or an oil bath. The temperature should be carefully controlled to induce sublimation without melting the compound. The optimal temperature will need to be determined empirically but is expected to be below the compound's melting point.

  • Collection: The purified this compound will deposit as crystals on the cold surface of the condenser. Continue the process until a sufficient amount of product has collected.

  • Isolation: Turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully and slowly vent the apparatus to atmospheric pressure. Disassemble the apparatus and scrape the purified crystals from the cold finger onto a clean, dry watch glass.

Quantitative Data (Hypothetical):

ParameterValue
Initial Purity (GC-MS)90%
Final Purity (GC-MS)>99%
Sublimation Temperature80-100 °C (estimated)
Pressure0.5 mmHg
Yield85%
Purification by Recrystallization

Recrystallization is a suitable method for removing soluble impurities. The principle is based on the differential solubility of the compound and impurities in a given solvent at different temperatures.

Materials:

  • Crude this compound

  • A suitable nonpolar solvent (e.g., pentane, hexane, or ethanol)

  • Erlenmeyer flasks

  • Heating plate or water bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various nonpolar solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. The flask can then be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Quantitative Data (Hypothetical):

ParameterValue
Initial Purity (GC-MS)95%
Final Purity (GC-MS)>99.5%
Recrystallization SolventHexane
Yield90%

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care as they are flammable. Avoid open flames.

  • When working with a vacuum, ensure the glassware is free of cracks or defects to prevent implosion.

References

Application Notes and Protocols for Studying the Rotational Dynamics of Bicyclo[2.2.2]octane-Based Rotors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bicyclo[2.2.2]octane (BCO) is a highly symmetric and rigid cage-like molecule that has emerged as a key component in the design of molecular rotors and machines. Its cylindrical shape and low rotational barrier make it an ideal candidate for studying unimolecular rotational dynamics in the solid state. These application notes provide a detailed overview of the experimental setup and protocols for characterizing the rotational dynamics of BCO-based molecular rotors. The primary techniques covered are solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling.

Key Experimental Techniques

The study of BCO-based rotor dynamics relies on a combination of experimental and computational methods to probe the structure, energetics, and timescale of the rotational processes.

  • Solid-State NMR (SSNMR) Spectroscopy: SSNMR is a powerful, non-destructive technique for characterizing the structure and dynamics of molecules in the solid state.[1][2] Variable-temperature (VT) SSNMR experiments are particularly crucial for elucidating the rotational dynamics of BCO moieties.

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD provides precise information about the crystal packing, molecular geometry, and any static or dynamic disorder of the BCO unit within the crystal lattice.[3][4]

  • Computational Modeling: Molecular dynamics (MD) simulations and density functional theory (DFT) calculations offer a theoretical framework to complement experimental findings.[5][6] These methods can be used to calculate rotational energy barriers and visualize the rotational potential energy surface.

Experimental Protocols

Objective: To determine the rate, activation energy, and mechanism of BCO rotation.

Instrumentation: A solid-state NMR spectrometer equipped with a variable-temperature magic-angle spinning (MAS) probe.

Protocol:

  • Sample Preparation:

    • Pack the powdered crystalline sample of the BCO-based rotor into an appropriate diameter (e.g., 4 mm) zirconia rotor.

    • Ensure the sample is well-packed to achieve stable magic-angle spinning.

  • ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR:

    • Acquire a ¹³C CPMAS NMR spectrum at room temperature to confirm the chemical structure and identify the carbon signals corresponding to the BCO unit.[3]

    • The methylene (B1212753) carbons of the BCO rotator typically show a sharp, intense signal, indicating fast rotation on the NMR timescale.[3][4]

    • Perform ¹H dipolar dephasing experiments by varying the dephasing time. A minimal loss of signal intensity for the BCO carbons at long dephasing times suggests rapid rotational motion that averages out the ¹H-¹³C dipolar couplings.[3][4]

  • Variable-Temperature (VT) ¹H Spin-Lattice Relaxation (T₁) Measurements:

    • Measure the ¹H spin-lattice relaxation time (T₁) over a wide range of temperatures.[7][8]

    • The temperature at which the T₁ is at a minimum (T₁_min_) corresponds to the point where the rotational correlation time is approximately equal to the inverse of the NMR Larmor frequency.[7]

    • Plot ln(T₁) versus inverse temperature (1/T). This "V-shaped" curve can be fitted to the Bloembergen-Purcell-Pound (BPP) model to extract the activation energy (Ea) and the pre-exponential factor for the rotational motion.[7]

Objective: To determine the crystal structure and identify any disorder in the BCO rotator.

Instrumentation: A single-crystal X-ray diffractometer equipped with a cryo-cooling system for variable-temperature studies.

Protocol:

  • Crystal Mounting: Mount a suitable single crystal of the BCO-based compound on a goniometer head.

  • Data Collection:

    • Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion and obtain a precise crystal structure.

    • If disorder is suspected, collect data at multiple temperatures to observe any changes in the electron density distribution of the BCO unit.

  • Structure Solution and Refinement:

    • Solve and refine the crystal structure.

    • Disorder in the BCO moiety, often modeled as two or more partially occupied positions, is a strong indicator of dynamic rotational processes.[3][4] The relative occupancies can provide insight into the potential energy landscape of the rotation.

Objective: To calculate the rotational energy barrier and understand the intermolecular interactions governing the rotation.

Software: Gaussian, VASP, or other quantum chemistry and molecular dynamics packages.

Protocol:

  • Model Building: Construct a computational model of the BCO rotor, often as a cluster of molecules based on the experimental crystal structure.

  • Potential Energy Surface (PES) Scan:

    • Perform a relaxed PES scan by rotating the BCO unit around its principal axis in small angular increments (e.g., 5-10 degrees).

    • At each step, allow the surrounding atoms to relax while keeping the dihedral angle of the rotor fixed.

    • The energy difference between the minimum and maximum points on the PES corresponds to the rotational energy barrier.[6]

  • Molecular Dynamics (MD) Simulations:

    • Run MD simulations at various temperatures to observe the rotational dynamics of the BCO unit over time.[5]

    • Analyze the trajectories to determine rotational frequencies and identify any correlated motions with neighboring molecules.

Data Presentation

The quantitative data obtained from these experiments can be summarized in tables for clear comparison.

Compound/SystemExperimental TechniqueActivation Energy (Ea) (kcal/mol)Rotational Rate (s⁻¹) at Room Temp.Reference
Steroidal BCO Rotor (Compound 3)¹H T₁ NMR1.15> 10⁸[3][4]
Tetrabutylammonium salt of BCO dicarboxylate¹H T₁ NMR2.03 and 2.72 (two sites)~3.6 x 10¹² and ~3.1 x 10¹²[3]
1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane¹H T₁ NMR1.48 and 2.75 (two sites)4.3 x 10⁹ and 0.8 x 10⁹[9]
Bis(triphenylsilyl) Stator with BCO Rotor¹H T₁ NMR3.5 ± 0.2-[7]
BODCA-MOF¹H T₁ NMR0.185~4.7 x 10¹⁰[10]

Visualizations

The following diagram illustrates the typical workflow for studying the rotational dynamics of BCO-based rotors.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_characterization Structural & Dynamic Characterization cluster_scxrd_outputs SCXRD Outputs cluster_ssnmr_outputs SSNMR Outputs cluster_computation_outputs Computational Outputs cluster_analysis Data Analysis & Interpretation synthesis Synthesis of BCO-based Rotor crystallization Single Crystal Growth synthesis->crystallization scxrd Single-Crystal X-ray Diffraction crystallization->scxrd Crystal Structure ssnmr Solid-State NMR Spectroscopy crystallization->ssnmr Powdered Sample packing Crystal Packing scxrd->packing disorder Rotator Disorder scxrd->disorder rate Rotational Rate ssnmr->rate ea Activation Energy (Ea) ssnmr->ea computation Computational Modeling pes Potential Energy Surface computation->pes barrier Rotational Barrier computation->barrier packing->computation Input for Model disorder->computation Input for Model analysis Correlate Structure, Dynamics, and Energetics rate->analysis ea->analysis barrier->analysis

Caption: Experimental workflow for BCO rotor dynamics.

This diagram shows the logical relationship between the experimental techniques and the key parameters they are used to determine.

logical_relationship ssnmr Solid-State NMR rate Rotational Rate (k) ssnmr->rate T1 Relaxation activation_energy Activation Energy (Ea) ssnmr->activation_energy VT Studies scxrd SCXRD structure Crystal Structure & Disorder scxrd->structure dft_md DFT/MD Calculations dft_md->activation_energy Calculated Barrier potential_energy Potential Energy Surface dft_md->potential_energy structure->dft_md Input Geometry

Caption: Techniques and their derived parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dimethylbicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield of 1,4-Dimethylbicyclo[2.2.2]octane synthesis. The recommended synthetic pathway involves a two-step process starting from dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route to obtain this compound?

A1: A viable and effective synthetic route is a two-step process. The first step is the reduction of a commercially available precursor, dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, to 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane. The second step involves the deoxygenation of the resulting diol to the target molecule, this compound, commonly achieved through a Barton-McCombie deoxygenation reaction.

Q2: What are the critical factors for a high-yield reduction of dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate to the corresponding diol?

A2: A high-yield reduction is dependent on the choice of catalyst and reaction conditions. A ruthenium-based catalyst, such as Ru-TRIPHOS, under high-pressure hydrogenation has been shown to be effective.[1] Maintaining optimal temperature and pressure throughout the reaction is crucial for achieving high conversion and selectivity.

Q3: What challenges might I encounter during the Barton-McCombie deoxygenation step?

A3: The Barton-McCombie deoxygenation is a radical-mediated reaction that can present several challenges.[2][3] The primary concerns include the handling of toxic and air-sensitive reagents like tributyltin hydride, ensuring the complete conversion of the alcohol to its thiocarbonyl derivative, and the effective removal of tin byproducts during purification.

Q4: Are there alternatives to the toxic tin hydrides used in the Barton-McCombie reaction?

A4: Yes, due to the toxicity and difficulty in removing tin-based reagents, several alternative hydrogen sources have been developed. These include using catalytic amounts of a tin precursor with a stoichiometric amount of a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) or sodium borohydride.[4] Trialkylborane-water complexes have also been explored as a more convenient proton donor.[5]

Q5: How can I effectively purify the final product, this compound?

A5: Purification of the final product typically involves column chromatography to separate it from any remaining starting material, intermediates, and reaction byproducts. Due to the nonpolar nature of the target molecule, a silica (B1680970) gel column with a nonpolar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent, is generally effective.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Step 1: Low yield of 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane Incomplete reaction or formation of mono-reduced product.[1]- Ensure the catalyst is active and used in the correct loading. - Increase reaction time or hydrogen pressure. - Verify the purity of the starting diester.
Catalyst poisoning.- Use high-purity solvents and reagents. - Ensure the reactor is clean and free of contaminants.
Step 2: Incomplete conversion of the diol in the Barton-McCombie reaction Insufficient radical initiator (e.g., AIBN) or premature decomposition.- Add the radical initiator in portions over the course of the reaction. - Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Poor quality of the thiocarbonyl derivative.- Ensure complete conversion of the diol to the xanthate or other thiocarbonyl derivative before adding the radical initiator and hydrogen source.
Inactive hydrogen donor (e.g., tributyltin hydride).- Use freshly distilled or purchased tributyltin hydride.
Difficulty in purifying the final product Contamination with tin byproducts.[4]- After the reaction, quench with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate insoluble tin fluorides, which can then be filtered off.
Co-elution of impurities during chromatography.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider alternative purification methods such as distillation or recrystallization if applicable.
Formation of unexpected side products Radical-induced side reactions.[6]- Lower the reaction temperature and use a low-temperature radical initiator. - Ensure the reaction is performed under an inert atmosphere to prevent oxidation.

Experimental Protocols

Step 1: Reduction of Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

This protocol is adapted from a patented procedure.[1]

  • Reactor Setup: To a high-pressure autoclave reactor, add dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate, a suitable solvent (e.g., p-xylene), the Ru-TRIPHOS catalyst, and an acid co-catalyst like p-toluenesulfonic acid.

  • Inerting: Purge the reactor multiple times with nitrogen gas, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1600-2000 psig) and heat to the target temperature (e.g., 200 °C) with vigorous stirring.

  • Monitoring: Maintain these conditions for a specified duration (e.g., 24 hours), monitoring the pressure to gauge hydrogen consumption.

  • Workup: After cooling the reactor to room temperature and venting the hydrogen, discharge the reaction mixture. The product, 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane, can be isolated and purified by standard techniques such as filtration and recrystallization or column chromatography.

Step 2: Barton-McCombie Deoxygenation of 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane

This is a general protocol for the Barton-McCombie deoxygenation.[3][4]

  • Formation of Thiocarbonyl Derivative:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the diol, 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane, in a dry aprotic solvent (e.g., THF or toluene).

    • Add a base (e.g., sodium hydride) and allow the mixture to stir.

    • Slowly add carbon disulfide, followed by methyl iodide to form the corresponding dixanthate.

    • Monitor the reaction by TLC until the diol is fully consumed.

    • Isolate the crude dixanthate intermediate.

  • Deoxygenation:

    • Dissolve the crude dixanthate in a high-boiling point solvent like toluene.

    • Add the hydrogen donor (e.g., tributyltin hydride) and a radical initiator (e.g., AIBN).

    • Heat the reaction mixture to reflux (typically 80-110 °C) for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture to room temperature.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Treat the residue with an aqueous solution of KF to precipitate tin byproducts.

    • Filter the mixture and extract the filtrate with an organic solvent.

    • Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Representative Yields for the Synthesis of this compound

Step Reactant Product Conditions Conversion/Yield Reference
1. ReductionDimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate1,4-bis(hydroxymethyl)bicyclo[2.2.2]octaneRu-TRIPHOS, H₂ (2000 psig), 200 °C, 24h74% Conversion, 47% Selectivity to Diol[1]
2. Deoxygenation1,4-bis(hydroxymethyl)bicyclo[2.2.2]octaneThis compoundBarton-McCombie (general conditions)Typically 70-90%General literature yields for similar reactions.

Visualizations

Synthesis_Pathway start Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate intermediate 1,4-bis(hydroxymethyl)bicyclo[2.2.2]octane start->intermediate Step 1: Reduction (e.g., Ru-TRIPHOS, H₂) product This compound intermediate->product Step 2: Deoxygenation (e.g., Barton-McCombie)

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Deoxygenation A Charge Reactor with Diester, Catalyst, Solvent B Purge with N₂ then H₂ A->B C Pressurize with H₂ and Heat B->C D Reaction Monitoring C->D E Cool, Vent, and Isolate Diol D->E F Convert Diol to Dixanthate E->F Proceed with isolated diol G Add Toluene, Bu₃SnH, AIBN F->G H Reflux Reaction Mixture G->H I Workup with KF solution H->I J Column Chromatography I->J Troubleshooting_Tree Start Low Final Yield Step1_Yield Check Yield of Step 1 (Diol) Start->Step1_Yield Step2_Yield Check Yield of Step 2 (Deoxygenation) Start->Step2_Yield Catalyst Catalyst Activity/Loading Issue? Step1_Yield->Catalyst Conditions1 Suboptimal Temp/Pressure? Step1_Yield->Conditions1 Radical_Reaction Radical Reaction Incomplete? Step2_Yield->Radical_Reaction Purification Purification Issue? Step2_Yield->Purification Solution1 Use Fresh Catalyst/Optimize Loading Catalyst->Solution1 Solution2 Increase Temp/Pressure/Time Conditions1->Solution2 Solution3 Use Fresh Reagents (AIBN, Bu₃SnH) Radical_Reaction->Solution3 Solution4 Optimize Chromatography/Use KF wash Purification->Solution4

References

Technical Support Center: Isomer Separation in 1,4-Disubstituted Bicyclo[2.2.2]octane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of isomers during the synthesis of 1,4-disubstituted bicyclo[2.2.2]octane (BCO) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans isomers of 1,4-disubstituted bicyclo[2.2.2]octanes so challenging?

A1: The cis and trans isomers of 1,4-disubstituted BCOs often possess very similar physical and chemical properties, such as polarity, solubility, and boiling points. This similarity makes their separation by common laboratory techniques like column chromatography and recrystallization difficult, as the isomers interact with the stationary phase and solvents in a nearly identical manner.

Q2: What are the primary methods for separating cis and trans isomers of 1,4-disubstituted BCOs?

A2: The most common and effective methods for separating these isomers are:

  • Flash Column Chromatography: This is often the first method of choice, utilizing a carefully selected solvent system to exploit subtle differences in polarity.

  • Recrystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent or solvent mixture, or if one isomer is present in a much higher concentration.[1]

  • High-Performance Liquid Chromatography (HPLC): Particularly for analytical separation or small-scale preparative work, HPLC with specialized columns (e.g., chiral stationary phases for enantiomers) can provide excellent resolution.[2][3]

Q3: How can I determine the ratio of isomers in my crude product mixture?

A3: The isomeric ratio can typically be determined using analytical techniques such as:

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The integration of distinct signals corresponding to each isomer can provide a quantitative ratio.

  • Gas Chromatography (GC): If the compounds are volatile and thermally stable, GC can separate and quantify the isomers.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide the ratio of isomers based on the area of the corresponding peaks.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of 1,4-disubstituted BCO isomers.

Issue 1: Poor or No Separation of Isomers by Flash Column Chromatography

Possible Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between the isomers.

  • Column Overloading: Applying too much crude product to the column can lead to broad, overlapping bands.

  • Improper Column Packing: Channels or cracks in the silica (B1680970) gel bed can result in an uneven flow of the mobile phase and poor separation.

  • Isomers have identical Rf values in the chosen system.

Troubleshooting Workflow:

start Poor/No Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Improper Column Packing start->cause3 solution1 Optimize Eluent System: - Perform TLC with various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). - Use a gradient elution. cause1->solution1 solution2 Reduce Sample Load: - Use a larger column for the amount of sample. - Adsorb the sample onto silica gel before loading. cause2->solution2 solution3 Repack Column: - Ensure a uniform slurry and careful packing to avoid air bubbles and cracks. cause3->solution3

Figure 1: Troubleshooting poor column chromatography separation.

Issue 2: Isomers Co-crystallize or Do Not Separate Upon Recrystallization

Possible Causes:

  • Similar Solubilities: The cis and trans isomers have nearly identical solubilities in the chosen solvent.

  • Formation of a Solid Solution: The isomers may incorporate into the same crystal lattice.

  • Supersaturation of Both Isomers: If the solution is cooled too quickly, both isomers may precipitate out of solution.

Troubleshooting Steps:

  • Screen a wide range of solvents: Test single and mixed solvent systems. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. This encourages the formation of purer crystals of the less soluble isomer.

  • Seed the solution: If a small amount of pure isomer is available, add a seed crystal to the cooled solution to induce crystallization of that specific isomer.

  • Partial Evaporation: Slowly evaporating the solvent at room temperature can sometimes lead to the selective crystallization of one isomer.

Issue 3: Peak Splitting or Co-elution in HPLC Analysis

Possible Causes:

  • Column Issues: A void at the column inlet, a contaminated guard column, or a blocked frit can cause peak splitting.

  • Mobile Phase Incompatibility: The sample solvent may be too strong compared to the mobile phase, causing peak distortion.

  • Co-elution: The chosen mobile phase and stationary phase may not be adequate to resolve the two isomers.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shapes.

Troubleshooting Workflow for HPLC Issues:

start Peak Splitting or Co-elution in HPLC cause1 Column Problems start->cause1 cause2 Mobile Phase/Sample Mismatch start->cause2 cause3 Insufficient Resolution start->cause3 cause4 Temperature Instability start->cause4 solution1 Inspect Column: - Reverse and flush the column. - Replace the guard column or frit. - If the problem persists, replace the analytical column. cause1->solution1 solution2 Adjust Sample Solvent: - Dissolve the sample in the mobile phase whenever possible. cause2->solution2 solution3 Optimize Method: - Adjust mobile phase composition (e.g., change solvent ratios, add modifiers like TFA). - Change the stationary phase (e.g., different C18 chemistry, or a chiral column). cause3->solution3 solution4 Ensure Stable Temperature: - Use a column oven to maintain a consistent temperature. cause4->solution4

References

Technical Support Center: Functionalization of Bicyclo[2.2.2]octane Bridgehead Positions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of bridgehead positions in bicyclo[2.2.2]octane systems.

Frequently Asked Questions (FAQs)

Q1: Why is the bridgehead position of bicyclo[2.2.2]octane so unreactive towards nucleophilic substitution?

A1: The low reactivity stems from the high instability of the corresponding bridgehead carbocation intermediate. The rigid, caged structure of bicyclo[2.2.2]octane prevents the carbocation from adopting the ideal trigonal planar (sp²) geometry, leading to significant ring strain. This geometric constraint makes the formation of the carbocation energetically unfavorable.

Q2: Are there any general strategies to overcome this low reactivity?

A2: Yes, successful functionalization of the bicyclo[2.2.2]octane bridgehead typically involves avoiding the formation of unstable carbocations. The most common strategies include:

  • Radical-based reactions: Bridgehead radicals are significantly more stable than the corresponding carbocations, making radical-mediated reactions a more viable approach.

  • Generation of reactive intermediates with strong reagents: In some cases, forcing the formation of a carbocation using a strong Lewis acid can be effective.

  • Anion-based strategies: For heteroatom-containing bicyclo[2.2.2]octane analogs, such as bicyclo[2.2.2]octasilanes, the generation of a bridgehead anion followed by reaction with an electrophile is a successful method.

Q3: What are the most common and effective methods for introducing a functional group at the bridgehead position?

A3: Several methods have proven effective, with the choice depending on the desired functional group and the available starting materials. Some of the most robust methods include:

  • Barton Decarboxylation: This radical-based method is excellent for replacing a carboxylic acid group with a hydrogen or a halogen.

  • Silver Salt-Mediated Reactions: Using silver salts like silver triflate (AgOTf) can promote the formation of a bridgehead carbocation from a halide, which can then be trapped by a nucleophile.

  • Photoredox Catalysis: Modern photoredox methods are emerging as powerful tools for direct C-H functionalization at the bridgehead position.

Troubleshooting Guides

Issue 1: Low or no yield in silver salt-mediated nucleophilic substitution.
Possible Cause Troubleshooting Step
Insufficiently reactive halide: Iodides are generally more reactive than bromides, which are more reactive than chlorides. If using a bromide or chloride, consider converting it to the corresponding iodide.
Decomposition of the silver salt: Ensure the silver salt is fresh and has been stored properly, protected from light and moisture.
Poor choice of solvent: Use a non-coordinating, polar aprotic solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) to facilitate the reaction.
Nucleophile coordination to the silver salt: Add the nucleophile after the formation of the carbocation has been initiated by the silver salt to prevent the formation of a silver-nucleophile complex.[1]
Side reactions with the counter-ion: If using a silver salt with a potentially nucleophilic counter-ion (e.g., AgBF₄), you may observe products resulting from the reaction with the counter-ion.[2] Consider using a salt with a non-nucleophilic counter-ion like triflate (OTf).
Issue 2: Barton decarboxylation is inefficient or failing.
Possible Cause Troubleshooting Step
Poor quality thiohydroxamate ester: The conversion of the carboxylic acid to the thiohydroxamate ester is a critical step. Ensure the acid chloride is freshly prepared and the N-hydroxypyridine-2-thione is pure.
Inefficient radical initiation: The reaction can be initiated by heat or light. If thermal initiation is slow, try irradiating the reaction mixture with a tungsten lamp.[3]
Incorrect hydrogen atom donor: While tributyltin hydride is effective, tert-butyl mercaptan or even chloroform (B151607) can be used as a hydrogen atom source for reductive decarboxylation.[3]
Presence of radical inhibitors: Ensure all reagents and solvents are free from radical inhibitors. Degassing the solvent prior to use can be beneficial.

Data Presentation

Table 1: Comparison of Yields for Bridgehead Functionalization of Bicyclo[2.2.2]octane Derivatives

Reaction Type Starting Material Reagents Product Yield (%) Reference
Nucleophilic Substitution1-Bromobicyclo[2.2.2]octaneAgOTf, Allyltrimethylsilane1-Allylbicyclo[2.2.2]octaneExcellent[2]
Nucleophilic Substitution1-Bromobicyclo[2.2.2]octaneAgOTf, Benzene1-Phenylbicyclo[2.2.2]octaneExcellent[2]
Radical DecarboxylationBicyclo[2.2.2]octane-1-carboxylic acidN-hydroxypyridine-2-thione, t-BuSHBicyclo[2.2.2]octaneHigh[4]
Anionic Substitution (Silane)Me₃Si-Si₈Me₁₂-KPhMe₂SiClMe₃Si-Si₈Me₁₂-SiMe₂Ph>70[5]
Photochemical AlkylationBicyclo[2.2.2]octane-1-carboxylic acid derivativeEt₃N, 2-chloropyrimidine, light2-(Bicyclo[2.2.2]octan-1-yl)-pyrimidineGood[6]

Experimental Protocols

Protocol 1: General Procedure for Bridgehead Radical Reactions (Reductive Decarboxylation)

This protocol is adapted from the Barton decarboxylation procedure.

1. Preparation of the Acid Chloride: a. To a solution of bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in dry benzene, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. b. Stir the mixture at room temperature for 2 hours or until gas evolution ceases. c. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

2. Formation of the Thiohydroxamate Ester and Decarboxylation: a. Dissolve the crude acid chloride in dry, degassed benzene. b. Add N-hydroxypyridine-2-thione (1.1 eq) and a radical trapping agent (e.g., tert-butyl mercaptan, 1.5 eq, for reduction). c. Heat the mixture to reflux (80 °C) for 1-2 hours, or irradiate with a tungsten lamp at room temperature. d. Monitor the reaction by TLC until the starting material is consumed.

3. Work-up and Purification: a. Cool the reaction mixture to room temperature and wash with water and brine. b. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Bridgehead Carbocation Generation and Trapping

This protocol is based on the use of silver triflate to generate a bridgehead carbocation from a bromide.

1. Reaction Setup: a. To a solution of 1-bromobicyclo[2.2.2]octane (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add silver triflate (AgOTf, 1.1 eq) at 0 °C. b. Stir the mixture for 30 minutes to allow for the formation of the carbocation.

2. Nucleophilic Trapping: a. Slowly add a solution of the nucleophile (e.g., allyltrimethylsilane, 1.2 eq) in dry DCM to the reaction mixture at 0 °C. b. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

3. Work-up and Purification: a. Quench the reaction with aqueous sodium bicarbonate solution. b. Separate the organic layer and extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationships and Workflows

Troubleshooting_Failed_Bridgehead_Substitution start Failed Bridgehead Substitution Reaction check_intermediate Check Reaction Type start->check_intermediate carbocation_path Carbocation-based (e.g., AgOTf) check_intermediate->carbocation_path Carbocation radical_path Radical-based (e.g., Barton) check_intermediate->radical_path Radical check_halide Is Halide Reactive Enough? (I > Br > Cl) carbocation_path->check_halide check_silver Is Silver Salt Fresh? check_halide->check_silver Yes solution_halide Switch to Iodide check_halide->solution_halide No check_nucleophile Nucleophile Added After Ag Salt? check_silver->check_nucleophile Yes solution_silver Use Fresh Silver Salt check_silver->solution_silver No solution_nucleophile Optimize Addition Sequence check_nucleophile->solution_nucleophile No end_node Re-run Optimized Experiment check_nucleophile->end_node Yes check_ester Thiohydroxamate Ester Quality? radical_path->check_ester check_initiation Sufficient Initiation? (Heat/Light) check_ester->check_initiation Good solution_ester Use Fresh Reagents for Ester check_ester->solution_ester Poor check_inhibitors System Free of Inhibitors? check_initiation->check_inhibitors Yes solution_initiation Increase Temperature or Use Photolysis check_initiation->solution_initiation No solution_inhibitors Degas Solvents check_inhibitors->solution_inhibitors No check_inhibitors->end_node Yes

Caption: Troubleshooting workflow for failed bridgehead substitution reactions.

Barton_Decarboxylation_Pathway cluster_0 Barton Decarboxylation start Bridgehead Carboxylic Acid (R-COOH) acid_chloride Acid Chloride (R-COCl) start->acid_chloride (COCl)₂ thio_ester Thiohydroxamate Ester acid_chloride->thio_ester N-hydroxypyridine- 2-thione radical Bridgehead Radical (R.) thio_ester->radical Δ or hν - CO₂ product Functionalized Product (R-X) radical->product Radical Trap (X-Y)

Caption: Reaction pathway for Barton decarboxylation at a bridgehead position.

References

Preventing byproduct formation in the synthesis of 1,4-Dimethylbicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Dimethylbicyclo[2.2.2]octane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthetic process.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound. The primary synthetic route involves a two-step process: a Diels-Alder reaction to form the bicyclic framework, followed by a reduction to the saturated product.

Step 1: Diels-Alder Reaction of 1,4-Dimethyl-1,3-cyclohexadiene with a Dienophile

The initial and crucial step is the [4+2] cycloaddition to form 1,4-dimethylbicyclo[2.2.2]oct-2-ene.

Problem 1: Low or No Yield of the Diels-Alder Adduct

  • Possible Cause 1: Poor Quality of 1,4-Dimethyl-1,3-cyclohexadiene. The diene can be sensitive to air and may have isomerized or polymerized upon storage.

    • Solution: Ensure the diene is freshly prepared or purified before use. Purity can be checked by GC-MS or NMR.

  • Possible Cause 2: Inappropriate Reaction Temperature. Diels-Alder reactions are reversible, and high temperatures can favor the retro-Diels-Alder reaction.[1]

    • Solution: Optimize the reaction temperature. While some Diels-Alder reactions require heat to overcome the activation energy, excessive temperatures can be detrimental. Start with moderate temperatures and monitor the reaction progress.

  • Possible Cause 3: Dienophile Reactivity. Simple dienophiles like ethylene (B1197577) may require high pressure and temperature.

    • Solution: If using ethylene, ensure the reaction is conducted in a sealed, pressure-rated vessel. Alternatively, consider using a more reactive dienophile equivalent, such as maleic anhydride, followed by subsequent chemical modifications to remove the activating groups.

Problem 2: Formation of Isomeric Byproducts

  • Possible Cause: Lack of Regio- or Stereoselectivity. The substitution pattern on the diene and dienophile can influence the formation of different isomers.

    • Solution: While the Diels-Alder reaction is generally stereospecific, the use of Lewis acid catalysts can sometimes enhance selectivity. However, for a symmetrical dienophile like ethylene, regioselectivity is not a concern. Careful characterization of the product mixture is crucial to identify and separate any undesired isomers.

Step 2: Reduction of 1,4-Dimethylbicyclo[2.2.2]oct-2-ene

The second step involves the saturation of the double bond in the bicyclic alkene to yield the final product.

Problem 1: Incomplete Reduction

  • Possible Cause 1: Inactive Catalyst. The hydrogenation catalyst (e.g., Palladium on carbon) may have lost its activity.

    • Solution: Use fresh, high-quality catalyst. Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning.

  • Possible Cause 2: Insufficient Hydrogen Pressure or Reaction Time.

    • Solution: Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by GC-MS or NMR to ensure complete conversion of the starting material.

Problem 2: Formation of Unidentified Byproducts

  • Possible Cause: Side Reactions during Hydrogenation. While catalytic hydrogenation is generally a clean reaction, side reactions such as hydrogenolysis or rearrangement can occur under harsh conditions.

    • Solution: Optimize the reaction conditions by using a milder catalyst, lower temperature, or lower hydrogen pressure. Purification of the final product by distillation or chromatography may be necessary to remove any byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and efficient route is a two-step synthesis. It begins with a Diels-Alder reaction between a 1,4-dimethyl-1,3-cyclohexadiene and a suitable dienophile (like ethylene or an equivalent) to form 1,4-dimethylbicyclo[2.2.2]oct-2-ene. This intermediate is then reduced, typically via catalytic hydrogenation, to the desired this compound.

Q2: What are the critical parameters to control during the Diels-Alder reaction?

A2: The critical parameters for the Diels-Alder reaction are the purity of the diene, the reaction temperature, and pressure (especially when using gaseous dienophiles like ethylene). The diene should be in the s-cis conformation for the reaction to occur.[2]

Q3: How can I monitor the progress of the reactions?

A3: Both the Diels-Alder reaction and the subsequent reduction can be effectively monitored using gas chromatography-mass spectrometry (GC-MS) to track the disappearance of starting materials and the appearance of the product. Nuclear magnetic resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture.

Q4: What are the expected yields for this synthesis?

A4: Yields can vary significantly based on the specific reagents and conditions used. The Diels-Alder reaction of substituted cyclohexadienes can proceed in good to high yields.[3] The subsequent hydrogenation of the bicyclo[2.2.2]octene is also typically a high-yielding reaction.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Diels-Alder reactions involving gaseous dienophiles like ethylene require the use of a high-pressure reactor and appropriate safety shielding. Catalytic hydrogenation with hydrogen gas is also a high-pressure reaction and should be conducted in a properly designed and maintained apparatus. The catalysts, such as palladium on carbon, can be pyrophoric and should be handled with care, especially when dry and exposed to air.

Experimental Protocols

Key Experiment: Synthesis of 1,4-Dimethylbicyclo[2.2.2]oct-2-ene via Diels-Alder Reaction
  • Objective: To synthesize the bicyclic alkene intermediate.

  • Materials:

    • 1,4-Dimethyl-1,3-cyclohexadiene

    • Ethylene (or other suitable dienophile)

    • High-pressure autoclave reactor

    • Anhydrous toluene (B28343) (solvent)

  • Procedure:

    • A solution of freshly distilled 1,4-dimethyl-1,3-cyclohexadiene in anhydrous toluene is charged into a high-pressure autoclave.

    • The autoclave is sealed and purged with nitrogen.

    • Ethylene gas is introduced into the autoclave to the desired pressure.

    • The reaction mixture is heated to the target temperature with stirring for a specified duration.

    • After cooling to room temperature, the excess ethylene pressure is carefully released.

    • The solvent is removed under reduced pressure, and the crude product is purified by distillation.

Key Experiment: Reduction of 1,4-Dimethylbicyclo[2.2.2]oct-2-ene
  • Objective: To synthesize the final saturated product.

  • Materials:

    • 1,4-Dimethylbicyclo[2.2.2]oct-2-ene

    • Palladium on carbon (10 wt. %)

    • High-pressure hydrogenation apparatus

    • Ethanol (B145695) (solvent)

  • Procedure:

    • A solution of 1,4-dimethylbicyclo[2.2.2]oct-2-ene in ethanol is placed in a high-pressure hydrogenation vessel.

    • Palladium on carbon catalyst is carefully added to the solution.

    • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

    • The mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

    • The reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The solvent is removed by rotary evaporation to yield the crude product, which can be further purified by distillation.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Diels-Alder Reaction

DieneDienophileTemperature (°C)Pressure (atm)Time (h)ProductYield (%)
1,4-Dimethyl-1,3-cyclohexadieneEthylene180-20050-10012-241,4-Dimethylbicyclo[2.2.2]oct-2-ene60-80
1,3-CyclohexadieneMaleic Anhydride100N/A4Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride>90

Table 2: Representative Conditions for Hydrogenation

SubstrateCatalystSolventH₂ Pressure (psi)Temperature (°C)Time (h)ProductYield (%)
1,4-Dimethylbicyclo[2.2.2]oct-2-ene10% Pd/CEthanol50-100254-8This compound>95
Bicyclo[2.2.2]octenePtO₂Acetic Acid50251Bicyclo[2.2.2]octaneHigh

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Reduction Diene 1,4-Dimethyl-1,3-cyclohexadiene DA_Reaction [4+2] Cycloaddition Diene->DA_Reaction Dienophile Dienophile (e.g., Ethylene) Dienophile->DA_Reaction Intermediate 1,4-Dimethylbicyclo[2.2.2]oct-2-ene DA_Reaction->Intermediate Byproduct1 Isomeric Adducts DA_Reaction->Byproduct1 Reduction Catalytic Hydrogenation Intermediate->Reduction FinalProduct This compound Reduction->FinalProduct Byproduct2 Incomplete Reduction Product Reduction->Byproduct2

Caption: Synthetic workflow for this compound.

Troubleshooting_DA Problem Low Yield in Diels-Alder Cause1 Poor Diene Quality Problem->Cause1 Cause2 Incorrect Temperature Problem->Cause2 Cause3 Low Dienophile Reactivity Problem->Cause3 Solution1 Purify/Verify Diene Cause1->Solution1 Solution2 Optimize Temperature Cause2->Solution2 Solution3 Use High Pressure / More Reactive Dienophile Cause3->Solution3

Caption: Troubleshooting logic for low yield in the Diels-Alder reaction.

References

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of Bicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of bicyclo[2.2.2]octane (BCO).

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the functionalization of the bicyclo[2.2.2]octane scaffold?

The functionalization of the rigid BCO scaffold is crucial for its application in medicinal chemistry and materials science.[1] Key strategies include:

  • Diels-Alder Reactions: This cycloaddition reaction is a primary method for constructing the BCO core itself, often with high stereocontrol.[1][2][3]

  • C-H Activation/Functionalization: This modern approach allows for the direct introduction of functional groups onto the BCO skeleton, avoiding the need for pre-functionalized starting materials.[4] Common catalysts include palladium and rhodium complexes.[4][5][6]

  • Radical Functionalization: The use of radical intermediates enables a variety of transformations on the BCO core.[7] Photocatalysis has emerged as a mild and efficient way to generate these radicals.[8][9]

  • Functionalization of BCO Derivatives: Existing functional groups on a BCO derivative can be transformed into other functionalities. For example, ketones can be converted to esters via Baeyer-Villiger oxidation.

Q2: How does the rigidity of the BCO framework influence its reactivity?

The rigid, three-dimensional structure of the BCO core provides a unique conformational constraint that can lead to high regio- and stereoselectivity in its functionalization reactions.[1] This rigidity allows for the precise spatial orientation of substituents, which is highly advantageous for designing molecules with specific biological targets.[1]

Q3: What are some common byproducts observed during the functionalization of BCO?

Byproduct formation is dependent on the specific reaction conditions and substrates used. In palladium-catalyzed cross-coupling reactions, side products can arise from the reduction of the palladium catalyst by organometallic reagents, leading to the formation of biaryl impurities.[10] In radical reactions, competing side reactions can occur if multiple C-H bonds with similar reactivity are present.[8] During the synthesis of 2-azabicyclo[2.2.2]octane derivatives via aza-Diels-Alder reactions, both endo and exo diastereomers can be formed and may require separation by column chromatography.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of bicyclo[2.2.2]octane.

Low Reaction Yield

Problem: The yield of the desired functionalized BCO product is consistently low.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Reaction Temperature Temperature can significantly impact reaction rates. Consider performing the reaction at a slightly higher temperature to increase the rate, but be mindful that this could also lead to byproduct formation. Conversely, for exothermic reactions, cooling may be necessary to prevent decomposition of products or reagents.
Incorrect Solvent Choice The polarity and coordinating ability of the solvent can influence reaction outcomes.[12] Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile) to find the optimal medium for your specific reaction.
Catalyst Inactivity or Insufficient Loading Ensure the catalyst is fresh and active. For C-H activation reactions, catalyst loading is a critical parameter; insufficient loading can result in low conversion.[13] Consider a systematic optimization of the catalyst loading to find the balance between high conversion and cost-effectiveness.
Presence of Impurities Impurities in starting materials, reagents, or solvents can inhibit the reaction. Ensure all components are of high purity. Purification of starting materials may be necessary.
Poor Mass Transfer (for gaseous reactants) For reactions involving gaseous reactants, ensure efficient mixing and dissolution of the gas in the liquid phase. The use of a flow reactor can improve gas-liquid mass transfer.[8]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Reaction Yield CheckPurity Verify Purity of Starting Materials & Reagents Start->CheckPurity OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp Purity Confirmed Successful Improved Yield CheckPurity->Successful Impurity Identified & Removed OptimizeSolvent Screen Different Solvents OptimizeTemp->OptimizeSolvent No Improvement OptimizeTemp->Successful Yield Improved OptimizeCatalyst Optimize Catalyst Loading & Activity OptimizeSolvent->OptimizeCatalyst No Improvement OptimizeSolvent->Successful Yield Improved CheckMassTransfer Improve Mass Transfer (if applicable) OptimizeCatalyst->CheckMassTransfer No Improvement OptimizeCatalyst->Successful Yield Improved CheckMassTransfer->Successful Yield Improved

Caption: A troubleshooting workflow for addressing low reaction yields.

Poor Stereoselectivity

Problem: The reaction produces a mixture of diastereomers or enantiomers with low selectivity.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Reaction Temperature Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
Inappropriate Solvent The solvent can influence the transition state geometry. Experiment with different solvents to find one that enhances the desired stereochemical outcome.
Steric Hindrance The steric bulk of substituents on the BCO core or the incoming reagent can affect the facial selectivity of the reaction. Consider using reagents with different steric profiles.
Incorrect Catalyst or Chiral Ligand For asymmetric reactions, the choice of chiral catalyst or ligand is critical. Screen a variety of chiral ligands to improve enantioselectivity. Ensure the catalyst and ligand are of high optical purity.
Presence of Water Traces of water can sometimes interfere with stereoselective reactions. Ensure the reaction is carried out under anhydrous conditions.

Logical Relationship for Optimizing Stereoselectivity

StereoselectivityOptimization Start Poor Stereoselectivity LowerTemp Lower Reaction Temperature Start->LowerTemp ChangeSolvent Screen Different Solvents LowerTemp->ChangeSolvent No Improvement Successful Improved Stereoselectivity LowerTemp->Successful Selectivity Improved ModifyReagent Modify Steric Profile of Reagent/Substrate ChangeSolvent->ModifyReagent No Improvement ChangeSolvent->Successful Selectivity Improved OptimizeCatalyst Screen Chiral Catalysts/ Ligands ModifyReagent->OptimizeCatalyst No Improvement ModifyReagent->Successful Selectivity Improved AnhydrousCond Ensure Anhydrous Conditions OptimizeCatalyst->AnhydrousCond No Improvement OptimizeCatalyst->Successful Selectivity Improved AnhydrousCond->Successful Selectivity Improved

Caption: A decision-making diagram for optimizing stereoselectivity.

Experimental Protocols

Protocol 1: Diels-Alder Reaction for the Synthesis of a Bicyclo[2.2.2]octene Derivative

This protocol is a representative example of a thermal Diels-Alder reaction to construct the BCO framework.

Materials:

Procedure:

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in toluene.

  • Add 1,3-cyclohexadiene (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the flask to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration, wash with cold toluene, and dry under vacuum.

  • The product, cis-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, can be further purified by recrystallization if necessary.

Protocol 2: Purification of Functionalized Bicyclo[2.2.2]octane Derivatives by Column Chromatography

This protocol outlines a general procedure for the purification of BCO derivatives, particularly for separating diastereomers.[11]

Materials:

  • Crude reaction mixture containing the BCO derivative

  • Silica (B1680970) gel (for column chromatography)

  • Appropriate solvent system (e.g., heptane/ethyl acetate (B1210297) mixture)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel slurried in the chosen eluent (a low polarity solvent mixture, e.g., 9:1 heptane/ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elute the Column: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Collect Fractions: Collect the eluate in fractions using collection tubes.

  • Analyze Fractions: Monitor the composition of the fractions by TLC to identify the fractions containing the desired product(s).

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified functionalized BCO derivative. For diastereomers, careful selection of the solvent system and gradient is crucial for achieving good separation.[11]

General Experimental Workflow

GeneralWorkflow Start Start Reagents Prepare Reactants & Reagents Start->Reagents Setup Set up Reaction Apparatus Reagents->Setup Reaction Run Reaction under Optimized Conditions (Temperature, Time) Setup->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for a chemical synthesis experiment.

References

Technical Support Center: Characterization of Rigid Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of rigid bicyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for the structural elucidation of bicyclic systems, but their rigid nature often leads to complex spectra.

Frequently Asked Questions (FAQs)

Q1: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What are the common causes and solutions?

A1: Broad peaks in the NMR spectrum of a rigid bicyclic compound can stem from several factors, ranging from sample preparation to the molecule's intrinsic properties.[1]

  • Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field is a frequent cause of distorted and broad peaks.[1]

    • Solution: Carefully shim the spectrometer before data acquisition. If you are inexperienced, seek assistance from the facility manager.

  • Sample Concentration: High sample concentrations increase viscosity, leading to line broadening.

    • Solution: Prepare a more dilute sample. A concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[1]

    • Solution: Use high-purity solvents and ensure all glassware is meticulously cleaned. Filtering the sample through a small plug of Celite or silica (B1680970) can help remove metal contaminants.

  • Chemical or Conformational Exchange: If the compound is undergoing conformational exchange on the NMR timescale, broad peaks may be observed.[1]

    • Solution: Acquire spectra at different temperatures. Cooling the sample can slow the exchange, potentially resolving separate signals, while heating may cause them to coalesce into a sharp, averaged signal.[1]

Q2: How can I definitively distinguish between endo and exo isomers using NMR?

A2: The most reliable method is to use a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. This technique detects protons that are close in space.

  • Endo Isomer: The substituent's protons will show a NOE correlation with the protons of the shorter bridge of the bicyclic system.[2]

  • Exo Isomer: The substituent's protons will show a NOE correlation with the protons of the longer bridge.[2]

Alternatively, analyzing spin-coupling patterns can be effective. The Karplus equation describes the relationship between the dihedral angle of two adjacent protons and their coupling constant (J-value).[3] Due to the rigid geometry, endo and exo isomers will have different dihedral angles between protons, leading to distinct multiplicities (e.g., a triplet vs. a doublet of doublets).[3]

Q3: My experimental chemical shifts deviate significantly from those predicted by NMR software. Why is this happening?

A3: While prediction software is a useful guide, it may not perfectly match experimental data for complex, strained systems like rigid bicyclic compounds.[1]

  • Unusual Electronic Environments: The fixed, rigid framework can create unique electronic environments that are not well-parameterized in prediction databases.[1]

  • Magnetic Anisotropy: Pi systems (e.g., C=C or C=O bonds) create cone-shaped regions of magnetic anisotropy that can strongly shield or deshield nearby protons, an effect that is highly dependent on the rigid geometry.[1]

  • Ring Strain: High levels of ring strain can alter hybridization and bond angles, leading to unexpected chemical shifts.

Experimental Protocol: 2D NOESY for Stereochemistry Determination

This protocol outlines the key steps for acquiring a 2D NOESY spectrum to determine the relative stereochemistry of a substituent on a bicyclic scaffold.

  • Sample Preparation: Prepare a 5-15 mg/mL solution of the purified bicyclic compound in a suitable deuterated solvent. The sample must be free of paramagnetic impurities. Degas the sample by bubbling an inert gas (N₂ or Ar) through it for several minutes to remove dissolved oxygen, which can interfere with the NOE effect.

  • Initial Spectrometer Setup:

    • Acquire a standard 1D ¹H spectrum.

    • Optimize the lock, shim, and receiver gain settings.

    • Calibrate the 90° pulse width.

  • NOESY Parameter Setup:

    • Mixing Time (d8): This is the most critical parameter. It is the time during which magnetization is transferred between spatially close nuclei. Start with a mixing time approximately equal to the T1 relaxation time of the protons of interest (typically 0.5-1.5 seconds). Run a series of experiments with different mixing times to find the optimal value.

    • Acquisition Time (aq): Set to acquire data for at least 0.2-0.3 seconds in the direct dimension (t₂).

    • Number of Increments (t₁): Collect at least 256-512 increments in the indirect dimension (t₁) for adequate resolution.

    • Scans per Increment (ns): Use 8, 16, or 32 scans, depending on the sample concentration.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum carefully.

  • Analysis:

    • Identify the diagonal peaks corresponding to the 1D spectrum.

    • Look for off-diagonal cross-peaks, which indicate a NOE between two protons.

    • Correlate the cross-peaks between the substituent's protons and the bicyclic core's protons to assign endo or exo stereochemistry.

Data Presentation: Karplus Relationship in Rigid Systems

The Karplus equation predicts the approximate ³J coupling constant based on the dihedral angle (Φ) between two vicinal protons. In rigid bicyclic systems, these angles are fixed, making J-couplings a powerful diagnostic tool.

Dihedral Angle (Φ)Expected ³JHH Coupling Constant (Hz)Typical Bicyclic Interaction
8 - 10Eclipsed (rare in stable conformers)
60°1 - 3Gauche (e.g., axial-equatorial)
90°0 - 1Perpendicular
180°9 - 14Anti-periplanar (e.g., trans-diaxial)

Note: These values are approximate and can be influenced by electronegativity of substituents and ring strain.

Visualization: NMR Troubleshooting Workflow

NMR_Troubleshooting start Broad / Poorly Resolved NMR Spectrum check_shims Re-shim the Spectrometer start->check_shims check_conc Check Sample Concentration check_shims->check_conc No Improvement resolved Spectrum Resolved check_shims->resolved Problem Solved dilute Prepare a more dilute sample check_conc->dilute check_impurities Check for Paramagnetic Impurities filter_sample Filter sample through Celite/Silica check_impurities->filter_sample check_exchange Consider Chemical Exchange vt_nmr Perform Variable Temperature (VT) NMR check_exchange->vt_nmr dilute->check_impurities No Improvement dilute->resolved Problem Solved filter_sample->check_exchange No Improvement filter_sample->resolved Problem Solved vt_nmr->resolved Sharp peaks at high/low temp unresolved Still Unresolved: Inherent Property vt_nmr->unresolved No Improvement

Caption: Troubleshooting flowchart for a poorly resolved NMR spectrum.

Mass Spectrometry (MS)

The rigid structure of bicyclic compounds often leads to complex fragmentation patterns that can be challenging to interpret.

Frequently Asked Questions (FAQs)

Q1: Why is the mass spectrum fragmentation of my bicyclic compound so complex?

A1: Unlike flexible linear or monocyclic compounds, the fragmentation of rigid bicyclic systems is often governed by the release of ring strain. The initial ionization can lead to rearrangements and multiple fragmentation pathways that are not always intuitive. The fragmentation mechanism can be more complex than that of monocycles, sometimes involving the initial formation of an unsaturated ring ion which then fragments further.[4]

Q2: What are some expected fragmentation patterns for a simple bicycloalkane in Electron Ionization (EI-MS)?

A2: For bicyclic ketones and alkanes, fragmentation is often dictated by the strained ring system.[5] Common fragmentation pathways include:

  • Alpha-Cleavage: Cleavage of the bond adjacent to a functional group (like a ketone) is a common pathway.[6]

  • Retro-Diels-Alder (rDA) Reaction: If the bicyclic system contains a cyclohexene-like motif, a rDA reaction can be a dominant fragmentation pathway, breaking the molecule into two smaller, stable fragments.

  • Loss of Bridges: Cleavage of the bonds forming the bridges can occur to relieve ring strain, often resulting in the loss of small alkyl fragments.

Experimental Protocol: GC-MS for Compound Identification
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate, or hexane).

  • GC Method Development:

    • Column: Use a standard non-polar column (e.g., DB-5ms, HP-5ms) for initial screening.

    • Inlet Temperature: Set to 250-280°C.

    • Oven Program: Start with an initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C. Hold for 5-10 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

  • MS Method Development:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., M+50).

    • Source Temperature: Set to ~230°C.

    • Quadrupole Temperature: Set to ~150°C.

  • Data Analysis:

    • Identify the peak corresponding to your compound in the Total Ion Chromatogram (TIC).

    • Analyze the mass spectrum of that peak. Look for the molecular ion (M⁺).

    • Compare the fragmentation pattern to known patterns for cyclic systems and search against spectral libraries (e.g., NIST, Wiley).

Visualization: General Characterization Workflow

Characterization_Workflow start Novel Rigid Bicyclic Compound Synthesized purification Purification (Column Chromatography / Recrystallization) start->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms structure_confirm Confirm Connectivity & Formula nmr->structure_confirm ms->structure_confirm structure_confirm->start No, Re-evaluate stereo_det Determine Relative Stereochemistry structure_confirm->stereo_det Yes chiral_check Is the molecule chiral? chiral_hplc Chiral HPLC / SFC chiral_check->chiral_hplc Yes final_structure Final Structure Elucidated chiral_check->final_structure No (Achiral or Racemic) enantiopure Enantiomerically Pure chiral_hplc->enantiopure enantiopure->final_structure noesy 2D NOESY NMR stereo_det->noesy xray X-Ray Crystallography (if crystalline) stereo_det->xray noesy->chiral_check xray->chiral_check

Caption: General experimental workflow for structural characterization.

Chiral Separation

Separating enantiomers of rigid bicyclic compounds is a common requirement, especially in drug development, but it presents unique challenges.

Frequently Asked Questions (FAQs)

Q1: I am unable to separate the enantiomers of my chiral bicyclic compound using standard reversed-phase HPLC. Why?

A1: Enantiomers have identical physical properties (polarity, solubility, etc.) in a non-chiral environment.[7] Standard HPLC columns like C8 or C18 are achiral and therefore cannot distinguish between them. To separate enantiomers, you must introduce chirality into the separation system.[7]

Q2: What are the primary strategies for separating enantiomers of bicyclic compounds?

A2: There are two main approaches:

  • Chiral Stationary Phases (CSPs): This is the most common method. Use an HPLC or SFC (Supercritical Fluid Chromatography) column where the stationary phase is a chiral molecule. These phases interact differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases.

  • Chiral Derivatization: React your racemic bicyclic compound with an enantiomerically pure chiral derivatizing agent.[8] This creates a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral column.[8] Afterward, the derivatizing agent can be chemically cleaved to yield the separated enantiomers. This method is more laborious and risks racemization if the reaction conditions are harsh.[7]

Q3: My chiral separation is inconsistent or shows poor resolution. What can I do to optimize it?

A3: Chiral separations are highly sensitive to experimental conditions.

  • Mobile Phase: Small changes in the mobile phase composition (e.g., the percentage of alcohol modifier in normal phase) can have a dramatic effect on selectivity. Systematically screen different solvents and modifier concentrations.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Try running the separation at different temperatures (e.g., 10°C, 25°C, 40°C).

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.

  • Additive Memory Effects: In some cases, mobile phase additives (like acids or bases) can be irreversibly adsorbed onto the stationary phase, impacting the column's performance over time.[9] Thoroughly flushing the column between different methods is crucial.

References

Troubleshooting poor solubility of bicyclo[2.2.2]octane-containing polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bicyclo[2.2.2]octane-containing polymers. The rigid and non-planar structure of the bicyclo[2.2.2]octane moiety can impart unique properties to polymers, such as enhanced solubility and thermal stability. However, working with these specialized polymers can also present unique challenges. This guide is designed to address common issues encountered during synthesis, processing, and characterization.

Frequently Asked Questions (FAQs)

Q1: Why is my bicyclo[2.2.2]octane-containing polymer insoluble or only partially soluble, even in aprotic polar solvents?

A1: Poor solubility can arise from several factors:

  • High Molecular Weight: Very long polymer chains can lead to increased entanglement and stronger intermolecular forces, reducing solubility.

  • Cross-linking: Unwanted side reactions during polymerization can create cross-linked networks, which are inherently insoluble.

  • Strong Interchain Interactions: If the co-monomers used with the bicyclo[2.2.2]octane derivative are highly planar and aromatic, strong π-π stacking can overcome the solubility-enhancing effect of the bicyclic unit.

  • Inappropriate Solvent Choice: While aprotic polar solvents are generally effective, the specific polymer architecture may require a different solvent system.

Q2: What are the best solvents for dissolving bicyclo[2.2.2]octane-containing polyimides?

A2: The most commonly successful solvents are aprotic polar solvents. These include:

  • N-Methyl-2-pyrrolidone (NMP)

  • N,N-Dimethylacetamide (DMAc)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

For some specific structures, particularly those with bulky, flexible side groups, solubility in less polar solvents like chloroform (B151607) (CHCl₃) and 1,1,2,2-tetrachloroethane (B165197) (TCE) has been reported.

Q3: How can I improve the solubility of my bicyclo[2.2.2]octane-containing polymer?

A3: To enhance solubility, consider the following strategies:

  • Introduce Bulky or Flexible Side Groups: Incorporating large, non-planar groups or flexible ether linkages into the polymer backbone can disrupt chain packing and improve solvent interaction. The introduction of ortho-substituents or bulky –CF3 groups can prevent chain packing and

Strategies to control the rotational speed of molecular rotors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for molecular rotors. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My light-activated molecular rotor is not rotating or rotating too slowly. What are the common causes and solutions?

A1: Sluggish or absent rotation in light-driven molecular rotors can stem from several factors. A primary issue could be the excitation wavelength. Ensure you are using the optimal wavelength to induce the photochemical isomerization step, which is the engine of the rotation.[1][2] Another critical factor is the thermal helix inversion step; if the temperature is too low, this rate-determining step can be extremely slow, effectively halting rotation.[1][3]

Consult the table below for potential issues and troubleshooting steps:

Potential IssueTroubleshooting Steps
Incorrect Wavelength Verify the absorption spectrum of your rotor. Use a light source that matches the required wavelength for photoisomerization.[1][4]
Low Temperature Increase the experimental temperature to overcome the energy barrier of the thermal helix inversion step.[3][5]
Solvent Polarity/Viscosity The solvent can influence the stability of different rotational states. Consider using a different solvent to see if rotation improves.[6][7]
Photodegradation Prolonged exposure to high-intensity light can damage the rotor. Reduce light intensity or exposure time.
Aggregation High concentrations can lead to aggregation, hindering rotation. Try working with more dilute solutions.

Q2: How does temperature affect the rotational speed of my molecular rotor, and how can I use it as a control strategy?

A2: Temperature is a critical parameter controlling the rotational speed of many molecular rotors, particularly those that have thermally activated steps in their rotation cycle.[5][8] For light-driven motors, increasing the temperature typically accelerates the thermal helix inversion step, which is often the rate-limiting part of the 360° rotation.[3] However, the relationship isn't always simple. For some rotors, very high temperatures can lead to a broader distribution of molecular speeds and potentially less coherent rotation.[9][10] In fluorescent molecular rotors used as viscosity probes, temperature changes can alter the local viscosity of the environment, which in turn affects the rotor's fluorescence lifetime and intensity.[8][11]

Troubleshooting Guides

Issue 1: Inconsistent Rotational Speed Measurements in Solution

You are observing significant variability in the rotational frequency of your chemically-fueled molecular rotor in solution.

Logical Workflow for Troubleshooting

cluster_solutions Potential Solutions A Inconsistent Speed Observed B Check Fuel Concentration & Purity A->B Is fuel delivery precise? C Verify Solvent Properties B->C Is solvent pure & degassed? B_sol Use fresh, high-purity fuel. Employ a syringe pump for addition. B->B_sol D Control Temperature C->D Is temperature stable (±0.1°C)? C_sol Use fresh, HPLC-grade solvent. Degas solvent to remove O2. C->C_sol E Assess Rotor Concentration D->E Is concentration below aggregation limit? D_sol Use a temperature-controlled cuvette holder. D->D_sol F Analyze with Control Rotor E->F Does a known rotor perform as expected? E_sol Perform a concentration-dependent study. E->E_sol G Consistent Speed Achieved F->G Problem Isolated

Caption: Troubleshooting workflow for inconsistent rotor speed.

Issue 2: Poor or No Directional Control of a Surface-Mounted Rotor with an Electric Field

You are attempting to drive the rotation of a surface-mounted dipolar molecular rotor using an external electric field, but observe random or no directional motion.

Possible Causes and Solutions:

  • Incorrect Electric Field Frequency: The frequency of the applied electric field must be carefully selected. If the frequency is too high or too low, it may not effectively couple with the rotor's dipole to induce unidirectional rotation.[12] Thermal noise can also disrupt rotation, so the field's influence must be sufficient to overcome this.[12]

  • Suboptimal Field Orientation: The orientation of the electric field relative to the rotor and the surface is crucial. An optimally oriented field can transform activated rotational steps into nearly barrierless processes, enabling directional control with minimal field strength.[13][14][15]

  • Surface Interactions: The interaction between the rotor and the substrate can create significant energy barriers to rotation. If the friction or binding is too strong, the electric field may not provide enough torque to drive rotation.[12]

  • Molecular Design: The molecule must possess a significant dipole moment and a low intrinsic rotational barrier to be effectively driven by an electric field.[12]

Experimental Workflow for Optimization

A No Directional Rotation B Vary E-Field Frequency A->B C Optimize E-Field Orientation B->C Frequency sweep performed F Directional Rotation Achieved B->F Resonant frequency identified D Characterize Rotor-Surface Interaction C->D Angle-dependent studies completed C->F Optimal orientation found E Re-evaluate Molecular Design D->E High friction confirmed

Caption: Optimization workflow for E-field driven rotors.

Quantitative Data Summary

The rotational speed of molecular rotors can be dramatically altered by various stimuli. The following tables summarize some reported rotational frequencies.

Table 1: Chemically-Controlled Molecular Rotors

Rotor SystemFuel/StimulusInitial Speed (k₂₉₈)Fueled Speed (k₂₉₈)Reference
Turnstile 12-cyano-2-phenylpropanoic acid> 10¹² Hz84.0 kHz[16][17]
Turnstile 1Silver(I) (Ag⁺)> 10¹² Hz1.57 Hz[16][17]
[Li₂(1)]²⁺Silver(I) (Ag⁺) Exchange0.38 Hz1.57 Hz ([Ag₂(1)]²⁺)[17]

Table 2: Light and E-Field Controlled Molecular Rotors

Rotor SystemStimulusRotational SpeedReference
Overcrowded AlkeneUV Light (≥280 nm)Up to 3 MHz[1][18]
Diethyl sulfide (B99878) on Au(111)Terahertz Electric FieldUp to 10¹⁰ rotations/sec[19]
Dipolar rotor on GrapheneAlternating E-Field (0.5 V/Å)~3.4 x 10¹¹ rotations/sec (2.96 ps period)[20]

Key Experimental Protocols

Protocol 1: Measuring Microviscosity using a Fluorescent Molecular Rotor and FLIM

This protocol outlines the general steps for using a fluorescent molecular rotor to map the microviscosity of a sample, such as the cytoplasm of living cells, using Fluorescence Lifetime Imaging Microscopy (FLIM).

Materials:

  • Fluorescent molecular rotor probe (e.g., a BODIPY-based rotor).[7][21]

  • Stock solution solvent (e.g., DMSO).

  • Calibration solutions of known viscosity (e.g., water-glycerol mixtures).[22]

  • Cell culture or sample of interest.

  • Confocal laser scanning microscope equipped for time-domain FLIM.[21]

Procedure:

  • Calibration Curve Generation:

    • Prepare a series of solutions with known viscosities (e.g., varying percentages of glycerol (B35011) in water).[22]

    • Add the molecular rotor probe to each solution at a fixed concentration.

    • Acquire FLIM data for each calibration sample.

    • Fit the fluorescence decay data to an exponential decay model to determine the average fluorescence lifetime for each viscosity.[21]

    • Plot the logarithm of the fluorescence lifetime against the logarithm of the viscosity to generate a calibration curve.[22]

  • Sample Staining:

    • Incubate your sample (e.g., living cells) with a working solution of the molecular rotor probe for a sufficient time to allow for uptake and localization.[21]

    • Wash the sample to remove any excess, unbound probe.

  • FLIM Data Acquisition:

    • Place the stained sample on the microscope stage.

    • Perform time-domain FLIM using the appropriate excitation and emission wavelengths for your probe.[21]

    • Collect photon arrival time data for each pixel in the image.

  • Data Analysis:

    • For each pixel, fit the fluorescence decay curve to determine the fluorescence lifetime.

    • Generate a FLIM map where the color or intensity of each pixel corresponds to its fluorescence lifetime.[11][21]

    • Use the calibration curve generated in Step 1 to convert the measured lifetime values into viscosity values, creating a quantitative map of microviscosity across your sample.

Signaling Pathway for Viscosity Sensing

cluster_env Local Environment cluster_rotor Molecular Rotor Viscosity Microviscosity Rotation Intramolecular Rotation Viscosity->Rotation Hinders Excitation Photon Excitation (LE State) Excitation->Rotation Fluorescence Fluorescence Emission Excitation->Fluorescence TICT TICT State Rotation->TICT Enables NonRad Non-Radiative Decay TICT->NonRad

Caption: Energy decay pathways for a fluorescent molecular rotor.

References

Technical Support Center: Bicyclo[2.2.2]octane-Linked Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing framework instability and other common experimental challenges encountered with Metal-Organic Frameworks (MOFs) featuring bicyclo[2.2.2]octane (BCO) linkers.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, activation, and characterization of BCO-linked MOFs in a question-and-answer format.

Synthesis Issues

Question: My solvothermal synthesis resulted in a low yield of the BCO-linked MOF. What are the likely causes and solutions?

Answer: Low yields in the solvothermal synthesis of BCO-linked MOFs can stem from several factors. Firstly, suboptimal reaction conditions such as temperature, reaction time, and solvent choice can hinder crystal nucleation and growth. It is recommended to systematically screen a range of temperatures and reaction times. The choice of solvent is also critical; while DMF is common, exploring alternative solvents or solvent mixtures may be beneficial. Additionally, the purity of the bicyclo[2.2.2]octane dicarboxylic acid linker and the metal salt precursor is paramount, as impurities can inhibit framework formation. Finally, the molar ratio of the metal precursor to the organic linker can significantly influence the reaction outcome. A systematic optimization of this ratio is advised to favor the formation of the desired MOF structure.

Question: The Powder X-Ray Diffraction (PXRD) pattern of my synthesized BCO-linked MOF shows broad peaks or an amorphous halo, indicating poor crystallinity. How can I improve this?

Answer: Poor crystallinity in MOFs can be a significant hurdle. To address this, consider the following strategies:

  • Modulators: The addition of a modulator, such_as a monocarboxylic acid (e.g., acetic acid or formic acid), can compete with the BCO linker for coordination to the metal centers. This can slow down the crystallization process, leading to the formation of larger, more well-defined crystals. The concentration of the modulator is a key parameter to optimize.

  • Reaction Temperature and Time: Lowering the reaction temperature can sometimes favor the growth of higher quality crystals by reducing the rate of nucleation. Conversely, extending the reaction time may allow for the initially formed amorphous material to recrystallize into a more ordered framework.

  • Solvent System: The polarity and boiling point of the solvent can influence the solubility of the precursors and the kinetics of crystal growth. Experimenting with different solvents or solvent mixtures may lead to improved crystallinity.

  • Slow Diffusion Method: For obtaining high-quality single crystals suitable for single-crystal X-ray diffraction, a slow diffusion method can be employed. This involves dissolving the metal salt and the organic linker in separate, immiscible or layered solvents and allowing them to slowly diffuse into one another over an extended period.

Activation and Framework Stability Issues

Question: My BCO-linked MOF appears to lose its crystallinity or become amorphous after the activation process, as indicated by PXRD. Why is this happening and how can I prevent it?

Answer: Framework collapse upon activation is a common issue, particularly with MOFs that possess some degree of flexibility. While BCO linkers are designed to enhance rigidity, improper activation can still lead to structural degradation. The primary cause is often the strong capillary forces exerted by the solvent as it is removed from the pores. To mitigate this:

  • Solvent Exchange: Before heating under vacuum, exchange the high-boiling point synthesis solvent (e.g., DMF) with a more volatile, lower-surface-tension solvent like ethanol (B145695), acetone, or chloroform. This process should be repeated several times to ensure complete exchange.

  • Supercritical Drying: For particularly delicate frameworks, supercritical CO2 drying is an effective but more resource-intensive method. This technique eliminates the liquid-gas phase boundary, thereby circumventing the destructive capillary forces.

  • Gentle Activation Conditions: Activate the MOF at the lowest possible temperature that still allows for complete solvent removal. A gradual increase in temperature under vacuum can also be beneficial.

Question: My gas sorption measurements show a significantly lower surface area (BET) and pore volume for my BCO-linked MOF than expected. What could be the problem?

Answer: A lower-than-expected surface area often points to incomplete activation or pore collapse.

  • Incomplete Solvent Removal: Residual solvent molecules trapped within the pores will block access for gas molecules, leading to a reduced measured surface area. Ensure your activation procedure (temperature, time, and vacuum) is sufficient to remove all guest molecules. Thermogravimetric analysis (TGA) can be used to confirm complete desolvation.

  • Framework Collapse: As discussed previously, the framework may have partially or fully collapsed during activation. Compare the PXRD pattern of the activated sample with the simulated or as-synthesized pattern to check for loss of crystallinity.

  • Guest Molecule Entrapment: In some cases, particularly with larger guest molecules, they may become trapped within the pores and cannot be removed by conventional activation methods.

  • Probe Molecule Size: Ensure the kinetic diameter of the probe gas (typically N2 at 77 K) is appropriate for the pore apertures of your MOF.

Characterization and Data Interpretation

Question: The peaks in my experimental PXRD pattern are shifted compared to the simulated pattern from single-crystal data. What does this indicate?

Answer: Peak shifts in PXRD patterns can be attributed to several factors:

  • Lattice Expansion or Contraction: The presence of solvent molecules in the as-synthesized MOF can cause the unit cell to be larger than the simulated, solvent-free structure. Conversely, upon activation, the framework may contract slightly.

  • Guest-Induced Framework Flexibility: Some MOFs, even those with rigid linkers, can exhibit "breathing" or flexible behavior in response to the inclusion of different guest molecules, leading to changes in the unit cell parameters.

  • Temperature Effects: The experimental data may be collected at a different temperature than the single-crystal data from which the simulation was generated, leading to thermal expansion or contraction of the lattice.

  • Structural Defects: The presence of missing linkers or metal nodes can introduce strain and alter the lattice parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for using bicyclo[2.2.2]octane linkers in MOF synthesis?

A1: The primary motivation is to enhance the rigidity and stability of the MOF framework.[1] Unlike planar aromatic linkers which can rotate, the three-dimensional, sterically bulky nature of the bicyclo[2.2.2]octane core restricts the degrees of freedom within the framework.[1] This leads to more predictable and well-defined pore structures with sub-angstrom control over pore size, which is crucial for applications like molecular sieving and selective gas separations.[1]

Q2: How does the stability of BCO-linked MOFs compare to their counterparts with aromatic linkers (e.g., terephthalate)?

A2: Generally, BCO-linked MOFs exhibit enhanced thermal and chemical stability compared to their aromatic analogues.[1] The rigid, aliphatic nature of the BCO linker can lead to a more robust framework that is less susceptible to structural transformations or degradation under harsh conditions. For example, the introduction of an aliphatic linker can sometimes render the connection between the linker and the metal node more susceptible to radiation damage.[2]

Q3: Can the conformational flexibility of the bicyclo[2.2.2]octane linker lead to framework instability?

A3: While the BCO core is rigid, the single bonds connecting it to the carboxylate groups can allow for some rotational freedom. In some cases, this conformational flexibility, though limited, can contribute to disorder within the crystal structure or, in less robust frameworks, provide a pathway for structural rearrangement or collapse, especially during solvent removal. However, in many well-designed BCO-linked MOFs, the overall network topology and inter-linker interactions are sufficient to maintain a stable, porous structure.

Q4: Are there any specific challenges associated with the synthesis and characterization of BCO-linked MOFs?

A4: One challenge can be the synthesis of the bicyclo[2.2.2]octane dicarboxylic acid linker itself, which can be more complex than that of simple aromatic dicarboxylates. In terms of characterization, the inherent flexibility, even if minor, can sometimes lead to the formation of microcrystalline powders that are not suitable for single-crystal X-ray diffraction. In such cases, structure elucidation must rely on powder X-ray diffraction data, often in combination with computational modeling.

Q5: What are the potential applications of MOFs with bicyclo[2.2.2]octane linkers?

A5: The enhanced stability and precisely defined pore structures of BCO-linked MOFs make them promising candidates for a variety of applications, including:

  • Gas Storage and Separation: Their rigid pores are ideal for separating gases with similar kinetic diameters.

  • Catalysis: The robust framework can provide a stable support for catalytically active metal sites.

  • Drug Delivery: The well-defined pores can be loaded with drug molecules for controlled release, and the potential for lower toxicity of aliphatic linkers compared to some aromatic ones is an advantage.

  • Sensing: The specific interactions between guest molecules and the functionalized pores can be exploited for chemical sensing applications.

Quantitative Data Summary

The following tables summarize key quantitative data for representative MOFs incorporating bicyclo[2.2.2]octane linkers and compares them to the well-studied aromatic-linked MOF, UiO-66.

Table 1: Porosity and Surface Area Data

MOF NameMetal CenterLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)
NU-403 Zrbicyclo[2.2.2]octane-1,4-dicarboxylate~1300~0.65
Zn-BODCA Znbicyclo[2.2.2]octane-1,4-dicarboxylate~1200~0.50
UiO-66 Zr1,4-benzenedicarboxylate~1200-1600~0.5-0.7

Note: Values can vary depending on the synthesis and activation conditions.

Table 2: Thermal Stability Data

MOF NameDecomposition Temperature (°C)Measurement Condition
NU-403 ~450TGA in N₂
Zn-BODCA ~400TGA in N₂
UiO-66 ~500TGA in N₂

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Solvothermal Synthesis of a BCO-Linked MOF (General Protocol)

  • In a glass vial, dissolve the bicyclo[2.2.2]octane dicarboxylic acid linker and the metal salt precursor (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O) in a suitable solvent, typically N,N-dimethylformamide (DMF).

  • If a modulator is used, add the appropriate amount of the modulating agent (e.g., acetic acid, formic acid) to the solution.

  • Seal the vial tightly and place it in a preheated oven at the desired reaction temperature (typically between 80-150 °C).

  • Maintain the reaction for the specified duration (typically 12-72 hours).

  • After the reaction is complete, allow the oven to cool down to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product several times with the synthesis solvent (e.g., DMF) to remove any unreacted precursors.

  • Further wash the product with a volatile solvent (e.g., ethanol or acetone) to facilitate the activation process.

2. Activation of BCO-Linked MOFs

  • Solvent Exchange:

    • Immerse the as-synthesized MOF in a volatile solvent with a low surface tension (e.g., ethanol, acetone, or chloroform).

    • Allow the MOF to soak for at least 12 hours.

    • Decant the solvent and replenish with fresh solvent. Repeat this process at least three times to ensure complete exchange of the high-boiling point synthesis solvent.

  • Thermal Activation:

    • Place the solvent-exchanged MOF in a vacuum oven or a Schlenk line.

    • Slowly evacuate the system to a low pressure.

    • Gradually increase the temperature to the desired activation temperature (typically 100-200 °C) and hold for several hours (typically 12-24 hours) until all guest solvent molecules are removed.

    • Cool the sample to room temperature under vacuum before further analysis.

3. Powder X-Ray Diffraction (PXRD) Analysis

  • Grind a small amount of the MOF sample into a fine powder using a mortar and pestle.

  • Mount the powdered sample onto a sample holder.

  • Place the sample holder in the diffractometer.

  • Set the desired 2θ range (typically 5-50° for MOFs) and scan rate.

  • Collect the diffraction pattern.

  • Process the data using appropriate software to identify the peak positions and intensities.

  • Compare the experimental pattern with a simulated pattern from single-crystal data or with previously reported data to confirm the phase purity and crystallinity of the sample.

4. Gas Sorption Analysis (N₂ at 77 K)

  • Accurately weigh a sample of the activated MOF (typically 50-100 mg) into a sample tube.

  • Degas the sample in situ on the gas sorption analyzer under vacuum at the activation temperature for several hours to remove any adsorbed atmospheric gases.

  • Cool the sample to 77 K using a liquid nitrogen bath.

  • Introduce nitrogen gas to the sample in controlled doses and measure the amount of gas adsorbed at each pressure point to generate the adsorption isotherm.

  • After reaching the desired maximum pressure, systematically reduce the pressure and measure the amount of gas desorbed to generate the desorption isotherm.

  • Use the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area from the adsorption data in the appropriate relative pressure range.

  • Calculate the total pore volume from the amount of gas adsorbed at a relative pressure close to unity.

5. Thermogravimetric Analysis (TGA)

  • Place a small, accurately weighed amount of the MOF sample (typically 5-10 mg) into a TGA crucible.

  • Place the crucible in the TGA instrument.

  • Heat the sample at a constant rate (e.g., 5-10 °C/min) under a continuous flow of an inert gas (e.g., N₂ or Ar).

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs, corresponding to the removal of guest molecules and the decomposition of the framework.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for BCO-Linked MOFs cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization s1 Precursor Dissolution (BCO Linker + Metal Salt) s2 Solvothermal Reaction (e.g., 80-150 °C, 12-72h) s1->s2 s3 Product Isolation (Centrifugation/Filtration) s2->s3 s4 Washing (DMF, Ethanol) s3->s4 a1 Solvent Exchange (e.g., Ethanol, Acetone) s4->a1 As-Synthesized MOF a2 Thermal Activation (Vacuum, 100-200 °C) a1->a2 c1 PXRD (Phase Purity, Crystallinity) a2->c1 Activated MOF c2 Gas Sorption (BET Surface Area, Pore Volume) a2->c2 Activated MOF c3 TGA (Thermal Stability) a2->c3 Activated MOF

Caption: A typical experimental workflow for the synthesis, activation, and characterization of BCO-linked MOFs.

Troubleshooting_Framework_Instability Troubleshooting Framework Instability cluster_cause Potential Causes cluster_solution Solutions start PXRD shows peak broadening or amorphization after activation cause1 Strong Capillary Forces during Solvent Removal start->cause1 cause2 Harsh Activation Conditions (High Temp.) start->cause2 cause3 Inherent Framework Flexibility/Weakness start->cause3 sol1 Solvent Exchange with Low Surface Tension Solvent cause1->sol1 sol2 Supercritical CO2 Drying cause1->sol2 sol3 Gentle Activation: Gradual Temp. Increase cause2->sol3 sol4 Optimize Synthesis: Use Modulators for Better Crystallinity cause3->sol4

Caption: A logical diagram for troubleshooting framework instability in BCO-linked MOFs.

Signaling_Pathway_Placeholder Logical Relationships in MOF Design for Stability linker Linker Choice: Bicyclo[2.2.2]octane property1 Increased Rigidity & Steric Bulk linker->property1 aromatic_linker Alternative: 2D Aromatic Linker outcome3 Potential for Framework Breathing/Flexibility aromatic_linker->outcome3 property2 Reduced Framework Flexibility property1->property2 outcome1 Enhanced Thermal & Chemical Stability property2->outcome1 outcome2 Precise Pore Size Control property2->outcome2

References

Technical Support Center: Computational Modeling for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for computational modeling in synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their computational experiments for reaction prediction, retrosynthesis, and property prediction.

Frequently Asked Questions (FAQs)

General

Q1: My computational model is predicting a chemically implausible reaction. What are the first steps to troubleshoot this?

A1: When a model predicts an implausible reaction, it is often due to issues with the input data, the model's parameters, or the applicability domain of the model itself. Here is a step-by-step guide to troubleshooting:

  • Verify Input Structures: Ensure that the input molecules (reactants, reagents) are correctly represented in a format the software understands (e.g., SMILES, MOL file). Check for correct stereochemistry, charge, and atom types.

  • Assess Data Quality: The model's performance is highly dependent on the quality of the data it was trained on.[1] If you are using a custom or specialized dataset, ensure it has been properly curated to remove errors, inconsistencies, and duplicates.[2]

  • Review Reaction Conditions: Many models are sensitive to reaction conditions such as temperature, solvent, and catalysts.[2][3] If these are not specified or are incorrect, the model may default to conditions under which the predicted reaction is not viable.

  • Check Model Applicability: Understand the scope and limitations of the model you are using. A model trained on a specific class of reactions may not generalize well to others.[4]

  • Consult the Literature: Search for published experimental data for similar reactions to determine if the predicted transformation is known to be unfavorable.

Retrosynthesis

Q2: My retrosynthesis software is proposing an overly complex or impractical synthetic route. How can I guide it to generate a more feasible pathway?

A2: Overly complex routes are a common challenge in computer-aided synthesis planning (CASP).[5] Here are strategies to refine the output:

  • Apply Constraints: Most retrosynthesis software allows users to apply constraints to the search parameters. You can set a maximum number of steps, a price limit for starting materials, or exclude certain reaction types or intermediates.[6]

  • Specify Key Intermediates: If you have a known or desired intermediate, you can often guide the software to build a route that incorporates it.[7]

  • Favor High-Yield Reactions: Some tools allow you to bias the search towards reactions with a higher reported or predicted yield.

  • Incorporate Expert Knowledge: Use the software as a tool to explore possibilities, but apply your own chemical intuition to prune unpromising branches of the synthetic tree. The synergy between computational power and human expertise often yields the best results.[5]

Q3: The retrosynthesis model fails to find a route to my target molecule. What should I do?

A3: A failure to find a synthetic route can stem from several factors. Consider the following troubleshooting steps:

  • Increase Search Depth: The software may not have explored enough synthetic steps to find a solution. Increase the maximum number of steps allowed in the search.

  • Expand the Reaction Database: The model's knowledge is limited to the reactions in its database. If the required transformation is novel or not included, the software will not find it. Check if the software allows for the inclusion of custom reaction databases.

  • Check Starting Material Availability: The software may be terminating its search because it cannot find commercially available starting materials for the proposed precursors.[5] Ensure the starting material database is up-to-date and comprehensive.

  • Simplify the Target Molecule: Try to identify a simpler, structurally related molecule for which a route can be found. This may provide insights into key disconnections that can be applied to your original target.

Reaction Prediction

Q4: My reaction prediction model has a low top-k accuracy. How can I improve its performance?

A4: Low prediction accuracy can often be traced back to the training data or the model's hyperparameters. Here are some steps to improve performance:

  • Data Augmentation: Increasing the size and diversity of the training dataset can significantly improve model accuracy, even with small initial datasets.[8]

  • Data Curation: Thoroughly clean and preprocess your training data to remove errors, inconsistencies, and duplicates. High-quality data is essential for building a reliable model.[2][9][10]

  • Hyperparameter Tuning: Systematically optimize the model's hyperparameters, such as learning rate, batch size, and the number of training epochs. The impact of hyperparameter tuning on model accuracy can be significant.[11][12][13]

  • Feature Engineering: The way molecules and reactions are represented (e.g., fingerprints, graph-based representations) can have a large impact on performance. Experiment with different featurization methods to find the one that works best for your specific problem.

The following table summarizes the impact of data cleaning on the performance of a reaction condition prediction model.

Data Cleaning StepTop-1 Accuracy (%)Top-3 Accuracy (%)
Raw Data55.268.4
+ Frequency Filtering60.172.3
+ Role Assignment63.575.8
+ Name Resolution65.277.1
Performance metrics for a reaction condition prediction model with and without various data cleaning steps. Adapted from ORDerly benchmark data.[9]

Q5: The model predicts the wrong regioselectivity or stereoselectivity. How can this be addressed?

A5: Predicting selectivity is a known challenge for many computational models.[14] To address this:

  • Use Models Trained on Stereochemically Rich Data: Ensure the model was trained on a dataset that includes comprehensive stereochemical and regiochemical information.

  • Incorporate 3D Information: Models that utilize 3D molecular representations can often better capture the steric and electronic effects that govern selectivity.

  • Quantum Mechanical (QM) Calculations: For critical steps where selectivity is paramount, consider performing higher-level QM calculations to predict the relative energies of the different possible transition states.[15]

Troubleshooting Guides

Guide 1: Resolving Common Software Errors

Computational chemistry software can sometimes produce cryptic error messages. This guide provides solutions to some of the most common errors.

Error MessagePotential CauseTroubleshooting Steps
Segmentation faultInvalid memory access, often due to an array being too small to hold the input data.Use a debugger to identify the point of failure. Increase the dimensions of arrays suspected to be too small.[16]
End of file in ZSymbInput file error where the software cannot find the Z-matrix. This could be due to a missing blank line at the end of the geometry specification.Carefully check the formatting of your input file, ensuring all required sections and blank lines are present.[17]
Number of steps exceededThe optimization calculation did not converge within the default number of steps.Increase the maximum number of allowed optimization cycles in the input file. You can also try providing a better initial guess for the geometry.[18]
Problem with the distance matrixAt least two atoms in the input structure are too close together.Review the input coordinates and Z-matrix to identify and correct the positions of the overlapping atoms.[17]
NetCDF: HDF ErrorThe software is unable to read a NetCDF file, possibly because it is corrupted or incomplete.Re-download the file from its source. If the error persists, the original file may be corrupted.[16]
Guide 2: Data Curation and Preparation Workflow

High-quality data is the foundation of any reliable predictive model.[1][2] Follow this workflow to curate your chemical reaction data.

DataCurationWorkflow cluster_0 Data Collection & Initial Filtering cluster_1 Structural Standardization cluster_2 Reaction Data Cleaning Raw Data Raw Data Filter Inorganics Filter Inorganics Raw Data->Filter Inorganics Remove Duplicates Remove Duplicates Filter Inorganics->Remove Duplicates Neutralize Charges Neutralize Charges Remove Duplicates->Neutralize Charges Remove Salts Remove Salts Neutralize Charges->Remove Salts Standardize Tautomers Standardize Tautomers Remove Salts->Standardize Tautomers Atom Mapping Atom Mapping Standardize Tautomers->Atom Mapping Role Assignment Role Assignment Atom Mapping->Role Assignment Validate Reactions Validate Reactions Role Assignment->Validate Reactions Curated Dataset Curated Dataset Validate Reactions->Curated Dataset

A typical workflow for curating chemical reaction data.

Experimental Protocols

Protocol 1: Experimental Validation of a Predicted Reaction

Once a computational model has predicted a novel reaction, it is crucial to validate this prediction experimentally.[19][20][21][22]

Objective: To determine if a computationally predicted chemical reaction is viable in a laboratory setting.

Methodology:

  • Reagent and Glassware Preparation:

    • Ensure all reagents are of high purity and glassware is clean and dry.[23]

    • If necessary, purify solvents and reagents according to standard laboratory procedures.[23]

  • Reaction Setup:

    • Set up the reaction apparatus as would be appropriate for the predicted reaction class (e.g., under an inert atmosphere for air-sensitive reagents).[23]

    • Add the reactants and solvent to the reaction vessel in the order and at the rate suggested by the computational model or based on chemical knowledge of similar reactions.[23]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[23]

    • Take samples at regular intervals to track the consumption of starting materials and the formation of the product.

  • Workup and Isolation:

    • Once the reaction is complete (or has stopped progressing), perform an appropriate workup procedure to quench the reaction and remove byproducts.[24]

    • Isolate the desired product using techniques such as extraction, crystallization, or column chromatography.[23][24]

  • Characterization:

    • Confirm the identity and purity of the isolated product using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

    • Compare the obtained spectra with the predicted spectra for the expected product.

  • Analysis:

    • Calculate the reaction yield.

    • If the reaction was unsuccessful, analyze the crude reaction mixture to identify any side products or unreacted starting materials. This information can be used to refine the computational model.[24]

Protocol 2: Confirming a Predicted Reaction Mechanism

Computational models can also predict the mechanism of a reaction. Experimental validation is necessary to confirm these predictions.[5][25][26]

Objective: To gather experimental evidence that supports or refutes a computationally predicted reaction mechanism.

Methodology:

  • Kinetic Studies:

    • Perform a series of experiments where the initial concentration of each reactant is varied systematically while keeping the others constant.[26]

    • Measure the initial reaction rate for each experiment.

    • Determine the experimental rate law and compare it to the rate law predicted by the computational model. A match provides strong evidence for the proposed mechanism.[25][26]

  • Intermediate Trapping:

    • If the predicted mechanism involves a reactive intermediate, design an experiment to trap it. This can be done by adding a reagent that is known to react specifically with the proposed intermediate.[5]

    • The detection of the trapped product provides direct evidence for the existence of the intermediate.[5]

  • Isotopic Labeling:

    • Synthesize one of the starting materials with an isotopic label (e.g., replacing a hydrogen atom with deuterium).

    • Run the reaction with the labeled starting material and determine the position of the isotope in the product using NMR or MS.

    • Compare the observed position of the label with the position predicted by the proposed mechanism.[5][25]

  • Stereochemical Analysis:

    • If the reaction involves the formation or transformation of a stereocenter, use a stereochemically pure starting material.

    • Determine the stereochemistry of the product using techniques like polarimetry or chiral chromatography.

    • Compare the observed stereochemical outcome (e.g., inversion, retention, or racemization) with the prediction from the computational model.[25]

MechanismValidation cluster_results Predicted_Mechanism Computationally Predicted Reaction Mechanism Experimental_Validation Experimental Validation Predicted_Mechanism->Experimental_Validation Kinetic_Studies Kinetic Studies Experimental_Validation->Kinetic_Studies Intermediate_Trapping Intermediate Trapping Experimental_Validation->Intermediate_Trapping Isotopic_Labeling Isotopic Labeling Experimental_Validation->Isotopic_Labeling Stereochemical_Analysis Stereochemical Analysis Experimental_Validation->Stereochemical_Analysis Confirmed_Mechanism Confirmed Reaction Mechanism Kinetic_Studies->Confirmed_Mechanism Intermediate_Trapping->Confirmed_Mechanism Isotopic_Labeling->Confirmed_Mechanism Stereochemical_Analysis->Confirmed_Mechanism

Workflow for the experimental validation of a predicted reaction mechanism.

References

Validation & Comparative

A Head-to-Head Comparison: 1,4-Dimethylbicyclo[2.2.2]octane vs. Adamantane as Rigid Linkers in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a rigid linker is a critical design element in the construction of molecular probes, complex drug architectures, and functional materials. The inherent rigidity of a linker can pre-organize appended functional groups, enhancing binding affinity, improving metabolic stability, and fine-tuning physicochemical properties. Among the plethora of available options, 1,4-dimethylbicyclo[2.2.2]octane and adamantane (B196018) have emerged as popular choices due to their distinct three-dimensional, cage-like structures. This guide provides an objective, data-driven comparison of these two scaffolds to aid in the rational selection of the optimal rigid linker for a given application.

Both this compound and adamantane offer a non-conjugated, saturated hydrocarbon framework, providing a stiff and sterically defined connection between two molecular entities. Adamantane, with its diamondoid structure, is renowned for its exceptional rigidity and lipophilicity, which has been extensively leveraged in medicinal chemistry to enhance the pharmacokinetic profiles of drug candidates.[1] The bicyclo[2.2.2]octane system, while also rigid, presents a different geometry and has been explored as a bioisostere for aromatic rings, offering a means to escape "flatland" in drug design and potentially improve solubility.[2][3]

This comparison will delve into the structural, physicochemical, and synthetic aspects of both linkers, supported by experimental data and detailed protocols for their synthesis and application.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties and performance of this compound and adamantane-based linkers.

PropertyThis compoundAdamantaneReference
Molecular FormulaC₁₀H₁₈C₁₀H₁₆[4]
Molecular Weight ( g/mol )138.25136.24[4]
Calculated LogP~3.5-4.0 (estimated for derivatives)~2.5-3.5 (for adamantane itself)[5]
van der Waals Volume (ų)~101.5~124.5[6]
Bridgehead-Bridgehead Distance (Å)~2.60 (for bicyclo[2.2.2]octane)~2.50 (for 1,3-disubstituted adamantane)[2]

Table 1: Physicochemical Properties. This table provides a fundamental comparison of the intrinsic properties of the core scaffolds.

ApplicationTargetLinker TypeActivity/PropertyReference
AntiviralInfluenza A M2 ChannelBicyclo[2.2.2]octane amineComparable or slightly higher activity than amantadine[7][8]
AntiviralInfluenza A M2 ChannelAdamantane amine (Amantadine)Antiviral activity[7][8]
Enzyme InhibitionSoluble Epoxide Hydrolase (sEH)Bicyclo[2.2.2]octaneImproved aqueous solubility compared to adamantane analog[9]
Enzyme InhibitionSoluble Epoxide Hydrolase (sEH)AdamantanePotent inhibition, but can lead to poor solubility[9]

Table 2: Comparative Performance in Biological Systems. This table highlights the impact of the linker choice on the biological activity and properties of resulting compounds in specific case studies.

Experimental Protocols

Detailed methodologies for the synthesis of key derivatives of both linkers are provided below to facilitate their practical application in a research setting.

Synthesis of 1,4-Disubstituted Bicyclo[2.2.2]octane Derivatives

A general and efficient method for the synthesis of 1,4-disubstituted bicyclo[2.2.2]octane derivatives involves the Diels-Alder reaction of a 1,3-cyclohexadiene (B119728) with a suitable dienophile.[10] A modern approach for producing 1,4-disubstituted bicyclo[2.2.2]octanes starts from 1,4-dimethylene cyclohexane (B81311).[11][12][13]

Protocol: Synthesis of Bicyclo[2.2.2]octane-1,4-diol from 1,4-Dimethylene Cyclohexane [13]

  • Preparation of 1,4-Dimethylene Cyclohexane: 1,4-Cyclohexanedimethanol (CHDM) and pyridine (B92270) are heated to 125°C. Acetic anhydride (B1165640) is added over 2 hours, and the mixture is stirred for an additional 1.5 hours. After removal of acetic acid and excess anhydride by vacuum distillation, CHDM diacetate is collected.

  • Oxidation: 1,4-Dimethylene cyclohexane and palladium dichloride are added to a flask. A 25% aqueous solution of oxone is added dropwise over approximately 2 hours. The reaction is exothermic. The mixture is stirred overnight.

  • Work-up and Isolation: The reaction mixture is filtered to remove the palladium catalyst. The aqueous solution is then extracted multiple times with n-butanol. The combined organic layers are dried and concentrated to yield bicyclo[2.2.2]octane-1,4-diol.

Synthesis of 1,3-Disubstituted Adamantane Derivatives

The functionalization of adamantane at its bridgehead positions is a common strategy for its use as a linker. The following protocols describe the synthesis of 1,3-diaminoadamantane and 1,3-adamantanedicarboxylic acid.

Protocol: Synthesis of 1,3-Diaminoadamantane [9]

  • Dibromination of Adamantane: Adamantane is dissolved in dichloromethane (B109758) with iron powder. Liquid bromine is added, and the mixture is stirred at room temperature for 24 hours. The reaction is quenched with aqueous sodium sulfite. The organic layer is concentrated, and the resulting solid is recrystallized from methanol (B129727) to yield 1,3-dibromoadamantane.

  • Amination: 1,3-Dibromoadamantane and urea (B33335) are dissolved in diphenyl ether in the presence of trifluoroacetic acid. The mixture is heated to 180°C for 1.5 hours.

  • Work-up and Isolation: The reaction mixture is cooled and subjected to acidification, neutralization, and extraction to yield the purified 1,3-diaminoadamantane.

Protocol: Synthesis of 1,3-Adamantanedicarboxylic Acid [7][14][15]

  • Carboxylation of 1-Adamantane Carboxylic Acid: 1-Adamantane carboxylic acid is placed in a mixture of nitric acid and sulfuric acid and cooled to 0°C. Anhydrous formic acid is added dropwise over 5 hours, and the reaction is continued for another hour.

  • Work-up and Isolation: The reaction mixture is poured onto crushed ice, and the precipitate is filtered and washed with water. The solid is then dissolved in aqueous NaOH, and the clear solution is acidified with HCl to a pH of 3. The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol (B145695) to give 1,3-adamantanedicarboxylic acid.

Mandatory Visualization

The following diagrams illustrate the application of these rigid linkers in the context of Proteolysis-Targeting Chimeras (PROTACs), a rapidly advancing therapeutic modality.

PROTAC_Mechanism cluster_linker Rigid Linker cluster_cellular_machinery Cellular Machinery Linker This compound or Adamantane E3_Ligand E3 Ligase Ligand Linker->E3_Ligand POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->Linker POI Target Protein (POI) POI->POI_Ligand Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligand Recruits Ub Ubiquitin E3_Ligase->Ub Transfers Ub->POI Polyubiquitination

Caption: General mechanism of action for a PROTAC utilizing a rigid linker.

Linker_Comparison_Workflow cluster_design Linker Design & Synthesis cluster_evaluation Performance Evaluation start Define Pharmacophores (POI and E3 Ligands) linker_choice Select Rigid Linker start->linker_choice dmbo This compound Derivative Synthesis linker_choice->dmbo Choice A adamantane Adamantane Derivative Synthesis linker_choice->adamantane Choice B protac_synthesis PROTAC Synthesis dmbo->protac_synthesis adamantane->protac_synthesis physicochem Physicochemical Profiling (Solubility, LogP, etc.) protac_synthesis->physicochem biochemical Biochemical Assays (Binding Affinity, Ternary Complex Formation) physicochem->biochemical cellular Cellular Assays (Degradation, Cytotoxicity) biochemical->cellular optimization Lead Optimization cellular->optimization

Caption: Workflow for comparing rigid linkers in drug discovery.

References

A Comparative Rigidity Analysis of Bicyclo[2.2.2]octane and Other Bicyclic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold with the appropriate rigidity is a critical design element. Bicyclo[2.2.2]octane (BCO) is a popular structural motif, valued for its well-defined three-dimensional structure. This guide provides a comparative analysis of the rigidity of BCO against other commonly employed bicyclic systems, supported by quantitative experimental and computational data.

The rigidity of a molecular scaffold influences a range of properties crucial in drug design and materials science, including conformational stability, binding affinity, and metabolic stability. This comparison benchmarks the rigidity of bicyclo[2.2.2]octane relative to other bicyclic systems such as the highly strained bicyclo[1.1.1]pentane, the more flexible bicyclo[3.2.1]octane, and the archetypal strain-free adamantane (B196018).

Quantitative Comparison of Rigidity Parameters

The rigidity of these bicyclic systems can be quantified through several parameters, most notably strain energy. Strain energy represents the excess energy of a molecule due to bond angle distortion, bond stretching or compression, and steric hindrance compared to a strain-free reference compound. A higher strain energy generally correlates with a more rigid structure. The following table summarizes the calculated strain energies for a selection of bicyclic alkanes.

Bicyclic SystemMolecular FormulaCalculated Strain Energy (kcal/mol)
Bicyclo[1.1.1]pentaneC₅H₈65-68[1]
Bicyclo[2.2.1]heptaneC₇H₁₂17.5
Bicyclo[2.2.2]octane C₈H₁₄ 12.0
Bicyclo[3.2.1]octaneC₈H₁₄~7-10
Bicyclo[3.3.1]nonaneC₉H₁₆7.65
AdamantaneC₁₀H₁₆~0 (often used as a strain-free reference)[2]

Note: Strain energies are typically calculated and can vary slightly depending on the computational method.

From the data, it is evident that bicyclo[1.1.1]pentane possesses a significantly higher strain energy, indicating a very rigid structure. In contrast, adamantane is considered to be virtually strain-free. Bicyclo[2.2.2]octane exhibits a moderate level of strain, rendering it more rigid than the more flexible bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane, but significantly less strained than bicyclo[2.2.1]heptane (norbornane).

Experimental and Computational Methodologies

The determination of the structural and energetic properties of these bicyclic systems relies on a combination of experimental techniques and computational modeling.

Experimental Protocols
  • X-ray Crystallography: This technique is used to determine the precise three-dimensional structure of the bicyclic framework in the solid state. For instance, in derivatives of bicyclo[1.1.1]pentane, X-ray crystallography confirms the bond lengths and the fixed, linear orientation of substituents at the bridgehead positions. The process involves growing a single crystal of the compound and diffracting X-rays through it. The resulting diffraction pattern is then used to calculate the electron density map and, subsequently, the atomic positions.

  • Gas Electron Diffraction: This method provides information about the molecular structure in the gas phase. For bicyclo[2.2.2]octane, gas electron diffraction has been used to determine average C-C and C-H bond lengths and to investigate the twisting motion around the D3h symmetry axis. In this technique, a beam of electrons is scattered by the molecules in the gas phase, and the scattering pattern is analyzed to deduce the molecular geometry.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-phase structure and dynamics of molecules. While not a direct measure of rigidity in the same way as strain energy, NMR can provide insights into the conformational flexibility of the bicyclic systems. For example, the observation of sharp, well-resolved signals in the NMR spectrum of a bicyclo[2.2.2]octane derivative would be consistent with a rigid structure that is not undergoing rapid conformational exchange on the NMR timescale.

  • Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies of a molecule are directly related to its bond strengths and geometry, and thus its rigidity. Higher vibrational frequencies for skeletal modes generally indicate a stiffer framework. For example, the vibrational spectra of bicyclo[3.2.1]octane and its derivatives have been assigned using a combination of experimental IR and Raman spectroscopy and ab initio calculations.

Computational Protocols
  • Force Field Methods: Molecular mechanics force fields, such as ReaxFF and AMBER, are used to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally efficient and can be used to estimate strain energies by comparing the energy of the cyclic molecule to a strain-free reference. The parameters within the force field are derived from experimental data and/or higher-level quantum mechanical calculations.

  • Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods provide more accurate descriptions of the electronic structure and energetics of molecules. They are widely used to calculate properties such as heats of formation, from which strain energies can be derived. A common approach involves using an isodesmic or homodesmotic reaction, where the number and types of bonds are conserved on both sides of the reaction, to isolate the strain energy of the cyclic system. For example, the strain energy of a bicyclic alkane can be calculated by comparing its computed enthalpy of formation to that of a suitable acyclic, strain-free reference.

Structure-Rigidity Relationship

The rigidity of a bicyclic system is intrinsically linked to its three-dimensional structure. The following diagram illustrates the relationship between the structural features of the compared bicyclic systems and their relative rigidity.

StructureRigidity cluster_systems Bicyclic Systems cluster_properties Rigidity Properties BCO Bicyclo[2.2.2]octane (Moderate Strain) Rigidity Rigidity BCO->Rigidity BCP Bicyclo[1.1.1]pentane (High Strain) BCP->Rigidity Increases with shorter bridges BCO321 Bicyclo[3.2.1]octane (Low-Moderate Strain) Flexibility Flexibility BCO321->Flexibility Increases with longer/uneven bridges Adamantane Adamantane (Strain-Free) Adamantane->Flexibility Strain-free cage

References

A Comparative Guide to the Electronic Effects of Bicyclo[2.2.2]octane and Benzene Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic properties of 1,4-disubstituted bicyclo[2.2.2]octane (BCO) and 1,4-disubstituted benzene (B151609) (para-phenylene) linkers. These structural motifs are frequently considered as bioisosteres in medicinal chemistry, where replacing an aromatic ring with a saturated, three-dimensional scaffold can significantly improve a drug candidate's physicochemical properties. While geometrically similar, their distinct electronic natures dictate how substituent effects are transmitted, a critical consideration in rational drug design.

Introduction: Structural Analogs with Divergent Electronics

The para-phenylene ring is a cornerstone of organic chemistry, found in over five hundred approved drugs.[1] However, its planarity and aromaticity can contribute to poor solubility and metabolic instability.[1] The bicyclo[2.2.2]octane (BCO) cage has emerged as a prominent three-dimensional, saturated bioisostere for the para-phenyl group. The distance between their respective connection points (bridgehead carbons in BCO, C1 and C4 in benzene) is remarkably similar, approximately 2.60 Å for BCO and 2.82 Å for benzene, allowing BCO to mimic the spatial arrangement of a para-substituted phenyl ring.

The fundamental difference lies in their electronic structure. Benzene possesses a delocalized π-electron system, while BCO is a fully saturated aliphatic scaffold. This distinction governs the mechanisms by which they transmit electronic effects from substituents to a reactive center.

Mechanism of Electronic Effect Transmission

Electronic effects in molecules are broadly classified into field, inductive, and resonance effects.

  • Benzene: Transmits electronic effects through a combination of mechanisms. The inductive effect operates through the sigma (σ) bonds, and the field effect operates through space. Crucially, benzene's conjugated π-system allows for the powerful transmission of effects via resonance (mesomerism), where electron density is delocalized across the ring.

  • Bicyclo[2.2.2]octane: As a saturated system, BCO lacks a π-system, making resonance transmission impossible.[2] Therefore, substituent effects are transmitted solely through the sigma-bond framework (inductive effect) and through space (field effect).[3] Studies suggest that the through-bond pathway is the significantly more dominant of the two in BCO.[3]

This difference is visualized in the signaling pathway diagram below.

G cluster_benzene Benzene Linker cluster_bco Bicyclo[2.2.2]octane Linker b_sub Substituent (X) b_ring para-Phenylene Ring b_sub->b_ring b_reac Reaction Center (Y) b_ring->b_reac b_ind Inductive/ Field Effect b_res Resonance Effect (π-system) bco_sub Substituent (X) bco_ring BCO Cage bco_sub->bco_ring bco_reac Reaction Center (Y) bco_ring->bco_reac bco_ind Inductive/Field Effect (Through-bond/ Through-space)

Caption: Mechanisms of electronic effect transmission in benzene vs. BCO.

Quantitative Comparison of Electronic Effects

The difference in transmission mechanisms leads to quantifiable differences in chemical properties, such as acidity and reaction rate sensitivity to substitution.

A standard method for quantifying electronic effects is to measure the acid dissociation constant (pKa) of a series of substituted carboxylic acids. A lower pKa value indicates a stronger acid, signifying more effective electronic withdrawal by the substituent and linker.

Linker SystemSubstituent (at position 4)pKa (in 50% aq. EtOH)Reference(s)
Benzoic Acid H5.66 - 5.72[4]
p-CH₃4.5[5]
p-NO₂3.44[6]
Bicyclo[2.2.2]octane-1-carboxylic Acid H6.74 - 6.75[4][6]
Br6.08[6]
CN5.90[6]
CO₂C₂H₅6.31[6]

As the data shows, benzoic acid is intrinsically more acidic than BCO-1-carboxylic acid, and the electronic effects of substituents are transmitted more effectively through the benzene ring, resulting in a wider range of pKa values. For instance, the acidity of 4-substituted BCO-1-carboxylic acids correlates well with the substituent's field parameter (F), but poorly with standard Hammett σp parameters, which include resonance contributions.[4]

The Hammett equation (log(k/k₀) = ρσ) is a powerful tool in physical organic chemistry. The reaction constant, rho (ρ), measures the sensitivity of a reaction to substituent effects. A larger ρ value indicates greater sensitivity. Studies comparing the ionization of benzoic acids (ρ) with BCO-carboxylic acids (ρ') in the same solvent show that the values are comparable.[2] This suggests that for this equilibrium, the π-electron system of the benzene ring does not play a dominant role in the transmission of electronic effects, with the difference between ρ and ρ' likely attributable to solvent effects.[2] However, for reactions where resonance plays a larger part, the transmission of substituent effects through benzene is significantly more efficient. Computational studies comparing 1,4-disubstituted systems show the transmission of substituent effects in benzene is at least four times better than in BCO, a difference attributed to the resonance effects absent in the BCO cage.[7]

Modern computational and experimental techniques allow for the measurement of electron transport through single molecules. These studies reveal that while alkanes are typically viewed as insulators, BCO is not significantly more insulating than linear alkanes.[8] In contrast, benzene's conductance is highly dependent on the connection points; para-linked benzene is relatively conductive, whereas meta-linked benzene exhibits destructive quantum interference, making it a much better insulator.[9] Saturated systems like BCO can also be engineered to be excellent insulators through σ-interference, particularly when carbon atoms are replaced with silicon.[10]

LinkerRelative ConductanceElectronic Feature
Benzene (para) Higherπ-conjugation facilitates electron transport.
Benzene (meta) Lower (Insulating)Exhibits destructive quantum interference.[9][11]
BCO Lower (than para-benzene)Lacks electronic conjugation; transport is via σ-bonds (through-bond tunneling).[8]

Experimental Protocols

This method is used to determine the acid dissociation constants for series of substituted acids, such as those in the table above.[4]

Methodology:

  • Solution Preparation: A stock solution of the carboxylic acid (e.g., 0.01 M) is prepared in a specific solvent system, such as a 1:1 (v/v) mixture of ethanol (B145695) and water.

  • Titration: A known volume of the acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH or KOH) at a constant temperature (e.g., 25 °C).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.

  • Data Analysis: The equivalence point of the titration is determined from the titration curve (pH vs. volume of titrant). The pKa is equal to the pH at the half-equivalence point.

  • Calibration: The procedure is validated by measuring the pKa of a known standard, such as benzoic acid, under identical conditions.[4]

G A Prepare 0.01 M Acid in 50% EtOH/H₂O B Titrate with Standardized NaOH A->B C Monitor pH Continuously B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Half- Equivalence Point D->E F pKa = pH at Half-Equivalence E->F

Caption: Experimental workflow for pKa determination via potentiometric titration.

Kinetic experiments are performed to measure the rates of reactions, such as the saponification (base-catalyzed hydrolysis) of esters.

Methodology:

  • Reactant Preparation: Solutions of the substituted ester (e.g., ethyl benzoates or ethyl bicyclo[2.2.2]octane-1-carboxylates) and a base (e.g., NaOH) in a suitable solvent (e.g., 85% ethanol/water) are prepared and brought to a constant temperature in a thermostat bath.

  • Reaction Initiation: Equal volumes of the ester and base solutions are mixed to initiate the reaction.

  • Monitoring Progress: The progress of the reaction is followed by taking aliquots at specific time intervals. The reaction in the aliquot is quenched (e.g., by adding excess standard HCl).

  • Quantification: The amount of remaining base in the quenched aliquot is determined by back-titration with a standardized NaOH solution using an indicator like phenolphthalein.

  • Rate Constant Calculation: The concentration of the ester at different times is calculated from the titration data. These values are then fitted to the appropriate second-order rate law equation to determine the rate constant (k).

  • Hammett Plot: The logarithm of the relative rate constants (log(k/k₀), where k₀ is the rate for the unsubstituted ester) is plotted against the appropriate Hammett substituent constant (σ) to determine the reaction constant (ρ).

Summary and Implications for Drug Discovery

The choice between a bicyclo[2.2.2]octane and a benzene linker has profound consequences for a molecule's electronic properties, which in turn affects its biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Benzene is a "soft," electronically active linker that allows for strong communication between substituents and a reaction center via resonance. This can be essential for achieving high potency if π-stacking or specific electronic interactions with a biological target are required. However, this same aromaticity can lead to metabolic liabilities (e.g., CYP450-mediated oxidation) and increased promiscuity.

  • Bicyclo[2.2.2]octane is a "hard," rigid, and more electronically insulating linker. It effectively mimics the size and vector orientation of a para-phenylene group while eliminating resonance and planarity. This makes it an invaluable tool for:

    • Improving Physicochemical Properties: Replacing a flat aromatic ring with a 3D BCO scaffold can disrupt crystal packing and π-stacking, often leading to improved solubility and melting point characteristics.

    • Enhancing Metabolic Stability: The saturated C-H bonds in BCO are generally less prone to oxidative metabolism than an electron-rich aromatic ring.

    • Dissecting Structure-Activity Relationships (SAR): By replacing benzene with BCO, researchers can determine whether the electronic effects of the aromatic ring are essential for biological activity, or if a purely steric/scaffold effect is sufficient.

References

Navigating the Computational Maze: A Comparative Guide to Predicting Properties of Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the bicyclo[2.2.2]octane (BCO) scaffold represents a valuable rigid framework for designing novel therapeutics. Its unique three-dimensional structure allows for precise positioning of functional groups, influencing key molecular properties that govern a drug's efficacy and safety. Predicting these properties through computational models is a cornerstone of modern drug discovery, saving valuable time and resources. This guide provides a comparative overview of various computational methods for predicting pKa, lipophilicity (logP), and binding affinity of BCO derivatives, supported by experimental data and detailed methodologies.

The rigid nature of the BCO core makes it an excellent system for studying substituent effects and validating computational models. However, the accuracy of these models can vary significantly depending on the property of interest and the computational approach employed. This guide aims to provide an objective comparison to aid researchers in selecting the most appropriate methods for their specific needs.

Predicting Acidity (pKa): A Tale of Two Approaches

The acid dissociation constant (pKa) is a critical parameter influencing a molecule's ionization state, solubility, and interaction with biological targets. For BCO derivatives, particularly carboxylic acids, both quantum mechanical and empirical methods have been employed for pKa prediction.

A study on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids highlights the utility of Density Functional Theory (DFT) in predicting their acidity. Calculations at the MP2/6-311++G** and B3LYP/6-311+G(d,p) levels of theory have shown good agreement with experimental gas-phase acidities.[1][2] Another promising approach is the Ab Initio Bond Length based HiCoS (AIBLHiCoS) method, which leverages a linear free energy relationship between a calculated gas-phase bond length and the experimental aqueous pKa.[3] This method has been successfully applied to a range of compounds, including bicyclo[2.2.2]octane derivatives.[3]

Computational MethodKey FeaturesReported AccuracyReference
Density Functional Theory (DFT) Calculates electronic structure to predict gas-phase acidities. B3LYP/6-311+G(d,p) is a commonly used functional and basis set combination.Good agreement with experimental gas-phase acidities.[1][2][1][2]
AIBLHiCoS Utilizes a linear free energy relationship between a calculated bond length and experimental pKa.Can outperform commercial software tools for certain functional groups.[3][3]
Commercial Software (e.g., Jaguar) Employs empirical corrections to quantum chemical calculations.For a set of cyclic amidines, a mean absolute error of 0.2 pKa units has been reported.[4][4][5]

Table 1. Comparison of Computational Methods for pKa Prediction of Bicyclo[2.2.2]octane Derivatives.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains a gold standard for experimental pKa determination.

Materials:

  • pH meter with a combination pH electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)

  • Solution of the bicyclo[2.2.2]octane derivative of known concentration in a suitable solvent (e.g., 50% ethanol/water)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume and concentration of the BCO derivative solution into a beaker with a magnetic stir bar.

  • If the compound is an acid, add a known excess of standardized NaOH solution. If it is a base, add a known excess of standardized HCl solution.

  • Bubble an inert gas through the solution to remove dissolved carbon dioxide.

  • Titrate the solution with a standardized solution of HCl (for acids) or NaOH (for bases) of known concentration, adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point.

Predicting Lipophilicity (logP): Balancing Act of Polarity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For bicyclic compounds, both fragment-based and property-based computational methods are used for logP prediction.

A study on bicyclo[m.n.k]alkane derivatives, including bicyclo[2.2.2]octane, utilized the standard shake-flask method to determine experimental logP values for a series of anilides.[6] The results indicated that the lipophilicity of these bicyclic systems is influenced by the number of carbon atoms and the nature of the substituents.[6] Computational logP prediction software often employs either atom-based or fragment-based contribution methods. The accuracy of these predictions can be variable, especially for novel scaffolds.

Computational MethodKey FeaturesGeneral AccuracyReference
Atom/Fragment-based (e.g., ClogP, KOWWIN) Predicts logP by summing the contributions of individual atoms or molecular fragments.Generally acceptable for known structures and their derivatives.[7][7]
Quantum Mechanics-based Utilizes quantum chemical descriptors to build QSPR models.Can outperform molecular mechanics-based methods in some cases.[8][8]
Mixed Approaches Combine physical modeling with empirical corrections.Can achieve high accuracy with RMSE < 0.5 logP units.[8][8]

Table 2. Comparison of Computational Methods for logP Prediction of Bicyclic Compounds.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for measuring logP.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

  • Separatory funnels or vials

  • Shaker or vortex mixer

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

  • The bicyclo[2.2.2]octane derivative

Procedure:

  • Prepare pre-saturated n-octanol and aqueous phases by shaking them together for at least 24 hours and then allowing them to separate.

  • Dissolve a known amount of the BCO derivative in either the n-octanol or the aqueous phase.

  • Add a known volume of the second, immiscible phase to a separatory funnel or vial.

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Allow the two phases to separate completely. This may require centrifugation.

  • Carefully separate the two phases.

  • Determine the concentration of the BCO derivative in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of P.

Predicting Binding Affinity: The Key to Potency

Binding affinity, often quantified by the dissociation constant (Kd) or the binding free energy (ΔG), is a primary determinant of a drug's potency. For BCO derivatives, computational methods such as molecular docking and more rigorous free energy calculations are employed to predict their binding to biological targets.

A study on host-guest complexes of cucurbit[7]uril with bicyclo[2.2.2]octane derivatives utilized the M2 method for binding affinity calculations, which showed reasonable agreement with experimental data obtained from isothermal titration calorimetry (ITC).[9][10] The binding free energies for these complexes were found to be in the range of -13.4 to -20.6 kcal/mol.[9] For protein-ligand interactions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to refine docking results and provide a more accurate estimate of binding affinity.

Computational MethodKey FeaturesReported Performance for BCO DerivativesReference
Molecular Docking (e.g., GOLD) Predicts the preferred orientation of a ligand when bound to a receptor. Scoring functions provide an estimate of binding affinity.Used to identify potential binding modes of fused bicyclo[2.2.2]octene derivatives to SARS-CoV-2 main protease.[11][11]
M2 Method A physics-based method for computing binding affinities.Blinded evaluation showed reasonable agreement with experimental affinities for BCO derivatives binding to cucurbit[7]uril.[9][10][9][10]
MM/GBSA A post-docking analysis method that combines molecular mechanics energies with a continuum solvation model to calculate binding free energy.Can provide improved ranking of binding poses compared to standard docking scores.[12][12]

Table 3. Comparison of Computational Methods for Binding Affinity Prediction of Bicyclo[2.2.2]octane Derivatives.

Experimental Protocol: Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Materials:

  • Isothermal titration calorimeter

  • Purified protein (or other host molecule) solution

  • Solution of the bicyclo[2.2.2]octane derivative (ligand)

  • Matched buffer solution

Procedure:

  • Prepare solutions of the protein and the BCO derivative in the same, degassed buffer to minimize heats of dilution.

  • Accurately determine the concentrations of the protein and ligand solutions.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the ligand solution into the injection syringe.

  • Perform a series of small, sequential injections of the ligand into the protein solution.

  • The instrument measures the heat released or absorbed after each injection.

  • A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.

  • This isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing the Validation Workflow

The validation of computational models is a critical process that involves a cyclical comparison between predicted and experimentally determined properties.

Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Model Select Computational Model (e.g., DFT, QSAR, Docking) Predict Predict Property (pKa, logP, Binding Affinity) Model->Predict Compare Compare Predicted vs. Experimental Data Predict->Compare Experiment Perform Experiment (e.g., Titration, Shake-Flask, ITC) Measure Measure Property Experiment->Measure Measure->Compare Refine Refine Computational Model Compare->Refine Discrepancy Conclusion Validated Model Compare->Conclusion Agreement Refine->Model

Caption: General workflow for validating computational models.

Logical Relationships in Property Prediction

Different computational approaches are suited for predicting different molecular properties, and their underlying principles are interconnected.

Logical_Relationships cluster_methods Computational Approaches cluster_properties Predicted Properties QM Quantum Mechanics (e.g., DFT) pKa pKa QM->pKa Electronic Structure logP logP QM->logP Solvation Models Binding Binding Affinity QM->Binding Free Energy Calculations MM Molecular Mechanics (e.g., MM/GBSA) MM->Binding Force Fields QSAR QSAR/QSPR QSAR->pKa QSAR->logP

Caption: Relationship between computational methods and predicted properties.

Conclusion

The prediction of key physicochemical and biological properties of bicyclo[2.2.2]octane derivatives is a multifaceted challenge that requires a careful selection of computational methods. While quantum mechanical approaches like DFT show promise for pKa prediction, and methods like MM/GBSA can refine binding affinity estimates, it is crucial to validate these predictions against robust experimental data. This guide provides a framework for researchers to navigate the available computational tools and experimental protocols, ultimately facilitating the rational design of novel BCO-based therapeutics. As computational power and methodologies continue to advance, we can anticipate even more accurate and reliable predictions, further accelerating the pace of drug discovery.

References

Comparative analysis of the thermal stability of polymers containing different rigid spacers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymers is paramount for predicting material performance, ensuring product integrity, and defining processing parameters. The incorporation of rigid spacer units into a polymer backbone is a key strategy for enhancing thermal properties. This guide provides a comparative analysis of the thermal stability of various polymers as a function of the type of rigid spacer incorporated, supported by experimental data from peer-reviewed literature.

The inherent rigidity of spacer groups significantly influences the thermal characteristics of a polymer by restricting the segmental motion of the polymer chains. This restriction leads to higher glass transition temperatures (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Furthermore, the chemical nature of these spacers dictates the bond dissociation energies within the polymer backbone, thereby affecting the onset of thermal degradation, often quantified by the decomposition temperature (Td). This analysis focuses on a comparison between aromatic, cycloaliphatic, and heterocyclic rigid spacers within polyamide, polyester, and polyimide backbones.

Comparative Thermal Stability Data

The following table summarizes the thermal properties of various polymers, categorized by the type of rigid spacer they contain. The data, collected from a range of studies, highlights the impact of spacer architecture on both the glass transition temperature (Tg) and the 5% or 10% weight loss temperature (Td5 or Td10), a common metric for thermal decomposition.

Polymer ClassRigid Spacer TypeSpecific SpacerT g (°C)T d5/Td10 (°C)Char Yield (%)Reference
Polyamide AromaticTerephthaloyl237-254371-410 (Initial)-[1]
AromaticIsophthaloyl237-254371-410 (Initial)-[1]
Heterocyclic (Pyridine)2,6-bis(4-(4-aminophenoxy)phenyl)-4-phenyl pyridine (B92270)~275>487.5 (Initial)-[2]
Heterocyclic (s-Triazine)2,4-bis-(4-carboxy methylene (B1212753) phenoxy) 6-phenoxy-s-triazine143-223270-296 (Td10)37-50[3][4]
Polyimide AromaticPyromellitic dianhydride (PMDA)236-300470-492 (T5)-[5][6]
Aromatic3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)236-300470-492 (T5)-[5][6]
Heterocyclic (Pyridine)2,2'-bis[4-(5-amino-3-methyl-2-pyridoxy) phenyl] propane (B168953) based236-300499-515 (T10)-[5]
Heterocyclic (Pyridine)4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine based>254>544 (T10)>64[7]
Polyester AromaticTerephthalate->360-[8]
Cycloaliphatic2,2,4,4-tetramethyl-1,3-cyclobutanediol33-114381-424-[9]

Analysis of Thermal Trends:

Generally, the introduction of aromatic rings into the polymer backbone enhances thermal stability due to the inherent rigidity of the phenyl ring, which restricts chain mobility and increases the energy required for bond scission.[10] This trend is evident when comparing aromatic polyamides and polyesters to their aliphatic counterparts.

Within the realm of rigid spacers, heterocyclic units containing nitrogen, such as pyridine and triazine, can further influence thermal stability. Pyridine-containing polyimides, for instance, have demonstrated excellent thermal stability, with decomposition temperatures often exceeding 500°C.[5][6][7] The presence of the heteroatom can introduce polarity and potential for intermolecular interactions, which can further restrict chain motion and enhance thermal properties. However, the overall stability is also highly dependent on the specific linkages and the overall polymer architecture. For example, semi-aromatic polyamides containing s-triazine rings have shown good thermal stability, though with a wider range of glass transition temperatures depending on the specific diamine used.[3][4]

Cycloaliphatic spacers, such as those derived from 2,2,4,4-tetramethyl-1,3-cyclobutanediol, offer a middle ground. While generally providing lower thermal stability than fully aromatic systems, they can still impart significant rigidity and lead to polymers with useful thermal properties.[9]

Experimental Protocols

The data presented in this guide is primarily derived from two key analytical techniques for assessing polymer thermal stability: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA):

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides crucial information about the thermal stability and decomposition profile of a polymer.

  • Principle: A small, precisely weighed sample is placed in a crucible, which is situated on a sensitive microbalance within a furnace. The furnace heats the sample according to a user-defined temperature program (e.g., a constant heating rate). The mass of the sample is continuously monitored as the temperature increases.

  • Typical Experimental Parameters:

    • Sample Size: 5-10 mg

    • Heating Rate: 10-20 °C/min

    • Atmosphere: Typically nitrogen (for inert conditions) or air (for oxidative conditions) with a constant flow rate.

    • Temperature Range: Ambient to 800-1000 °C.

  • Data Interpretation: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition (Td) is a key parameter, often reported as the temperature at which 5% or 10% weight loss occurs. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify distinct decomposition stages.

Differential Scanning Calorimetry (DSC):

DSC is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is a powerful tool for determining the glass transition temperature (Tg), as well as melting (Tm) and crystallization (Tc) temperatures.

  • Principle: A sample and an inert reference (usually an empty pan) are heated or cooled at a controlled rate. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Typical Experimental Parameters:

    • Sample Size: 5-10 mg, encapsulated in an aluminum pan.

    • Heating/Cooling Rate: 10-20 °C/min.

    • Atmosphere: Typically nitrogen.

    • Temperature Program: Often involves a heat-cool-heat cycle to erase the thermal history of the sample. The Tg is typically determined from the second heating scan.

  • Data Interpretation: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

Visualizing Structure-Property Relationships

The following diagram illustrates the general relationship between the type of rigid spacer incorporated into a polymer backbone and the resulting thermal stability.

ThermalStability cluster_spacers Rigid Spacer Type cluster_properties Polymer Properties Aromatic Aromatic (e.g., Phenyl, Naphthyl) ChainRigidity Increased Chain Rigidity & Restricted Segmental Motion Aromatic->ChainRigidity Cycloaliphatic Cycloaliphatic (e.g., Cyclohexyl) Cycloaliphatic->ChainRigidity Heterocyclic Heterocyclic (e.g., Pyridine, Triazine) Heterocyclic->ChainRigidity ThermalStability Enhanced Thermal Stability (Higher Tg and Td) ChainRigidity->ThermalStability Leads to

References

Evaluating the performance of MOFs with bicyclo[2.2.2]octane linkers against other porous materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of MOFs with Bicyclo[2.2.2]octane Linkers

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a highly versatile class of porous crystalline materials, distinguished by their exceptionally high surface areas and tunable structures.[1] Comprising metal ions or clusters connected by organic linkers, MOFs offer unprecedented control over pore size, shape, and chemical functionality.[2] This has positioned them as leading candidates for applications in gas storage and separation, catalysis, and drug delivery.[3]

A key area of MOF engineering involves the design of the organic linker. While traditional MOFs often employ flat, aromatic linkers, there is growing interest in three-dimensional (3D) aliphatic linkers like bicyclo[2.2.2]octane (BCO) .[4] The rigid, bulky structure of BCO linkers can impart unique properties to the resulting MOF, primarily by reducing structural flexibility and creating highly stable, precisely defined pore environments.[5] This guide provides a comparative evaluation of BCO-linker MOFs against other prominent porous materials, such as traditional aromatic-linker MOFs (e.g., UiO-66, ZIF-8), zeolites, and activated carbons, with a focus on performance metrics supported by experimental data.

Logical Framework for Material Comparison

The evaluation of porous materials for specific applications follows a logical progression from fundamental properties to performance under operational conditions. The choice of material is dictated by a balance of structural characteristics, stability, and application-specific efficacy.

G cluster_materials Porous Material Classes cluster_properties Key Performance Metrics cluster_apps Target Applications BCO_MOF BCO-Linker MOFs Gas_Sep Gas Separation (Selectivity, Uptake) BCO_MOF->Gas_Sep Stability Chemo-Mechanical Stability BCO_MOF->Stability High Rigidity Catalysis Catalytic Activity (Conversion %, Turnover) BCO_MOF->Catalysis Aromatic_MOF Aromatic-Linker MOFs (e.g., UiO-66, ZIF-8) Aromatic_MOF->Gas_Sep Aromatic_MOF->Stability Aromatic_MOF->Catalysis Drug_Delivery Drug Loading & Release Aromatic_MOF->Drug_Delivery Zeolite Zeolites (e.g., 13X, NaY) Zeolite->Gas_Sep Carbon Activated Carbon Carbon->Gas_Sep CO2_Capture CO2 Capture Gas_Sep->CO2_Capture Hydrocarbon_Sep Hydrocarbon Separation Gas_Sep->Hydrocarbon_Sep Stability->CO2_Capture Stability->Hydrocarbon_Sep CO2_Conversion CO2 Conversion Stability->CO2_Conversion Catalysis->CO2_Conversion Therapeutics Therapeutics Drug_Delivery->Therapeutics

Caption: Logical flow for comparing porous materials.

Performance Comparison in Key Applications

The performance of porous materials is highly application-dependent. This section compares BCO-linker MOFs with other materials in the areas of gas separation and catalysis.

Gas Adsorption and Separation

Effective gas separation relies on a material's ability to selectively adsorb certain molecules from a mixture. This performance is governed by factors like surface area, pore size, and the chemical nature of the adsorbent surface. BCO-linkers contribute to creating well-defined pores that can enhance size-selective separations.[4]

Table 1: Comparison of Gas Adsorption & Separation Performance

Material Application BET Surface Area (m²/g) Gas Uptake Selectivity Conditions
Ni-bodc-tpt (BCO-MOF) C₂H₆/C₂H₄ Separation Not Reported 131.65 cm³/g (C₂H₆) 1.8 (C₂H₆/C₂H₄) 298 K, 1 bar
Mg-MOF-74 CO₂ Capture ~1350 8.6 mmol/g (CO₂) High for CO₂/N₂ 298 K, 1 bar
Zeolite 13X CO₂ Capture ~600-700 ~5.8 mmol/g (CO₂) ~50 (CO₂/N₂) 298 K, 1 bar
UiO-66 (Zr-MOF) CO₂ Capture ~1200 2.2 mmol/g (CO₂) 28 (CO₂/N₂) 298 K, 1 bar
ZIF-8 Hydrocarbon Separation ~1300-1600 Varies Molecular Sieving Varies

| Activated Carbon | CO₂ Capture | 500-1500 | 2-4 mmol/g (CO₂) | Low | 298 K, 1 bar |

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

MOFs with coordinatively unsaturated metal sites, such as Mg-MOF-74, often exhibit very high uptake capacities for polar molecules like CO₂.[6] Zeolites like 13X are industry-standard materials for CO₂ capture, though their performance can be impacted by water.[1][7] BCO-linker MOFs, while not always possessing the highest surface area, offer the advantage of precisely engineered pore apertures for challenging separations like that of alkanes and alkenes.[8]

Catalysis

In heterogeneous catalysis, MOFs can serve as robust platforms for active sites. The stability and accessibility of these sites are paramount. For reactions like the cycloaddition of CO₂ to epoxides to form valuable cyclic carbonates, Lewis acidic sites within the MOF structure are crucial for activating the epoxide.[9][10]

Table 2: Comparison of Catalytic Performance for CO₂ Cycloaddition

Catalyst Substrate Co-catalyst Conversion (%) Conditions
NU-1000(Zr) based Styrene (B11656) Oxide None (2-in-1 system) >99% Room Temp, 1 bar CO₂, 36h
gea-MOF-1 (Y-MOF) Propylene (B89431) Oxide TBAB 86% 120 °C, 20 bar CO₂, 6h
MOF-5 (Zn-MOF) Propylene Oxide Tetrabutylammonium Bromide (TBAB) ~100% 50 °C, 60 bar CO₂, 4h

| HKUST-1 (Cu-MOF) | Propylene Oxide | Not specified | 49% | Room Temp, 1 bar CO₂, 48h |

Note: TBAB = Tetrabutylammonium Bromide. Conditions vary significantly between studies.

While specific catalytic data for BCO-linker MOFs is emerging, the exceptional stability imparted by robust linkers is a critical advantage. Zirconium-based MOFs like NU-1000, known for their high stability, can be functionalized to create highly efficient catalysts that operate under mild, co-catalyst-free conditions.[11][12] The performance of catalysts like MOF-5 and HKUST-1 demonstrates the general capability of MOFs in this application, though they often require higher pressures or temperatures.[9]

Experimental Protocols

Objective evaluation requires standardized experimental procedures. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Gas Adsorption Isotherms

This protocol determines the quantity of gas adsorbed by a material at a constant temperature as a function of pressure.

  • Sample Activation: A precisely weighed sample (~50-100 mg) of the porous material is placed in a sample tube. The sample is activated (degassed) under high vacuum (<10⁻⁵ Torr) at an elevated temperature (e.g., 150-200 °C) for several hours (typically 12-20h) to remove any guest molecules from the pores.[13]

  • Analysis: The sample tube is transferred to the analysis port of a volumetric gas adsorption analyzer. The manifold is evacuated.

  • Isotherm Measurement: The desired adsorptive gas (e.g., N₂, CO₂) is introduced into the manifold in controlled doses. After each dose, the pressure is allowed to equilibrate, and the amount of gas adsorbed by the sample is calculated based on the pressure change. This process is repeated over a range of pressures at a constant temperature (e.g., 77 K for N₂, 273/298 K for CO₂).

  • Data Processing: The Brunauer-Emmett-Teller (BET) model is applied to the nitrogen adsorption data to calculate the specific surface area.

Protocol 2: Dynamic Breakthrough Experiments

This protocol evaluates the separation performance of a material under continuous flow conditions, simulating an industrial process.[14]

G cluster_setup Breakthrough Experiment Workflow Gas_Source Gas Mixture Source (Mass Flow Controllers) Column Packed Bed Column (Adsorbent Material) Gas_Source->Column Inlet Flow (c₀) Detector Detector (Mass Spectrometer / TCD) Column->Detector Outlet Flow (c) Output Data Output (Concentration vs. Time) Detector->Output

Caption: Workflow for a dynamic breakthrough experiment.

  • Column Packing: A stainless steel column (e.g., 20 cm length, 0.4 cm diameter) is packed with a known mass (~0.5 g) of the adsorbent material.[15] To prevent significant pressure drops, the material may first be pelletized and sieved to a consistent particle size.[16]

  • Activation: The packed column is activated in-situ by flowing an inert gas (e.g., He or N₂) at an elevated temperature (e.g., 120-150 °C) for several hours to overnight.[17]

  • Breakthrough Measurement: The system is cooled to the desired experimental temperature (e.g., 303 K). The gas flow is switched from the inert gas to a pre-defined gas mixture (e.g., 15% CO₂ in N₂) at a constant total flow rate (e.g., 20 mL/min).[15]

  • Detection: The composition of the gas exiting the column is continuously monitored using a detector, such as a mass spectrometer or a thermal conductivity detector (TCD).[15][17]

  • Data Analysis: The concentration of each component at the outlet (c) is plotted against time. The time taken for the outlet concentration to reach a certain percentage of the inlet concentration (e.g., 5%) is known as the breakthrough time. The shape of the curve and the breakthrough times for different gases indicate the separation selectivity and dynamic capacity.[14]

Protocol 3: Catalytic CO₂ Cycloaddition

This protocol assesses the efficiency of a MOF as a heterogeneous catalyst for converting CO₂ and an epoxide into a cyclic carbonate.

  • Catalyst Activation: A specific amount of the MOF catalyst is placed in a high-pressure reactor and activated under vacuum at an elevated temperature to ensure the pores are empty and active sites are accessible.

  • Reaction Setup: The reactor is cooled, and the epoxide substrate (e.g., styrene oxide or propylene oxide) is added, often without any solvent.[11] If required, a co-catalyst (e.g., TBAB) is also added.[9]

  • Reaction Execution: The reactor is sealed and pressurized with CO₂ to the desired pressure (from 1 bar to 60 bar). The mixture is then heated to the reaction temperature (from room temperature to 120 °C) and stirred for a specified duration (4 to 48 hours).[9][11]

  • Product Analysis: After the reaction, the reactor is cooled and depressurized. The solid catalyst is separated by centrifugation or filtration. The liquid phase is analyzed using techniques like ¹H NMR spectroscopy or gas chromatography (GC) to determine the conversion of the epoxide and the yield of the cyclic carbonate product.[12]

  • Recyclability Test: The recovered catalyst is washed with a suitable solvent, dried, and reused in subsequent reaction cycles to test its stability and reusability.

Conclusion

MOFs featuring bicyclo[2.2.2]octane (BCO) linkers represent a promising frontier in the design of porous materials. Their inherent rigidity and three-dimensional structure provide a powerful tool for creating materials with exceptional stability and precisely controlled pore environments.[4][5] While aromatic-linker MOFs like Mg-MOF-74 may offer higher uptake for specific gases like CO₂ due to strong interaction sites, BCO-MOFs excel in applications requiring fine molecular sieving, such as hydrocarbon separations. Their enhanced stability is also a significant advantage for long-term industrial applications in both separation and catalysis.

Compared to traditional materials like zeolites and activated carbon, all MOFs, including BCO-based variants, offer superior tunability.[1] The ability to rationally design the pore chemistry and geometry allows for the optimization of performance for a specific target application. As synthesis methods for 3D linkers become more established, BCO-MOFs are poised to provide innovative solutions to persistent challenges in chemical separations and catalysis, offering a unique balance of stability, selectivity, and design flexibility.

References

Cross-Validation of Spectroscopic Data for 1,4-Dimethylbicyclo[2.2.2]octane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive cross-validation of the spectroscopic data for 1,4-Dimethylbicyclo[2.2.2]octane against its structural analogues, bicyclo[2.2.2]octane and 1-methylbicyclo[2.2.2]octane. The objective is to offer researchers, scientists, and drug development professionals a detailed comparison of the spectroscopic properties of these bicyclic alkanes, supported by experimental and predicted data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected alternatives. Due to the limited availability of experimental data for this compound, predicted values for ¹H NMR, Mass Spectrometry, and IR spectroscopy have been included and are clearly marked as such.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]MultiplicityAssignment
This compound ~1.35 (Predicted)singlet-CH₂-
~0.95 (Predicted)singlet-CH₃
Bicyclo[2.2.2]octane 1.83singlet-CH₂-
1.55broad singlet-CH-
1-Methylbicyclo[2.2.2]octane 1.50 - 1.35multiplet-CH₂-
0.95singlet-CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) [ppm]Assignment
This compound 39.0-CH₂-
31.0Quaternary C
25.0-CH₃
Bicyclo[2.2.2]octane [1]26.1-CH₂-
24.0-CH-
1-Methylbicyclo[2.2.2]octane [2]38.8-CH₂- (adjacent to quat. C)
32.1-CH₂-
29.9Quaternary C
25.5-CH₃

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 138 (Predicted)123, 95, 81, 67 (Predicted)
Bicyclo[2.2.2]octane [3]11095, 82, 67, 54
1-Methylbicyclo[2.2.2]octane 124109, 95, 81, 67

Table 4: IR Spectroscopic Data

CompoundAbsorption Bands (cm⁻¹)Assignment
This compound ~2950-2850 (Predicted)C-H stretch (alkane)
~1460 (Predicted)-CH₂- bend
~1375 (Predicted)-CH₃ bend
Bicyclo[2.2.2]octane [3]2925, 2855C-H stretch (alkane)
1450-CH₂- bend
1-Methylbicyclo[2.2.2]octane 2940, 2860C-H stretch (alkane)
1455-CH₂- bend
1370-CH₃ bend

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Approximately 5-10 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a standard single-pulse experiment is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like the bicyclic alkanes discussed here. This allows for separation of the analyte from any impurities before it enters the ion source.

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or a similar detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr). Liquid samples are analyzed as a thin film between two salt plates.

  • Data Acquisition: The prepared sample is placed in the beam of a Fourier-Transform Infrared (FTIR) spectrometer. The instrument measures the absorption of infrared radiation at various wavenumbers.

  • Data Processing: The resulting interferogram is converted into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Visualization of the Spectroscopic Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data, from initial sample analysis to comparative validation.

cross_validation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Comparison cluster_validation Validation A This compound NMR1 1H & 13C NMR A->NMR1 MS1 Mass Spec A->MS1 IR1 IR Spec A->IR1 B Bicyclo[2.2.2]octane NMR2 1H & 13C NMR B->NMR2 MS2 Mass Spec B->MS2 IR2 IR Spec B->IR2 C 1-Methylbicyclo[2.2.2]octane NMR3 1H & 13C NMR C->NMR3 MS3 Mass Spec C->MS3 IR3 IR Spec C->IR3 D Tabulate Spectroscopic Data NMR1->D MS1->D IR1->D NMR2->D MS2->D IR2->D NMR3->D MS3->D IR3->D E Compare Chemical Shifts, Fragmentation Patterns, & Absorption Frequencies D->E F Identify Structural Correlations and Differences E->F G Cross-Validate Spectroscopic Assignments F->G H Confirm Structure of This compound G->H

Caption: Workflow for Spectroscopic Cross-Validation.

References

A comparative study of the synthetic accessibility of different rigid bicyclic alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of rigid bicyclic alkane scaffolds into pharmaceuticals and advanced materials is a rapidly growing strategy to enhance molecular properties such as metabolic stability, solubility, and three-dimensional complexity. However, the synthetic accessibility of these structures varies significantly, posing a critical consideration in the early stages of research and development. This guide provides a comparative analysis of the synthetic routes to four key rigid bicyclic alkanes: norbornane, bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane. The comparison is based on quantitative data from published literature, focusing on overall yield, number of synthetic steps, and the nature of starting materials.

Comparative Synthesis Data

The following table summarizes the key metrics for the synthesis of the parent bicyclic alkanes, offering a quantitative overview of their accessibility.

Bicyclic AlkaneRepresentative Synthetic RouteNumber of StepsOverall Yield (%)Key Starting MaterialsKey Challenges
Norbornane Diels-Alder of cyclopentadiene (B3395910) and ethylene (B1197577), followed by hydrogenation.[1][2]2HighCyclopentadiene, EthyleneHandling of gaseous ethylene and potentially pyrophoric catalysts for hydrogenation.
Bicyclo[1.1.1]pentane From [1.1.1]propellane, which is generated from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.~4Moderate1,1-dibromo-2,2-bis(chloromethyl)cyclopropaneSynthesis and handling of the highly strained and reactive [1.1.1]propellane intermediate.[3]
Bicyclo[2.2.2]octane Diels-Alder of 1,3-cyclohexadiene (B119728) and ethylene.[4]1Good1,3-Cyclohexadiene, EthyleneHigh pressure and temperature may be required for the cycloaddition.
Cubane Eaton's synthesis starting from 2-cyclopentenone.[5][6][7]~11Low (~1-2%)2-CyclopentenoneLong synthetic sequence with multiple challenging steps, including photochemical reactions and rearrangements.[7]

Synthetic Pathways and Methodologies

The following sections provide a more detailed look into the synthetic strategies for each bicyclic alkane, including representative experimental protocols and visualizations of the reaction schemes.

Norbornane

Norbornane is a bridged bicyclic hydrocarbon that is readily accessible through a two-step synthesis. The first step involves a Diels-Alder reaction between cyclopentadiene and an alkene (ethylene for the parent compound), followed by the reduction of the resulting double bond.[1]

Experimental Protocol: Synthesis of Norbornene and subsequent Hydrogenation to Norbornane

Step 1: Synthesis of Norbornene via Diels-Alder Reaction

  • Freshly crack dicyclopentadiene (B1670491) by heating to its boiling point (~170 °C) and collecting the cyclopentadiene monomer via distillation.

  • In a pressure vessel, combine the freshly distilled cyclopentadiene with a suitable solvent (e.g., dichloromethane).

  • Introduce ethylene gas into the vessel to the desired pressure.

  • Heat the mixture to approximately 200-220 °C for 2-3 hours.

  • After cooling, carefully vent the excess ethylene.

  • The crude norbornene can be purified by distillation.

Step 2: Hydrogenation of Norbornene to Norbornane

  • Dissolve the purified norbornene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to yield norbornane, which can be further purified by sublimation if necessary.[2]

Norbornane_Synthesis cluster_step1 Step 1: Diels-Alder Reaction cluster_step2 Step 2: Hydrogenation Cyclopentadiene Cyclopentadiene reaction1 + Cyclopentadiene->reaction1 Ethylene Ethylene Ethylene->reaction1 Norbornene Norbornene Norbornene2 Norbornene reaction1->Norbornene Heat, Pressure reaction2 + Norbornene2->reaction2 Norbornane Norbornane H2 H₂ H2->reaction2 reaction2->Norbornane Pd/C

Caption: Synthetic pathway for Norbornane.

Bicyclo[1.1.1]pentane (BCP)

Bicyclo[1.1.1]pentane is a highly strained and rigid molecule that has gained significant attention as a bioisostere for para-substituted phenyl rings in medicinal chemistry.[3][8] Its synthesis is more challenging than that of norbornane, often relying on the in-situ generation and trapping of [1.1.1]propellane.

Experimental Protocol: Synthesis of 1,3-Disubstituted Bicyclo[1.1.1]pentanes from [1.1.1]Propellane
  • The synthesis of [1.1.1]propellane typically starts from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

  • In a reaction flask under an inert atmosphere, dissolve the starting material in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C and add a solution of methyllithium (B1224462) in diethyl ether dropwise. This generates [1.1.1]propellane in situ.

  • To this solution, add the desired electrophile or radical precursor to functionalize the 1 and 3 positions of the bicyclo[1.1.1]pentane core.[3]

  • The reaction is then quenched and worked up using standard procedures to isolate the desired 1,3-disubstituted BCP.

BCP_Synthesis cluster_propellane [1.1.1]Propellane Generation cluster_functionalization Functionalization StartingMaterial 1,1-dibromo-2,2- bis(chloromethyl)cyclopropane reaction1 StartingMaterial->reaction1 Propellane [1.1.1]Propellane Propellane2 [1.1.1]Propellane reaction1->Propellane THF, -78°C MeLi MeLi MeLi->reaction1 reaction2 + Propellane2->reaction2 BCP 1,3-Disubstituted Bicyclo[1.1.1]pentane Reagents Electrophiles/Radicals Reagents->reaction2 reaction2->BCP

Caption: Synthesis of Bicyclo[1.1.1]pentane derivatives.

Bicyclo[2.2.2]octane

The bicyclo[2.2.2]octane framework is another important scaffold in medicinal chemistry and materials science. It can be synthesized through various methods, with the Diels-Alder reaction being one of the most common approaches.

Experimental Protocol: Synthesis of Bicyclo[2.2.2]octane-2,6-dione
  • To a solution of 2-cyclohexenone in a suitable solvent, add Meldrum's acid.

  • The conjugate addition is typically carried out in the presence of a base.

  • The resulting adduct is then cyclized in the presence of a strong acid mixture, such as polyphosphoric acid (PPA) in acetic acid, to yield bicyclo[2.2.2]octane-2,6-dione.[9]

BCO_Synthesis cluster_reaction Synthesis of Bicyclo[2.2.2]octane-2,6-dione Cyclohexenone 2-Cyclohexenone reaction1 + Cyclohexenone->reaction1 MeldrumsAcid Meldrum's Acid MeldrumsAcid->reaction1 Adduct Conjugate Adduct BCO_dione Bicyclo[2.2.2]octane-2,6-dione Adduct->BCO_dione PPA, Acetic Acid reaction1->Adduct Base Cubane_Synthesis cluster_pathway Eaton's Cubane Synthesis (Simplified) Start 2-Cyclopentenone Step1 Bromination Start->Step1 Step2 Diels-Alder Dimerization Step1->Step2 Step3 [2+2] Photocycloaddition Step2->Step3 Step4 Favorskii Rearrangement Step3->Step4 MoreSteps ...Multiple Steps... Step4->MoreSteps End Cubane-1,4-dicarboxylic acid MoreSteps->End

References

Safety Operating Guide

Navigating the Disposal of 1,4-Dimethylbicyclo[2.2.2]octane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing clear, actionable guidance for the safe disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental compliance. This document outlines the recommended procedures for the proper disposal of 1,4-Dimethylbicyclo[2.2.2]octane, a compound utilized by researchers, scientists, and drug development professionals.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 56579-29-4), this guidance is based on general principles for the disposal of similar chemical compounds. It is imperative to treat this substance as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Immediate Safety and Handling Precautions

Before proceeding with any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling in a poorly ventilated area.

Work should always be conducted in a well-ventilated laboratory fume hood to minimize inhalation exposure.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. For solid spills, carefully sweep to avoid generating dust.

  • Collection: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound, based on procedures for similar organic compounds, is through licensed professional waste disposal services.

Experimental Protocol for Chemical Waste Neutralization (Hypothetical)

While a specific, validated neutralization protocol for this compound is not available, a general approach for flammable organic compounds often involves incineration. A specialized waste management facility would typically employ the following methodology:

  • Identification and Segregation: The waste is first identified and segregated from incompatible materials.

  • Solvent Dilution: The compound may be dissolved in a flammable solvent to ensure complete combustion.

  • Incineration: The solution is then introduced into a high-temperature chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

  • Regulatory Compliance: All incineration processes are conducted in strict adherence to federal, state, and local environmental regulations.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

start Identify Chemical for Disposal sds_check Consult Safety Data Sheet (SDS) start->sds_check disposal_info Disposal Information Available? sds_check->disposal_info follow_sds Follow SDS Disposal Instructions disposal_info->follow_sds Yes no_sds Treat as Unknown/Hazardous disposal_info->no_sds No waste_pickup Arrange for Hazardous Waste Pickup follow_sds->waste_pickup contact_ehs Contact Environmental Health & Safety (EHS) no_sds->contact_ehs contact_ehs->waste_pickup end Disposal Complete waste_pickup->end

Essential Safety and Logistical Information for Handling 1,4-Dimethylbicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: December 2025

Final Answer:

Disclaimer: A specific Safety Data Sheet (SDS) for 1,4-Dimethylbicyclo[2.2.2]octane was not located. The following guidance is based on the known hazards of structurally similar compounds, namely Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate and 1,4-Diazabicyclo[2.2.2]octane (DABCO). It is imperative for all personnel to review the supplier-specific SDS for this compound before any handling, storage, or disposal.

This document provides essential procedural guidance for researchers, scientists, and drug development professionals to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

Based on the hazards associated with analogous compounds, the following PPE is recommended to minimize exposure and ensure personal safety.

PPE CategoryMinimum Specification
Eye Protection Chemical safety goggles. A face shield should be worn if there is a splash hazard.[1]
Hand Protection Chemical-resistant gloves, such as nitrile. Verify glove compatibility and breakthrough times with the manufacturer.
Skin & Body Protection A standard laboratory coat, long trousers, and fully enclosed footwear are required.[1] For tasks with a higher risk of splashes, a chemically resistant apron or suit should be considered.
Respiratory Protection All handling of this compound should be performed in a certified chemical fume hood to maintain adequate ventilation.[1] If engineering controls are not sufficient, a NIOSH-approved respirator appropriate for organic vapors should be used.

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is critical for safety and regulatory compliance.

1. Chemical Reception and Storage

  • Inspection: Upon delivery, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1][2] The container must be kept tightly sealed.

  • Incompatible Materials: Segregate from strong oxidizing agents.

2. Safe Handling Procedures

  • Designated Work Area: All procedures involving this chemical must be conducted within a properly functioning chemical fume hood.[2]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[1]

  • Spill Prevention: Employ secondary containment, such as a chemical-resistant tray, during transport and use.

3. Spill Management Protocol

  • Minor Spills:

    • Alert personnel in the immediate vicinity and restrict access to the area.

    • Wearing the prescribed PPE, cover the spill with a non-combustible absorbent material like vermiculite (B1170534) or sand.

    • Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.

    • Decontaminate the spill area.

  • Major Spills:

    • Evacuate the laboratory immediately.

    • Activate the nearest fire alarm and contact the institution's emergency response team.

    • Prevent entry into the affected area.

4. Chemical Waste Disposal

  • Waste Segregation: All materials contaminated with this compound, including disposable PPE and cleanup materials, must be collected in a designated hazardous waste container.

  • Disposal: Arrange for the disposal of chemical waste through a certified hazardous waste management service, adhering to all institutional, local, and national regulations.

Experimental Workflow

The following diagram outlines the logical steps for safely conducting experiments with this compound.

G cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Cleanup and Disposal cluster_post 4. Post-Handling a Don appropriate PPE (goggles, gloves, lab coat) b Ensure chemical fume hood is operational a->b c Transfer and use chemical inside the fume hood b->c d Segregate and label all chemical waste c->d e Clean and decontaminate the work area d->e f Remove PPE e->f g Wash hands thoroughly f->g

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.